Ammonium hexafluoroaluminate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
triazanium;hexafluoroaluminum(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.6FH.3H3N/h;6*1H;3*1H3/q+3;;;;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHBNKHFKHBTRQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].F[Al-3](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF6H12N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7784-19-2, 63692-16-0 | |
| Record name | Ammonium hexafluoroaluminate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cryolite, triammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063692160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminate(3-), hexafluoro-, ammonium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cryolite, triammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triammonium hexafluoroaluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ammonium hexafluoroaluminate CAS number 7784-19-2 properties
An In-depth Technical Guide to Ammonium (B1175870) Hexafluoroaluminate (CAS 7784-19-2)
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and thermal decomposition of Ammonium Hexafluoroaluminate, intended for researchers, scientists, and professionals in drug development and materials science.
Core Properties
This compound, with the chemical formula (NH₄)₃AlF₆, is a white, crystalline solid at room temperature.[1][2] It is also known by several synonyms, including ammonium cryolite, triammonium (B15348185) hexafluoroaluminate, and ammonium aluminum fluoride (B91410).[1] This inorganic compound is freely soluble in water, a characteristic attributed to the strong interactions between the ammonium ions and water molecules.[1][3] Its solubility in water is reported to increase with temperature.[1]
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 7784-19-2 | [2] |
| Molecular Formula | (NH₄)₃AlF₆ | [2] |
| Molecular Weight | 195.09 g/mol | [2][4] |
| Appearance | White crystalline powder | [2][4][5] |
| Density | 1.78 g/cm³ at 20°C | [2][4] |
| Melting Point | 126.1 °C (259.0 °F; 399.2 K) | [2][4] |
| Boiling Point | 239.5 °C (463.1 °F; 512.6 K) | [2][4] |
| Crystal Structure | Cubic | [3] |
| Water Solubility | 8 g/L at 25°C | [6] |
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[7] It is stable under normal conditions but is hygroscopic.[8] Incompatible materials include strong oxidizing agents.[8] When heated to decomposition, it emits toxic fumes of fluorides, nitrogen oxides, and ammonia.[5] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[7]
Experimental Protocols
Detailed experimental procedures for the synthesis and thermal analysis of this compound are provided below.
Synthesis of this compound
This protocol describes the preparation of this compound from aluminum hydroxide (B78521) and ammonium fluoride.[2][5]
Methodology:
-
Preparation of Reactants: Prepare a concentrated aqueous solution of ammonium fluoride (NH₄F). Separately, prepare freshly precipitated hydrated aluminum oxide (Al(OH)₃·nH₂O) by reacting an aluminum salt solution with a base (e.g., ammonium hydroxide).
-
Reaction: In a suitable reaction vessel, heat the concentrated ammonium fluoride solution. Portionwise, add the freshly precipitated hydrated aluminum oxide to the hot NH₄F solution with vigorous stirring. A gelatinous precipitate of (NH₄)₃AlF₆ will form.
-
Precipitation and Digestion: Continue heating and stirring the mixture. The solution can be boiled down to encourage the settlement of the gelatinous precipitate.
-
Isolation: Separate the precipitate from the supernatant liquid via decantation or suction filtration.
-
Washing: Wash the collected precipitate with an alcohol-water solution to remove any unreacted starting materials and soluble byproducts.
-
Drying: Dry the purified product in an oven at 105°C to obtain the final white crystalline powder of this compound.[5]
-
Characterization: The identity and purity of the synthesized compound can be confirmed using techniques such as X-ray Diffraction (XRD) and Infrared (IR) Spectroscopy.
Thermal Decomposition of this compound
This protocol is based on the comprehensive thermal analysis (DTA-TGA) of this compound to produce high-purity, anhydrous aluminum fluoride.[8]
Methodology:
-
Sample Preparation: Place approximately 10 mg of (NH₄)₃AlF₆ into a platinum crucible. Use calcined α-Al₂O₃ as a reference material.
-
Instrumentation: Utilize a simultaneous thermal analyzer (DTA-TGA). The experiment should be conducted under an inert argon atmosphere with a controlled flow rate (e.g., 20 mL/min).
-
Heating Program: Heat the sample from ambient temperature to above 400°C. A controlled heating rate (e.g., 10°C/min) is recommended to resolve the distinct decomposition steps.
-
Data Acquisition: Record the mass loss (TGA) and differential thermal analysis (DTA) data throughout the heating program.
-
Analysis: The thermal decomposition occurs in three distinct steps, which can be identified by the endothermic peaks in the DTA curve and the corresponding mass loss in the TGA curve.
-
For Preparative Scale: To prepare anhydrous AlF₃, place a larger quantity (e.g., 40 g) of (NH₄)₃AlF₆ in a graphite (B72142) crucible within a resistance furnace under an argon shield. Heat the sample to 400°C and hold for 3 hours to ensure complete decomposition.[8]
-
Product Characterization: The final product, anhydrous AlF₃, can be characterized by X-ray Diffraction (XRD) to confirm its crystalline phase.
Thermal Decomposition Pathway
The thermal decomposition of this compound proceeds through a three-step reaction pathway, ultimately yielding anhydrous aluminum fluoride (AlF₃).[7][8] The intermediate products are NH₄AlF₄ and AlF₃(NH₄F)₀.₆₉.[7][8]
| Step | Reaction | Starting Temperature (°C) | Solid Product |
| 1 | (NH₄)₃AlF₆(s) → NH₄AlF₄(s) + 2NH₃(g) + 2HF(g) | 194.9 | NH₄AlF₄ |
| 2 | NH₄AlF₄(s) → AlF₃(NH₄F)₀.₆₉(s) + 0.31NH₃(g) + 0.31HF(g) | 222.5 | AlF₃(NH₄F)₀.₆₉ |
| 3 | AlF₃(NH₄F)₀.₆₉(s) → AlF₃(s) + 0.69NH₃(g) + 0.69HF(g) | 258.4 | AlF₃ |
Table adapted from Hu et al., 2011.[8]
Applications
The primary application of this compound is in the preparation of high-purity, anhydrous aluminum fluoride.[5][8] Anhydrous AlF₃ is a crucial component in aluminum smelting and other industrial processes.[1] Additionally, this compound has been utilized as a precursor in the synthesis of certain zeolites.[2]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. This compound | CAS 7784-19-2 | Lorad Chemical Corporation [loradchemical.com]
- 5. This compound | 7784-19-2 [chemicalbook.com]
- 6. Solubility of ammonium metal fluorides in aqueous ethanol mixtures – implications for scandium recovery by antisolvent crystallization - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07516D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ysxbcn.com [ysxbcn.com]
(NH4)3AlF6 chemical synthesis route
An In-depth Technical Guide to the Chemical Synthesis of Ammonium (B1175870) Hexafluoroaluminate ((NH₄)₃AlF₆)
Introduction
Ammonium hexafluoroaluminate, (NH₄)₃AlF₆, also known as ammonium cryolite, is a white crystalline solid with significant applications in various industrial and research fields. It serves as a key intermediate in the production of high-purity anhydrous aluminum fluoride (B91410) (AlF₃), a crucial component in aluminum smelting and as a catalyst in chemical reactions.[1] Additionally, it finds use as a precursor for zeolites and in the manufacturing of glass and enamels.[2] This technical guide provides a comprehensive overview of the primary chemical synthesis routes for (NH₄)₃AlF₆, offering detailed experimental protocols, comparative quantitative data, and process visualizations for researchers, scientists, and professionals in drug development and materials science.
Core Synthesis Methodologies
The synthesis of this compound can be broadly categorized into aqueous solution methods and solid-state (mechanochemical) methods. The choice of method often depends on the desired purity, scale of production, and the available starting materials.
Aqueous Solution Synthesis
Aqueous methods are the most common for producing (NH₄)₃AlF₆. These typically involve the reaction of an aluminum source with an ammonium fluoride source in an aqueous medium.
a) From Aluminum Hydroxide (B78521) and Ammonium Fluoride: This is a straightforward and widely used method based on the reaction of aluminum hydroxide with an excess of ammonium fluoride.[2][3]
Reaction: Al(OH)₃ + 6 NH₄F → (NH₄)₃AlF₆ + 3 NH₄OH[2]
b) From Aluminum Salts and Ammonium Fluoride: Various aluminum salts can be used as the aluminum source. The reaction generally involves the precipitation of (NH₄)₃AlF₆ from the solution.
-
Using Aluminum Sulfate (B86663): An aqueous solution of aluminum sulfate is reacted with an aqueous solution of ammonium fluoride. The pH is typically controlled by adding aqueous ammonia (B1221849) to facilitate the precipitation of the product.[4]
-
Using Aluminum Nitrate (B79036): Coprecipitation of aqueous solutions of aluminum nitrate and ammonium fluoride can yield this compound. It is crucial to use an excess of ammonium fluoride to prevent the formation of ammonium tetrafluoroaluminate (NH₄AlF₄) as a side product.[3]
Mechanochemical Synthesis
Mechanochemical synthesis is a solvent-free method that involves the high-energy ball milling of reactants in their solid state. This method is noted for being environmentally friendly and can produce crystalline products directly.[5]
Reaction: The reaction is carried out by grinding a suitable aluminum source (e.g., aluminum isopropoxide, γ-AlOOH) with a stoichiometric excess of solid ammonium fluoride.[5][6]
Experimental Protocols
Protocol 1: Synthesis from Aluminum Sulfate and Ammonium Fluoride
This protocol is adapted from a patented industrial process.[4]
-
Preparation of Reactant Solutions:
-
Prepare a 25% (w/w) aqueous solution of aluminum sulfate (Al₂(SO₄)₃).
-
Prepare a 40% (w/w) aqueous solution of ammonium fluoride (NH₄F).
-
-
Reaction:
-
In a suitable reaction vessel, add 557 g of the 40% NH₄F solution.
-
While stirring, slowly add 644 g of the 25% Al₂(SO₄)₃ solution to the NH₄F solution. A crystalline product will begin to precipitate immediately.
-
-
pH Adjustment:
-
Monitor the pH of the slurry. Add aqueous ammonia solution as needed to maintain the pH in the range of 5 to 6.
-
-
Maturation:
-
Continue stirring the slurry for 30 minutes after the addition of reactants is complete to ensure the reaction goes to completion.
-
-
Product Isolation and Purification:
-
Separate the crystalline product from the slurry by filtration.
-
Wash the collected solid with deionized water to remove any soluble impurities.
-
Dry the final product in an oven.
-
Protocol 2: Mechanochemical Synthesis from γ-AlOOH and Ammonium Fluoride
This protocol is based on studies of solid-state fluorination reactions.[5]
-
Reactant Preparation:
-
Ensure both γ-AlOOH (boehmite) and NH₄F are dry and finely powdered.
-
-
Milling:
-
Place γ-AlOOH and NH₄F in a planetary ball mill jar. A molar ratio in excess of the stoichiometric requirement for NH₄F is recommended to ensure complete conversion.
-
Mill the mixture at room temperature. The milling time and speed will depend on the specific equipment used and should be optimized to achieve a complete reaction.
-
-
Product Analysis:
-
After milling, the resulting powder is analyzed using techniques such as X-ray diffraction (XRD) to confirm the formation of crystalline (NH₄)₃AlF₆.[5]
-
Quantitative Data Summary
The following table summarizes key quantitative data from various synthesis routes, providing a basis for comparison.
| Synthesis Route | Aluminum Source | Fluoride Source | Key Reaction Conditions | Purity (%) | Yield (%) | Reference |
| Aqueous Precipitation | Aluminum Sulfate | Ammonium Fluoride | Aqueous solutions, pH maintained at 5-6 with ammonia | - | - | [4] |
| Aqueous Precipitation | Aluminum Nitrate | Ammonium Fluoride | 1 M aqueous solutions, excess NH₄F required | - | - | [3] |
| Mechanochemical | γ-AlOOH | Ammonium Fluoride | Solid-state grinding/ball milling at room temperature | Crystalline | - | [5] |
| Intermediate for NH₄AlF₄ Synthesis | From (NH₄)₃AlF₆ | - | Reaction of (NH₄)₃AlF₆ and Al(OH)₃ with H₂SO₄ at 80°C for 30 min | 99.1 | 98.2 | [4] |
Note: Quantitative yield and purity data for the direct synthesis of (NH₄)₃AlF₆ are not always explicitly stated in the literature, as it is often an intermediate. The data for NH₄AlF₄ synthesis is included to provide context on the purity achievable from its precursor.
Process Visualizations
The following diagrams illustrate the workflows for the primary synthesis routes of (NH₄)₃AlF₆.
Caption: Aqueous synthesis workflow for (NH₄)₃AlF₆.
References
Solubility of ammonium hexafluoroaluminate in organic solvents
An In-depth Technical Guide to the Solubility of Ammonium (B1175870) Hexafluoroaluminate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of ammonium hexafluoroaluminate ((NH₄)₃AlF₆) with a focus on organic solvents. While quantitative solubility data in pure organic solvents is not extensively available in public literature, this document consolidates the known information, outlines the theoretical principles governing its solubility, and provides a detailed experimental protocol for its determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound in non-aqueous systems.
Introduction
This compound, an inorganic compound with the formula (NH₄)₃AlF₆, is a white crystalline solid.[1] It finds applications in various industrial processes, including the production of aluminum fluoride (B91410).[2] While its properties in aqueous systems are reasonably well-documented, its behavior in organic solvents is less so. Understanding the solubility of this compound in organic media is crucial for its application in diverse fields such as materials science and as a precursor in chemical synthesis.[1]
This guide summarizes the available solubility data, discusses the physicochemical principles governing the dissolution of this ionic salt in organic liquids, and provides a robust experimental workflow for researchers to determine its solubility in solvents of interest.
Physicochemical Properties and Solubility Principles
This compound is an ionic compound.[2] Its solubility is primarily dictated by the polarity of the solvent and the lattice energy of the salt.[2] Generally, for an ionic compound to dissolve, the solvation energy must overcome the lattice energy.
-
Polar Protic Solvents: These solvents, such as alcohols (e.g., methanol, ethanol), possess O-H or N-H bonds and can engage in hydrogen bonding.[3] They are generally better at solvating both cations (NH₄⁺) and anions (AlF₆³⁻), leading to higher solubility compared to nonpolar solvents.
-
Polar Aprotic Solvents: Solvents like acetone (B3395972) and ethyl acetate (B1210297) have significant dipole moments but lack O-H or N-H bonds.[3] While they can solvate cations, their ability to solvate anions through hydrogen bonding is absent, which may result in lower solubility compared to protic solvents.
-
Nonpolar Solvents: In nonpolar solvents such as toluene (B28343) and hexane, the solvation energy for an ionic compound like this compound is very low, leading to negligible solubility.
Quantitative Solubility Data
The available quantitative data on the solubility of this compound in organic solvents is limited. The following table summarizes the known values. It is important to note that the solubility is highly dependent on the specific conditions, including temperature and the presence of other solutes.
| Solvent System | Temperature (°C) | Solubility |
| Water | 25 | 8 g/L[4][5] |
| 3 mol L⁻¹ NH₄F in Ethanol (B145695) | 25 | ca. 0.1 g/kg of solution[4] |
Note: The low solubility in the aqueous ethanol-ammonium fluoride mixture suggests that pure ethanol and other organic solvents are likely to be poor solvents for this salt under ambient conditions.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest using the isothermal saturation method followed by gravimetric analysis.[2][6]
4.1. Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with a hotplate
-
Analytical balance (± 0.0001 g)
-
Drying oven
-
Glass vials with airtight caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed glass evaporating dishes
-
Dessicator
4.2. Experimental Procedure
-
Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Constant agitation is necessary to facilitate dissolution.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved particles. This step should be performed quickly to avoid temperature fluctuations.
-
Gravimetric Analysis: Transfer the filtered, saturated solution to a pre-weighed evaporating dish. Record the total weight of the dish and the solution.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 126.1 °C is recommended, for instance, 80-100°C).[1]
-
Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dry this compound residue. Repeat the drying and weighing cycles until a constant weight is achieved.
4.3. Data Calculation
The solubility can be calculated as follows:
-
Mass of the saturated solution (m_solution): (Weight of dish + solution) - (Weight of empty dish)
-
Mass of the dissolved solid (m_solute): (Weight of dish + dry residue) - (Weight of empty dish)
-
Mass of the solvent (m_solvent): m_solution - m_solute
-
Solubility ( g/100 g of solvent): (m_solute / m_solvent) * 100
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While there is a notable lack of comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents, the fundamental principles of inorganic salt solubility provide a qualitative understanding. For researchers and professionals requiring precise solubility data for specific applications, direct experimental determination is necessary. The isothermal saturation method coupled with gravimetric analysis, as detailed in this guide, offers a reliable and straightforward approach to obtaining this critical information. The provided workflow and diagram serve as a practical guide for these experimental endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solubility of ammonium metal fluorides in aqueous ethanol mixtures – implications for scandium recovery by antisolvent crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ammonium Hexafluoroaluminate ((NH4)3AlF6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) hexafluoroaluminate ((NH4)3AlF6), a critical process in the synthesis of high-purity anhydrous aluminum fluoride (B91410) (AlF3). The document details the multi-step decomposition mechanism, reaction thermodynamics, and detailed experimental protocols for its characterization.
Executive Summary
Ammonium hexafluoroaluminate undergoes a three-step thermal decomposition process to yield anhydrous aluminum fluoride. This process involves the sequential release of ammonia (B1221849) (NH3) and hydrogen fluoride (HF), forming stable intermediate compounds, ammonium tetrafluoroaluminate (NH4AlF4) and AlF3(NH4F)0.69, before the final product is obtained. The decomposition is entirely endothermic and can be precisely characterized using thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). The structural identity of the solid intermediates and the final product is confirmed through X-ray Diffraction (XRD). Understanding this mechanism and the associated experimental methodologies is crucial for controlling the synthesis of AlF3, a key material in various industrial applications, including as a catalyst and in aluminum metallurgy.
Thermal Decomposition Mechanism
The thermal decomposition of (NH4)3AlF6 proceeds through a well-defined three-step reaction pathway. The process is initiated by heating, leading to the sequential evolution of gaseous NH3 and HF. The solid-state intermediates have been identified through detailed thermal and structural analysis.[1][2][3]
The overall decomposition can be summarized as follows:
(NH4)3AlF6 (s) → AlF3 (s) + 3NH3 (g) + 3HF (g)
This overall reaction is the culmination of the following three distinct steps:
-
Step 1: The first decomposition step begins at approximately 194.9°C and involves the formation of ammonium tetrafluoroaluminate (NH4AlF4).[1][2][3]
-
Reaction: (NH4)3AlF6 (s) → NH4AlF4 (s) + 2NH3 (g) + 2HF (g)
-
-
Step 2: The second decomposition step occurs around 222.5°C, where NH4AlF4 further decomposes to form a non-stoichiometric intermediate, AlF3(NH4F)0.69.[1][2][3]
-
Reaction: NH4AlF4 (s) → AlF3(NH4F)0.69 (s) + 0.31NH3 (g) + 0.31HF (g)
-
-
Step 3: The final decomposition step takes place at approximately 258.4°C, yielding the final product, anhydrous aluminum fluoride (AlF3).[1][2][3]
-
Reaction: AlF3(NH4F)0.69 (s) → AlF3 (s) + 0.69NH3 (g) + 0.69HF (g)
-
High-purity anhydrous AlF3 can be obtained by heating (NH4)3AlF6 at 400°C for a sufficient duration, typically around 3 hours, to ensure the complete removal of all volatile components.[1][2][3]
Visualization of Decomposition Pathway
The logical progression of the thermal decomposition of (NH4)3AlF6 is illustrated in the following diagram.
Quantitative Data
The quantitative data associated with the thermal decomposition of (NH4)3AlF6, including decomposition temperatures, mass loss, and thermodynamic parameters, are summarized in the tables below.
Table 1: Decomposition Stages and Mass Loss
| Decomposition Step | Starting Temperature (°C) | Solid Product | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |
| 1 | 194.9 | NH4AlF4 | 19.0 | 18.9 |
| 2 | 222.5 | AlF3(NH4F)0.69 | 5.8 | 6.0 |
| 3 | 258.4 | AlF3 | 12.8 | 12.9 |
| Total | - | AlF3 | 37.6 (of intermediates) | 58.25 (overall) |
Note: The total experimental mass loss of 58.25% corresponds to the complete decomposition of (NH4)3AlF6 to AlF3.[1]
Table 2: Thermodynamic Data for the Decomposition Reactions
| Reaction Step | Enthalpy Change (ΔH) (J/g) | Entropy Change (ΔS) (J/(g·°C)) |
| 1 | 179.9 | 0.37 |
| 2 | 114.7 | 0.22 |
| 3 | 465.3 | 0.86 |
Data obtained from DSC analysis.[1]
Experimental Protocols
Detailed methodologies for the characterization of the thermal decomposition of (NH4)3AlF6 are provided below.
Simultaneous Differential Thermal and Thermogravimetric Analysis (DTA-TGA)
This technique is employed to determine the decomposition temperatures and associated mass losses.
-
Instrument: TA Instruments SDT 2960 or equivalent.
-
Sample Mass: Approximately 10 mg.
-
Crucible: Platinum crucible.
-
Reference Material: Calcined α-Al2O3.
-
Atmosphere: Inert gas (Argon) shield.
-
Flow Rate: 20 mL/min.
-
Heating Rate: A range of heating rates can be used, for example, 1, 2, 5, and 10 °C/min, to study the kinetics of the decomposition.
-
Procedure:
-
The sample is placed in the platinum crucible and positioned in the thermal analyzer.
-
The system is purged with argon to establish an inert atmosphere.
-
The sample is heated from ambient temperature to a final temperature (e.g., 500°C) at the specified heating rate.
-
The mass loss (TGA) and temperature difference between the sample and reference (DTA) are recorded as a function of temperature.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the enthalpy and entropy changes associated with each decomposition step.
-
Instrument: A calibrated DSC instrument.
-
Sample Mass: Similar to that used in the DTA-TGA experiments for consistency.
-
Crucible: Aluminum pans, hermetically sealed.
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon).
-
Heating Rate: 5 °C/min.
-
Procedure:
-
An accurately weighed sample is sealed in an aluminum crucible.
-
An empty sealed crucible is used as a reference.
-
The sample and reference are heated under a controlled temperature program.
-
The heat flow to the sample is measured and compared to the reference to determine the endothermic or exothermic nature of the transitions and to quantify the enthalpy changes by integrating the peak areas.
-
X-ray Diffraction (XRD)
XRD analysis is used to identify the crystalline phases of the solid products at each stage of the decomposition.
-
Instrument: A standard powder X-ray diffractometer.
-
Sample Preparation: The solid residues from the thermal analysis, or samples prepared by heating (NH4)3AlF6 to specific temperatures corresponding to the end of each decomposition stage, are finely ground to a homogenous powder.
-
Radiation Source: Cu Kα radiation (λ = 1.5406 Å) is typically used.
-
Operating Conditions (Typical):
-
Voltage: 40 kV
-
Current: 40 mA
-
-
Scan Parameters (Typical):
-
2θ Range: 10° to 80°
-
Step Size: 0.02°
-
Scan Speed: 2°/min
-
-
Procedure:
-
The powdered sample is mounted on a sample holder.
-
The sample is placed in the diffractometer.
-
The XRD pattern is collected over the specified 2θ range.
-
The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.
-
Experimental Workflow Visualization
The general workflow for the comprehensive thermal analysis of (NH4)3AlF6 is depicted below.
Conclusion
The thermal decomposition of this compound is a well-characterized, multi-step process that can be reliably investigated through a combination of thermal analysis and X-ray diffraction techniques. The data and protocols presented in this guide offer a robust framework for researchers and scientists to study this system, control the synthesis of high-purity anhydrous aluminum fluoride, and apply these methodologies to the characterization of other inorganic solid-state decompositions.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Ammonium Hexafluoroaluminate
Abstract
Ammonium (B1175870) hexafluoroaluminate, (NH₄)₃AlF₆, also known as ammonium cryolite, is a synthetically important compound, notably serving as a precursor in the preparation of high-purity aluminum fluoride (B91410).[1] Its crystal structure is of significant interest due to its high symmetry and complex disorder phenomena. This guide provides a comprehensive analysis of the crystal structure of (NH₄)₃AlF₆, detailing its crystallographic parameters, the nature of its structural disorder, and the experimental protocols used for its characterization. The information is presented to aid researchers in understanding the solid-state chemistry of fluoroaluminates and related materials.
Crystallographic Data Summary
Ammonium hexafluoroaluminate adopts a high-symmetry cubic structure at room temperature, belonging to the elpasolite family.[2][3] The structure is characterized by a face-centered cubic lattice. Key crystallographic data obtained from X-ray diffraction studies are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | (NH₄)₃AlF₆ | [4][5] |
| Common Name | Ammonium Cryolite | [4] |
| Crystal System | Cubic | [2][3] |
| Space Group | Fm3m (No. 225) | [2][3] |
| Lattice Parameter (a) | 8.9401(3) Å | [2][3] |
| Unit Cell Volume (V) | 714.53(7) ų | [2] |
| Formula Units (Z) | 4 | [2][3] |
| Calculated Density | 1.81 g/cm³ | |
| Measured Density | 1.78 g/cm³ | [4] |
The Disordered Crystal Structure
A defining feature of the (NH₄)₃AlF₆ crystal structure at room temperature is significant orientational disorder of both the anionic and cationic sublattices.[6][7] This is a critical aspect for understanding its physical and chemical properties.
-
Anionic Sublattice ([AlF₆]³⁻): The aluminum atoms occupy the high-symmetry 4a Wyckoff position. However, the surrounding fluorine atoms do not reside in fixed positions. Instead, the [AlF₆]³⁻ octahedra exhibit dynamic reorientation, with the fluorine atoms statistically distributed over multiple crystallographic sites, primarily a combination of the 24e and 96j positions.[3][6][7] This disorder means the F atoms do not form a perfect, static octahedron at any given instant.
-
Cationic Sublattice (NH₄⁺): There are two distinct crystallographic sites for the ammonium cations:
-
One set of ammonium ions occupies the 4b Wyckoff position, surrounded by twelve fluorine atoms. These ions exhibit significant orientational disorder, with the nitrogen atom displaced into the 32f position, allowing for eight equivalent orientations.[6][7]
-
The second set of ammonium ions resides in the 8c Wyckoff position, at the center of a cube formed by neighboring anions. These ions are also tetrahedrally shifted into the 32f position, indicating orientational disorder.[7]
-
This complex disorder is driven by thermal energy and the weak, dynamic hydrogen bonding between the ammonium cations and the fluoride anions.[8]
Caption: Structural disorder in this compound.
Experimental Protocols for Structure Determination
A combination of analytical techniques is required for a complete and accurate determination of the (NH₄)₃AlF₆ crystal structure.
Synthesis of (NH₄)₃AlF₆ Crystals
Single crystals suitable for X-ray diffraction can be prepared via aqueous solution methods. A typical protocol involves:
-
Preparation: Reacting aluminum hydroxide (B78521) [Al(OH)₃] with an aqueous solution of ammonium fluoride (NH₄F).[4]
-
Crystallization: Slowly evaporating the resulting solution at a controlled temperature. Large, well-formed cubic crystals can be grown over several days.[9]
-
Isolation: The crystals are then isolated from the mother liquor, washed with cold water, and dried.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the space group and refining the atomic positions, especially in complex, disordered structures.
-
Crystal Selection and Mounting: A small, high-quality single crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer (e.g., Bruker D8 VENTURE) equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[10] Data is collected at a controlled temperature, often at low temperatures (e.g., 100 K) to reduce thermal motion and potentially resolve some disorder. A series of diffraction frames are collected as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects and absorption.[10]
-
Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods to find the initial atomic positions.[10] This model is then refined using full-matrix least-squares methods (e.g., using the SHELX software suite) against the experimental data.[10] For (NH₄)₃AlF₆, the refinement must incorporate a sophisticated disorder model, treating the F and N atoms as occupying split sites with partial occupancies.
Powder X-ray Diffraction (PXRD)
PXRD is used for routine phase identification, checking sample purity, and determining lattice parameters.
-
Sample Preparation: A finely ground powder of (NH₄)₃AlF₆ is packed into a sample holder.
-
Data Collection: The sample is scanned over a range of 2θ angles using a powder diffractometer.
-
Data Analysis: The resulting diffractogram is compared to standard patterns from databases (e.g., ICDD) for phase identification. For more detailed analysis, Rietveld refinement can be performed. This method fits the entire experimental powder pattern with a calculated profile based on a structural model, allowing for the refinement of lattice parameters, atomic positions, and other structural details.
Neutron Diffraction
Due to the presence of ammonium ions, neutron diffraction is a uniquely powerful tool for elucidating the complete structure.
-
Principle: X-rays scatter from electrons, making it difficult to precisely locate light atoms like hydrogen. Neutrons scatter from atomic nuclei, and their scattering length for hydrogen (or deuterium) is significant, allowing for the accurate determination of N-H bond lengths and the precise orientation of the NH₄⁺ ions.[9][11]
-
Experiment: The experiment is analogous to X-ray diffraction but is performed at a neutron source (either a nuclear reactor or a spallation source).[12] Either a powdered sample or a single crystal can be used.
-
Analysis: The data is refined to precisely locate the hydrogen atoms, providing definitive evidence for the nature of the ammonium ion disorder and the hydrogen bonding network within the crystal.[13]
Caption: A typical experimental workflow for structural analysis.
Conclusion
The crystal structure of this compound ((NH₄)₃AlF₆) is a classic example of a high-symmetry elpasolite-type lattice characterized by extensive orientational disorder. At room temperature, it crystallizes in the cubic Fm3m space group.[2][3] A comprehensive structural analysis reveals that both the [AlF₆]³⁻ octahedra and the two distinct NH₄⁺ cations are dynamically disordered, occupying multiple statistical orientations.[6][7]
A complete understanding of this complex structure requires a multi-technique approach. While single-crystal X-ray diffraction is essential for determining the fundamental framework and modeling the heavy-atom disorder, neutron diffraction is indispensable for accurately locating the hydrogen atoms and fully characterizing the orientation of the ammonium ions.[9][11] The detailed structural knowledge presented herein is fundamental for researchers working with fluoroaluminates and in the broader field of solid-state materials science.
References
- 1. ysxbcn.com [ysxbcn.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [drugfuture.com]
- 5. This compound | AlF6H12N3 | CID 24565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. rruff.net [rruff.net]
- 10. mdpi.com [mdpi.com]
- 11. old.bnc.hu [old.bnc.hu]
- 12. Diffraction | Neutron Science at ORNL [neutrons.ornl.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Ammonium Hexafluoroaluminate from Aluminum Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of ammonium (B1175870) hexafluoroaluminate from aluminum hydroxide (B78521). The document details the core chemical reaction, experimental protocols, and quantitative data derived from established processes. This guide is intended for professionals in research and development who require a thorough understanding of this chemical manufacturing process.
Introduction
Ammonium hexafluoroaluminate, (NH₄)₃[AlF₆], is a white crystalline solid with significant applications in various industrial processes, including the production of aluminum trifluoride and as a precursor for certain zeolites.[1] The synthesis from aluminum hydroxide is a common and economically viable route. This process typically involves the reaction of aluminum hydroxide with ammonium fluoride (B91410) in an aqueous solution.
The fundamental chemical reaction governing this synthesis is:
Al(OH)₃ + 6 NH₄F → (NH₄)₃[AlF₆] + 3 NH₄OH [1]
This guide will explore the practical aspects of this synthesis, providing detailed experimental procedures and presenting key quantitative data in a structured format to facilitate understanding and replication.
Experimental Protocols
The following protocols are derived from established methodologies for the synthesis of this compound from aluminum hydroxide.
2.1. General Laboratory Scale Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Aluminum Hydroxide (Al(OH)₃)
-
Ammonium Fluoride (NH₄F)
-
Deionized Water
-
Reaction Vessel (e.g., glass beaker or flask)
-
Heating and Stirring Apparatus (e.g., magnetic stir plate with heating mantle)
-
Filtration Apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
-
Drying Oven
Procedure:
-
Preparation of Ammonium Fluoride Solution: Prepare an aqueous solution of ammonium fluoride by dissolving the required amount of NH₄F in deionized water.
-
Reaction with Aluminum Hydroxide: While stirring, gradually add aluminum hydroxide powder to the ammonium fluoride solution.
-
Heating and Reaction: Heat the mixture to a specified temperature (e.g., 95°C) and maintain it for a set duration (e.g., 4 hours) with continuous stirring to ensure complete reaction.[2]
-
Cooling and Crystallization: After the reaction period, allow the mixture to cool, which will promote the crystallization of this compound.
-
Filtration: Separate the solid product from the slurry by filtration.
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Drying: Dry the purified product in an oven at a suitable temperature to remove residual moisture.
2.2. Industrial Production Process Example
A patented process provides a basis for a larger-scale synthesis.[2]
Procedure:
-
An aqueous solution is prepared containing a specific concentration of ammonium fluoride.
-
Commercially available aluminum hydroxide (produced by the Bayer process) is added to the ammonium fluoride solution.[2]
-
The mixture is heated to 95°C and stirred for 4 hours, leading to the formation of an aqueous slurry of this compound.[2]
-
During the reaction, some of the liberated ammonia (B1221849) may be allowed to exit the reaction system.[2]
-
The resulting slurry contains solid this compound, dissolved this compound, unreacted aluminum hydroxide, and free ammonia.[2]
-
The solid product is then separated from the slurry, typically through filtration, followed by washing and drying.
Quantitative Data
The following tables summarize quantitative data from a documented synthesis process.[2]
Table 1: Reactant Quantities and Slurry Composition
| Parameter | Value |
| Volume of Ammonium Fluoride Solution | 1000 ml |
| Concentration of Ammonium Fluoride | 200 g/L |
| Mass of Aluminum Hydroxide Added | 106 g |
| Resulting Slurry Composition | |
| Mass of Solid this compound | 170 g |
| Mass of Dissolved this compound | 6 g |
| Total Mass of this compound | 176 g |
| Unreacted Aluminum Hydroxide | 35 g |
| Free Ammonia | 4 g |
Table 2: Reaction Conditions and Yields
| Parameter | Value |
| Reaction Temperature | 95°C |
| Reaction Time | 4 hours |
| Yield based on F | 90% |
| Yield based on Al | 96% |
Process Visualization
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of this compound from aluminum hydroxide.
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from aluminum hydroxide is a well-established process. By carefully controlling reaction parameters such as temperature, time, and reactant concentrations, high yields of the desired product can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to understand and implement this chemical synthesis. Further optimization may be possible through systematic investigation of reaction kinetics and crystallization conditions.
References
A Technical Guide to the Vibrational Spectroscopy of Ammonium Hexafluoroaluminate
This technical guide provides a detailed overview of the infrared (IR) and Raman spectroscopic data for ammonium (B1175870) hexafluoroaluminate, ((NH₄)₃AlF₆). The information is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the vibrational properties of this compound. This document collates data from various spectroscopic studies on the constituent ions, ammonium (NH₄⁺) and hexafluoroaluminate (AlF₆³⁻), to provide a complete vibrational analysis.
Introduction to the Vibrational Spectra of Ammonium Hexafluoroaluminate
This compound is an ionic compound composed of ammonium cations (NH₄⁺) and hexafluoroaluminate anions (AlF₆³⁻). Its vibrational spectrum is therefore a composite of the internal vibrational modes of these two polyatomic ions, supplemented by lattice vibrations at lower frequencies. The ammonium ion, with tetrahedral (T_d) symmetry, and the hexafluoroaluminate ion, with octahedral (O_h) symmetry, exhibit characteristic IR and Raman active modes. The number and activity of these modes can be predicted by group theory. In the solid state, the crystal lattice environment can influence these vibrational modes, potentially causing shifts in frequency, splitting of degenerate modes, and the appearance of bands that are formally inactive for the isolated ion.
Spectroscopic Data
The following tables summarize the expected vibrational modes for the ammonium and hexafluoroaluminate ions based on published spectroscopic data for related compounds.
Table 1: Vibrational Modes of the Ammonium (NH₄⁺) Ion
| Vibrational Mode | Wavenumber (cm⁻¹) | IR Activity | Raman Activity | Assignment |
| ν₁ | ~3030 | Inactive | Active | Symmetric N-H Stretch[1] |
| ν₂ | ~1724 | Inactive | Active | Symmetric N-H Bend[1] |
| ν₃ | ~3125 | Active | Active | Asymmetric N-H Stretch[1] |
| ν₄ | ~1408 | Active | Active | Asymmetric N-H Bend[1] |
Table 2: Vibrational Modes of the Hexafluoroaluminate (AlF₆³⁻) Ion
| Vibrational Mode | Wavenumber (cm⁻¹) | IR Activity | Raman Activity | Assignment |
| ν₁ (A₁g) | ~561 | Inactive | Active | Symmetric Al-F Stretch[2] |
| ν₂ (Eg) | ~380 | Inactive | Active | Symmetric Al-F Bend[2] |
| ν₃ (F₁u) | ~396 | Active | Inactive | Asymmetric Al-F Stretch[3] |
| ν₄ (F₁u) | Not Reported | Active | Inactive | Asymmetric Al-F Bend |
| ν₅ (F₂g) | ~325 | Inactive | Active | Asymmetric Al-F Bend[2] |
| ν₆ (F₂u) | Not Reported | Inactive | Inactive | Asymmetric Al-F Bend |
Note: The wavenumbers for the AlF₆³⁻ ion are based on data from Raman spectra of the ion in a molten FLINAK eutectic mixture and in solid cryolite (B1665278) (Na₃AlF₆)[2][3]. The IR-active modes are less commonly reported for AlF₆³⁻; the value for ν₃ is taken from the spectrum of cryolite[3].
Experimental Protocols
The following are detailed methodologies for obtaining the IR and Raman spectra of solid powder samples like this compound.
3.1. Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground this compound powder is mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar.
-
The mixture is thoroughly ground to ensure a homogenous distribution of the sample within the KBr matrix.
-
The powdered mixture is then transferred to a pellet die.
-
A hydraulic press is used to apply a pressure of approximately 8-10 tons to the die, forming a transparent or translucent pellet.
-
The KBr pellet is removed from the die and placed in a sample holder in the FT-IR spectrometer.
-
-
Instrumentation and Data Acquisition:
-
A background spectrum of a pure KBr pellet is recorded to subtract the contributions of atmospheric water and carbon dioxide, as well as any impurities in the KBr.
-
The sample pellet is then placed in the beam path, and the sample spectrum is acquired.
-
Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
To improve the signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added.
-
3.2. Raman Spectroscopy
-
Sample Preparation:
-
A small amount of the this compound powder is placed on a microscope slide or in a capillary tube.
-
No further sample preparation is typically required for Raman analysis of a solid powder.
-
-
Instrumentation and Data Acquisition:
-
A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm, or 1064 nm) is used. The choice of laser wavelength may depend on the sample's fluorescence properties.
-
The laser is focused onto the sample using a microscope objective.
-
The scattered light is collected in a backscattering geometry.
-
A notch or edge filter is used to remove the intense Rayleigh scattered light.
-
The Raman scattered light is dispersed by a grating and detected by a sensitive detector, such as a CCD camera.
-
Spectra are typically recorded over a Raman shift range of approximately 100 to 3500 cm⁻¹.
-
The acquisition time and number of accumulations are adjusted to obtain a spectrum with an adequate signal-to-noise ratio.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a solid sample like this compound.
Caption: Experimental workflow for the IR and Raman spectroscopic analysis of a solid powder sample.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For more specific applications, it is recommended to consult original research articles and spectroscopic databases.
References
An In-depth Technical Guide to the Thermodynamic Properties of Ammonium Hexafluoroaluminate
For Researchers, Scientists, and Drug Development Professionals
Thermal Decomposition of Ammonium (B1175870) Hexafluoroaluminate
Ammonium hexafluoroaluminate undergoes a multi-step thermal decomposition to yield anhydrous aluminum fluoride (B91410) (AlF₃). This process has been characterized primarily through thermal analysis techniques such as Differential Thermal Analysis (DTA), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC).[1][2][3] The decomposition proceeds through three distinct endothermic steps, with the formation of intermediate compounds.[1][2][3]
The three-step decomposition can be summarized as follows:
-
(NH₄)₃AlF₆(s) → NH₄AlF₄(s) + 2NH₃(g) + 2HF(g)
-
NH₄AlF₄(s) → AlF₃·0.69NH₄F(s) + 0.31NH₃(g) + 0.31HF(g)
-
AlF₃·0.69NH₄F(s) → AlF₃(s) + 0.69NH₃(g) + 0.69HF(g)
High-purity anhydrous AlF₃ can be obtained by heating this compound at 400 °C for a sufficient duration.[1][2][3]
The thermodynamic parameters for each decomposition step have been determined experimentally. The following tables summarize the key quantitative data.
Table 1: Decomposition Reaction Temperatures of this compound [1][2][4]
| Decomposition Step | Reaction Temperature (°C) |
| 1 | 194.9 |
| 2 | 222.5 |
| 3 | 258.4 |
Table 2: Enthalpy and Entropy Changes for the Decomposition Reactions of this compound [1]
| Decomposition Step | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/(mol·K)) |
| 1 | 185.3 | 395.9 |
| 2 | 34.8 | 70.0 |
| 3 | 81.9 | 154.2 |
Table 3: Gibbs Free Energy of Formation for Species Involved in the Decomposition at Reaction Temperatures [1]
| Substance | Temperature (°C) | Gibbs Free Energy of Formation (ΔG_f) (kJ/mol) |
| (NH₄)₃AlF₆ | 194.9 | -2427.5 |
| NH₄AlF₄ | 222.5 | -1630.9 |
| AlF₃·0.69NH₄F | 258.4 | -1863.4 |
| AlF₃ | 194.9 | -1320.6 |
| AlF₃ | 222.5 | -1310.8 |
| AlF₃ | 258.4 | -1299.1 |
| NH₃ | 194.9 | -3.4 |
| NH₃ | 222.5 | 3.3 |
| NH₃ | 258.4 | 11.1 |
| HF | 194.9 | -278.4 |
| HF | 222.5 | -279.1 |
| HF | 258.4 | -279.9 |
Note: The Gibbs free energy of formation for (NH₄)₃AlF₆, NH₄AlF₄, and AlF₃·0.69NH₄F were calculated based on the assumption that the decomposition reactions are at equilibrium (ΔG = 0) at the specified reaction temperatures.[1]
Experimental Protocols
The thermodynamic data presented above were primarily obtained through thermal analysis techniques. The following sections detail the methodologies employed in these experiments.
The DTA-TGA experiments are conducted to determine the reaction temperatures and mass loss associated with the decomposition steps.
-
Instrument: A simultaneous thermal analyzer (e.g., TA Instruments SDT 2960) is used.
-
Sample Preparation: Approximately 10 mg of the this compound sample is placed in a platinum crucible.
-
Reference Material: Calcined α-Al₂O₃ is used as the reference material.
-
Experimental Conditions:
-
Atmosphere: The experiment is carried out under an inert argon shield with a controlled flow rate (e.g., 20 mL/min).
-
Heating Rate: The sample is heated at a constant rate. To study the kinetics and resolve the decomposition steps, various heating rates such as 1, 2, 5, and 10 °C/min are employed.[1]
-
-
Data Analysis: The DTA curve shows endothermic peaks corresponding to each decomposition step, and the TGA curve provides the corresponding mass loss. The onset temperature of the peaks in the DTA or the derivative thermogravimetry (DTG) curve is taken as the starting temperature of the reaction.[1]
DSC is used to determine the enthalpy changes (ΔH) of the decomposition reactions.
-
Instrument: A differential scanning calorimeter is used.
-
Calibration: The instrument is calibrated using standard materials with known melting points and enthalpies of fusion, such as metallic tin (Sn) and silver nitrate (B79036) (AgNO₃).[1]
-
Sample Preparation: A precisely weighed sample of this compound (mass similar to that used in calibration) is placed in a suitable crucible.
-
Experimental Conditions:
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically argon.
-
Heating Rate: A constant heating rate, for instance, 5 °C/min, is applied.[1]
-
-
Data Analysis: The enthalpy change for each decomposition reaction is calculated from the area of the corresponding peak in the DSC curve. The relationship used is ΔH = K * A, where A is the peak area and K is a calibration constant determined from the standard materials.[1]
Visualizations
The following diagram illustrates the sequential three-step decomposition of this compound to anhydrous aluminum fluoride.
The diagram below outlines the experimental workflow for determining the thermodynamic properties of this compound decomposition.
References
Methodological & Application
Application Notes and Protocols for Zeolite Synthesis Utilizing Fluoroaluminate Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeolites are crystalline aluminosilicates with well-defined microporous structures that have found extensive applications in catalysis, ion exchange, and adsorption. The synthesis of zeolites with specific properties is a subject of ongoing research. While traditional hydrothermal synthesis often employs hydroxide (B78521) as a mineralizing agent, the use of fluoride (B91410) ions has emerged as a powerful route for preparing high-silica zeolites with fewer defects. This document provides an overview and a generalized protocol for the synthesis of zeolites using fluoride-containing precursors, with a focus on the potential application of ammonium (B1175870) hexafluoroaluminate.
Note on Ammonium Hexafluoroaluminate: Extensive literature review did not yield specific, established protocols for the use of this compound ((NH₄)₃AlF₆) as a direct precursor in zeolite synthesis. The information presented herein is based on the well-documented principles of zeolite synthesis in fluoride media, utilizing precursors such as ammonium fluoride (NH₄F). The provided protocol is a generalized and hypothetical adaptation for researchers interested in exploring this compound as a novel precursor.
The Role of Fluoride in Zeolite Synthesis
The use of fluoride as a mineralizing agent in zeolite synthesis offers several advantages over the conventional hydroxide route, particularly for high-silica zeolites.[1][2][3] Fluoride ions are believed to play a structure-directing role, favoring the formation of specific zeolite frameworks.[3][4] Synthesis in a fluoride medium can lead to zeolites with a lower concentration of connectivity defects, resulting in more hydrophobic materials.[3] The fluoride route has been successfully employed for the synthesis of various zeolites, including high-silica AEI and Beta zeolites.[5][6]
Generalized Experimental Protocol for Zeolite Synthesis in Fluoride Media
This protocol describes a general procedure for the hydrothermal synthesis of zeolites using a fluoride source. This can be adapted for the exploratory use of this compound as a combined aluminum and fluoride source.
1. Preparation of the Synthesis Gel:
-
Silicon Source: Tetraethyl orthosilicate (B98303) (TEOS), fumed silica (B1680970), or sodium silicate (B1173343).
-
Aluminum Source: Sodium aluminate, aluminum hydroxide, or, hypothetically, This compound .
-
Fluoride Source: Hydrofluoric acid (HF), ammonium fluoride (NH₄F), or, hypothetically, This compound .
-
Structure-Directing Agent (SDA): Organic cations such as tetraalkylammonium hydroxides (e.g., tetraethylammonium (B1195904) hydroxide, TEAOH).
-
Solvent: Deionized water.
The molar composition of the synthesis gel is a critical parameter that determines the type of zeolite formed. A typical molar ratio for high-silica zeolite synthesis in fluoride media is:
x SiO₂ : y Al₂O₃ : z SDA : w F : v H₂O
where x, y, z, w, and v are varied to target a specific zeolite framework.
2. Hydrothermal Synthesis:
-
The synthesis gel is stirred until homogeneous and then transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (typically 135-175°C) and maintained for a period of several days to weeks to allow for crystallization.
-
The autoclave is then cooled to room temperature.
3. Product Recovery and Characterization:
-
The solid product is recovered by filtration or centrifugation, washed thoroughly with deionized water, and dried (typically at 100-120°C).
-
To remove the occluded SDA, the as-synthesized zeolite is calcined in air at a high temperature (e.g., 550°C).
-
The final product is characterized using techniques such as X-ray diffraction (XRD) to confirm the zeolite phase, scanning electron microscopy (SEM) to observe crystal morphology, and nitrogen adsorption-desorption to determine surface area and porosity.
Hypothetical Experimental Workflow for Zeolite Synthesis Using this compound
The following diagram illustrates a hypothetical workflow for the synthesis of a zeolite using this compound as the aluminum and fluoride source.
Quantitative Data from Fluoride-Mediated Zeolite Synthesis
The following table summarizes typical synthesis parameters for zeolites prepared in a fluoride medium, as derived from existing literature. Note that these are examples and not specific to the use of this compound.
| Zeolite Type | Si/Al Ratio | SDA | Fluoride Source | Temperature (°C) | Time (days) |
| High-Silica AEI | 13-20 | Tetraethylphosphonium (TEP) | NH₄F or NaF | Not Specified | Not Specified |
| Beta | 10 - ∞ | Tetraethylammonium (TEA⁺) | HF | 140-175 | 7-28 |
Signaling Pathways and Logical Relationships
The synthesis of zeolites is a complex process involving the self-assembly of aluminate and silicate species around a structure-directing agent. The following diagram illustrates the conceptual relationship between the precursors and the final zeolite product in a fluoride-mediated synthesis.
Conclusion
References
- 1. New insights into fluoride's role in MFI zeolites: unveiling the link between location and synthesis conditions - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Studies on the role of fluoride ion vs reaction concentration in zeolite synthesis. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The role of structural defects in the fluoride-mediated synthesis of aluminosilicate zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis in fluoride media and characterisation of aluminosilicate zeolite beta | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of high-silica AEI zeolites with enhanced thermal stability by hydrothermal conversion of FAU zeolites, and their activity in the selective catalytic reduction of NOx with NH3 - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of Ammonium Hexafluoroaluminate ((NH₄)₃AlF₆) in the Synthesis of Advanced Ceramics
Introduction
Ammonium (B1175870) hexafluoroaluminate, (NH₄)₃AlF₆, is a versatile inorganic compound that serves as a valuable precursor and processing additive in the synthesis of advanced ceramics. Its primary utility stems from its thermal decomposition characteristics, which yield highly pure, anhydrous aluminum fluoride (B91410) (AlF₃). This intermediate is a key component in various synthesis routes for non-oxide ceramics, such as aluminum nitride (AlN). Additionally, the release of fluoride species during heating allows (NH₄)₃AlF₆ to act as an effective fluxing agent, promoting densification and purification during the sintering of ceramics like alumina (B75360) (Al₂O₃) and aluminum nitride.
These notes provide detailed protocols and data for researchers and scientists on the application of (NH₄)₃AlF₆ in two key areas: as a precursor for the synthesis of aluminum nitride powder and as a sintering additive for the densification of advanced ceramics.
Application Note 1: (NH₄)₃AlF₆ as a Precursor in the Fluoride-Based Synthesis of Aluminum Nitride (AlN) Powder
Ammonium hexafluoroaluminate is an effective precursor for producing high-purity aluminum fluoride (AlF₃), which can then be nitrided to form aluminum nitride (AlN), a ceramic with high thermal conductivity and electrical resistivity. The thermal decomposition of (NH₄)₃AlF₆ occurs in multiple steps at relatively low temperatures, making it an attractive starting material.[1][2] While direct synthesis of AlN from (NH₄)₃AlF₆ is not widely documented, its decomposition product, AlF₃, is a key intermediate. Furthermore, related ammonium halides like NH₄Cl and NH₄F have been shown to significantly lower the synthesis temperature of AlN and control particle size, suggesting a similar role for the fluoride species derived from (NH₄)₃AlF₆.[3][4][5]
Logical Relationship: Thermal Decomposition Pathway
The thermal decomposition of (NH₄)₃AlF₆ proceeds through a series of reactions to yield anhydrous AlF₃. This process is critical as it provides the reactive fluoride intermediate for subsequent ceramic synthesis.
Caption: Stepwise thermal decomposition of (NH₄)₃AlF₆ to anhydrous AlF₃.
Experimental Protocol: Synthesis of AlN Powder via a Fluoride Intermediate
This protocol describes a two-stage process. The first stage is the synthesis of anhydrous AlF₃ from (NH₄)₃AlF₆. The second stage outlines the subsequent nitridation of an aluminum source in the presence of a fluoride environment, analogous to methods using related ammonium halides which promote lower temperature nitridation.[5][6]
Materials:
-
This compound ((NH₄)₃AlF₆)
-
High-purity Aluminum Powder (<10 µm)
-
Ammonia (B1221849) (NH₃) gas (99.99% purity)
-
Argon (Ar) or Nitrogen (N₂) gas (99.999% purity)
Equipment:
-
Tube furnace with gas flow control
-
Graphite (B72142) or Boron Nitride crucible
-
Ball mill
-
Schlenk line or glove box for handling air-sensitive materials
Protocol Steps:
Caption: Experimental workflow for the synthesis of AlN powder.
-
Stage 1: Synthesis of Anhydrous AlF₃
-
Place 20-40 g of (NH₄)₃AlF₆ powder into a graphite crucible.[1]
-
Position the crucible in the center of a tube furnace.
-
Purge the furnace tube with high-purity argon gas for 30 minutes.
-
While maintaining a steady Ar flow, heat the furnace to 400°C at a rate of 5-10°C/min.[1]
-
Hold the temperature at 400°C for 3 hours to ensure complete decomposition of (NH₄)₃AlF₆ to AlF₃.[1][2]
-
Turn off the furnace and allow it to cool to room temperature under the argon atmosphere.
-
The remaining white powder is high-purity, anhydrous AlF₃.
-
-
Stage 2: Synthesis of AlN Powder (Molten Fluoride Salt Method)
-
Transfer the synthesized AlF₃ and an equimolar amount of a eutectic fluoride salt mixture (e.g., LiF-KF) into a boron nitride crucible inside an argon-filled glovebox. This mixture acts as a molten solvent.[7]
-
Add high-purity aluminum powder to the crucible. The molten fluoride will dissolve the native oxide layer on the aluminum particles.[7]
-
Place the crucible in the tube furnace and heat to the reaction temperature (e.g., 900-1100°C) under an argon atmosphere.[7]
-
Once the target temperature is reached, switch the gas flow from argon to high-purity ammonia (NH₃). The flow rate should be carefully controlled.
-
Hold at the reaction temperature for 1-3 hours to allow for complete nitridation.[7]
-
Switch the gas flow back to argon and cool the furnace to room temperature.
-
The resulting product is a mixture of AlN powder and the fluoride salt. Wash the product repeatedly with deionized water to dissolve the salt, followed by filtration and drying in a vacuum oven at 80-100°C.
-
Quantitative Data
The following table summarizes key parameters from studies on the thermal decomposition of (NH₄)₃AlF₆ and the synthesis of AlN using related ammonium halide additives.
| Parameter | Value | Ceramic System | Role of (NH₄)₃AlF₆ | Reference |
| Decomposition Stage 1 | 194.9 °C | AlF₃ Synthesis | Precursor | [1][2] |
| Decomposition Stage 2 | 222.5 °C | AlF₃ Synthesis | Precursor | [1][2] |
| Decomposition Stage 3 | 258.4 °C | AlF₃ Synthesis | Precursor | [1][2] |
| Optimal AlF₃ Synthesis | 400 °C for 3 h | AlF₃ Synthesis | Precursor | [1][2] |
| AlN Formation Temp. | Starts at 600 °C | AlN Synthesis | Additive (Analogue: NH₄Cl) | [5][6] |
| Complete Nitridation | 1000 °C for 1 h | AlN Synthesis | Additive (Analogue: 70 wt% NH₄Cl) | [5][6] |
| Particle Size Control | 1.3 µm (vs. 1.7 µm) | AlN Synthesis | Additive (Analogue: 3 mass% NH₄F) | [3] |
Application Note 2: (NH₄)₃AlF₆ as a Flux Agent and Sintering Additive
(NH₄)₃AlF₆ and its decomposition products can act as effective fluxing agents during the sintering of advanced ceramics like alumina (Al₂O₃) and aluminum nitride (AlN). The fluoride species can react with surface oxides (e.g., Al₂O₃ on AlN particles), forming low-melting-point phases or volatile compounds that clean the particle surfaces. This process enhances diffusion, promotes the formation of sinter necks, and allows for densification at lower temperatures. A study using NH₄F as an additive for AlN ceramics demonstrated its effectiveness in removing oxygen impurities and improving grain structure.[8]
Logical Relationship: Mechanism of Flux-Assisted Sintering
The use of (NH₄)₃AlF₆ as a sintering additive involves its decomposition and subsequent reaction with surface impurities, leading to enhanced densification.
Caption: Logical flow of flux-assisted sintering using (NH₄)₃AlF₆.
Experimental Protocol: Sintering of AlN with (NH₄)₃AlF₆ Additive
This protocol is based on the established benefits of fluoride additives for purifying and densifying AlN ceramics.[8]
Materials:
-
High-purity AlN powder (<1 µm)
-
This compound ((NH₄)₃AlF₆) powder
-
Binder (e.g., polyvinyl alcohol - PVA)
-
Solvent (e.g., deionized water)
Equipment:
-
Planetary ball mill with Si₃N₄ or AlN milling media
-
Hydraulic press for pelletizing
-
High-temperature furnace with controlled atmosphere (N₂)
Protocol Steps:
-
Mixing and Milling:
-
Weigh the desired amount of AlN powder and (NH₄)₃AlF₆ additive (e.g., 0.5 - 2.0 wt%).
-
Add a binder solution (e.g., 3 wt% PVA in water).
-
Place the mixture in a planetary ball mill with appropriate milling media.
-
Mill for 4-8 hours to ensure homogeneous mixing.
-
Dry the milled slurry in an oven at 60-80°C to obtain a granulated powder.
-
-
Green Body Formation:
-
Sieve the granulated powder to break up agglomerates.
-
Press the powder in a steel die at 100-200 MPa to form green pellets (e.g., 10 mm diameter).
-
-
Sintering:
-
Place the green pellets in a boron nitride crucible.
-
Position the crucible in a high-temperature furnace.
-
Heat the furnace to 600°C in a flowing nitrogen (N₂) atmosphere and hold for 1 hour for binder burnout.
-
Increase the temperature to the sintering temperature (e.g., 1600-1800°C) at a rate of 5°C/min.
-
Hold at the peak temperature for 2-4 hours.
-
Cool the furnace to room temperature.
-
-
Characterization:
-
Measure the bulk density of the sintered pellets using the Archimedes method.
-
Analyze the microstructure (grain size, porosity) using Scanning Electron Microscopy (SEM).
-
Determine the phase composition using X-ray Diffraction (XRD).
-
Measure mechanical properties such as Vickers hardness and fracture toughness.
-
Quantitative Data
The following table presents data on the effect of a related fluoride additive, NH₄F, on the purification and properties of AlN ceramics, which provides a strong indication of the expected effects of (NH₄)₃AlF₆.[8]
| Additive (NH₄F) Molar Ratio to Oxygen (NH₄F/O) | Oxygen Content (wt%) | Nitrogen Content (wt%) | Resulting Phases | Microstructure | Reference |
| 0 (No Additive) | >1.0 | <33.0 | AlN, Al-O-N phases | N/A | [8] |
| 0.8 | 0.55 | 33.7 | Pure AlN | Hexagonal grains, clean triple junctions | [8] |
It is demonstrated that an adequate amount of the fluoride additive effectively removes oxygen impurities, preventing the formation of detrimental secondary Al-O-N phases and leading to a cleaner, more desirable microstructure.[8] This purification is crucial for achieving high thermal conductivity in AlN ceramics.
References
- 1. ceramics.org [ceramics.org]
- 2. researchgate.net [researchgate.net]
- 3. Original paper(Vol.54 No.6 pp.574) [jsms.jp]
- 4. researchgate.net [researchgate.net]
- 5. Low-Temperature Synthesis of Aluminum Nitride by Addition of Ammonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of aluminum nitride from aluminum metal using molten fluoride | Journal of Materials Research | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ammonium Hexafluoroaluminate as a Fluorinating Agent in Solid-State Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ammonium (B1175870) hexafluoroaluminate ((NH₄)₃AlF₆) as a fluorinating agent in solid-state reactions. The primary and most well-documented application is the thermal decomposition of ammonium hexafluoroaluminate to produce high-purity, anhydrous aluminum fluoride (B91410) (AlF₃). Additionally, its role in the synthesis of complex ceramics is discussed, highlighting its function as a reactant that facilitates the formation of new crystalline phases through solid-state transformations.
Application Note 1: Synthesis of Anhydrous Aluminum Fluoride
This compound serves as an excellent precursor for the synthesis of anhydrous aluminum fluoride via thermal decomposition. This method is advantageous as it avoids the aqueous routes that can lead to hydrated forms of AlF₃, which are difficult to dehydrate without forming aluminum oxide impurities. The solid-state decomposition of (NH₄)₃AlF₆ proceeds through a multi-step pathway, releasing ammonia (B1221849) and hydrogen fluoride gas, and yielding a high-purity aluminum fluoride product.
Thermal Decomposition Data
The thermal decomposition of this compound has been studied using techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process involves a three-step decomposition to yield the final AlF₃ product.[1]
| Decomposition Step | Starting Material | Solid Intermediate/Product | Gaseous Byproducts | Onset Temperature (°C) |
| 1 | (NH₄)₃AlF₆ | NH₄AlF₄ | 2NH₃ + 2HF | ~195 |
| 2 | NH₄AlF₄ | (NH₄)₀.₃₁AlF₃.₃₁ | 0.69NH₃ + 0.69HF | ~222 |
| 3 | (NH₄)₀.₃₁AlF₃.₃₁ | α-AlF₃ | 0.31NH₃ + 0.31HF | ~258 |
Note: The exact stoichiometry of the intermediates and the onset temperatures can vary slightly depending on the heating rate and atmospheric conditions.
Experimental Protocol: Preparation of Anhydrous α-AlF₃
This protocol describes the laboratory-scale synthesis of anhydrous aluminum fluoride from this compound.
Materials:
-
This compound ((NH₄)₃AlF₆), high purity
-
Graphite (B72142) crucible
-
Tube furnace with temperature controller
-
Inert gas supply (e.g., Argon or Nitrogen) with flowmeter
-
Gas outlet/scrubber for acidic gases (HF and NH₃)
Procedure:
-
Place a known quantity of this compound into a graphite crucible.
-
Position the crucible in the center of the tube furnace.
-
Purge the furnace tube with a steady flow of inert gas (e.g., argon at 20 mL/min) for at least 30 minutes to remove air and moisture.[1]
-
While maintaining the inert gas flow, begin heating the furnace to 400°C at a controlled rate (e.g., 5-10°C/min).
-
Hold the temperature at 400°C for a minimum of 3 hours to ensure complete decomposition of the this compound and its intermediates.[1]
-
After the holding period, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Once cooled, the white powder remaining in the crucible is anhydrous aluminum fluoride.
-
The product can be characterized by X-ray diffraction (XRD) to confirm the crystalline phase of AlF₃.
Safety Precautions:
-
The thermal decomposition of this compound releases toxic and corrosive hydrogen fluoride (HF) and ammonia (NH₃) gases. The entire apparatus must be placed in a well-ventilated fume hood.
-
The off-gases should be passed through a suitable scrubber system (e.g., a solution of sodium bicarbonate or calcium hydroxide) to neutralize the acidic and basic gases.
-
Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn at all times.
Visualizations
Caption: Workflow for the synthesis of anhydrous AlF₃.
Caption: Reaction pathway for (NH₄)₃AlF₆ decomposition.
Application Note 2: Synthesis of Specialty Ceramics
This compound can also be employed as a fluorinating and activating agent in the solid-state synthesis of complex ceramics, such as aluminosilicates. In these reactions, (NH₄)₃AlF₆ decomposes upon heating, and the in-situ generated reactive fluorine species can react with metal oxides (e.g., from kaolinite) to form intermediate metal fluorides. These intermediates can then react further at higher temperatures to yield the desired ceramic phases. This method can facilitate reactions at lower temperatures than would be required for the direct solid-state reaction of the parent oxides.
General Principles
The use of this compound in ceramic synthesis is based on the following general principles:
-
Low-Temperature Decomposition: (NH₄)₃AlF₆ decomposes at relatively low temperatures to release HF.
-
In-Situ Fluorination: The released HF gas is highly reactive and can fluorinate metal oxides present in the solid-state mixture.
-
Formation of Reactive Intermediates: The formation of metal fluoride intermediates can break down the stable crystal lattices of the initial oxides, making the components more reactive.
-
Subsequent Reaction: As the temperature is increased, these fluoride intermediates can react with other components in the mixture or decompose to form the final ceramic product.
Conceptual Protocol: Synthesis of Sillimanite (B1173473) Whiskers from Kaolinite (B1170537)
The following provides a conceptual protocol for the synthesis of sillimanite (Al₂SiO₅) whiskers from kaolinite (Al₂Si₂O₅(OH)₄) using this compound. Detailed experimental parameters may require optimization.
Materials:
-
Kaolinite powder
-
This compound ((NH₄)₃AlF₆)
-
Alumina or graphite crucible
-
High-temperature furnace
-
Inert or controlled atmosphere capability
Conceptual Procedure:
-
Thoroughly mix kaolinite and this compound powders in a desired molar ratio. The mixing can be done by ball milling to ensure homogeneity.
-
Place the mixture in a suitable crucible.
-
Heat the mixture in a furnace under a controlled atmosphere. The temperature program would likely involve an initial stage at a lower temperature (e.g., 300-500°C) to initiate the decomposition of (NH₄)₃AlF₆ and the fluorination of the kaolinite.
-
A subsequent higher temperature stage (e.g., >1000°C) would be required for the formation of the sillimanite phase.
-
The reaction atmosphere and the cooling rate may influence the morphology of the final product.
-
The resulting material should be characterized by techniques such as XRD and scanning electron microscopy (SEM) to identify the crystalline phases and observe the whisker morphology.
Visualizations
Caption: Workflow for specialty ceramic synthesis.
Caption: Logical stages in ceramic synthesis.
References
Application Note: Protocol for Preparing High-Purity Aluminum Fluoride from Ammonium Hexafluoroaluminate
Audience: Researchers, scientists, and drug development professionals.
Introduction: High-purity anhydrous aluminum fluoride (B91410) (AlF₃) is a critical material in various advanced applications, including its use as a catalyst in organic synthesis and as a surface coating for cathode materials in high-performance lithium-ion batteries.[1][2][3] The thermal decomposition of ammonium (B1175870) hexafluoroaluminate ((NH₄)₃AlF₆) presents a reliable and straightforward method for producing anhydrous AlF₃ with high purity.[4][5][6] This protocol details the experimental procedure, thermal parameters, and expected outcomes for this synthesis route.
Reaction Pathway and Stoichiometry
The conversion of ammonium hexafluoroaluminate to aluminum fluoride is not a single-step process. It involves a multi-step thermal decomposition where ammonia (B1221849) and hydrogen fluoride are released, leading to the formation of stable intermediates before the final product is obtained.[4][5]
The overall reaction is as follows: (NH₄)₃AlF₆(s) → AlF₃(s) + 3NH₃(g) + 3HF(g)
The decomposition proceeds through distinct stages, which have been identified through thermal analysis techniques like DTA-TGA.[4][5] The process involves the formation of intermediates such as ammonium tetrafluoroaluminate (NH₄AlF₄).[4][5]
Caption: Chemical pathway for the thermal decomposition of (NH₄)₃AlF₆.
Data Presentation
Quantitative data from thermal analysis studies are summarized below. The parameters are crucial for achieving complete decomposition and high purity.
Table 1: Thermal Decomposition Parameters for (NH₄)₃AlF₆
| Stage | Starting Material | Solid Product | Decomposition Temperature (°C) |
|---|---|---|---|
| 1 | (NH₄)₃AlF₆ | NH₄AlF₄ | 194.9[4][5] |
| 2 | NH₄AlF₄ | AlF₃(NH₄F)₀.₆₉ | 222.5[4][5] |
| 3 | AlF₃(NH₄F)₀.₆₉ | AlF₃ | 258.4[4][5] |
| Final | (NH₄)₃AlF₆ | High-Purity AlF₃ | 400 (for 3 hours)[4][5][6] |
Table 2: Example of Experimental Yield and Mass Loss
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | (NH₄)₃AlF₆ | [4] |
| Starting Mass | 40.00 g | [4] |
| Final Product | AlF₃ | [4] |
| Theoretical Molar Mass of (NH₄)₃AlF₆ | 195.09 g/mol | |
| Theoretical Molar Mass of AlF₃ | 83.98 g/mol | |
| Theoretical Final Mass | 17.22 g | |
| Observed Final Mass | 16.70 g | [4] |
| Theoretical Mass Loss | 58.25% | [4] |
| Observed Mass Loss | 58.25% | [4] |
| Reported Purity | High Purity (confirmed by XRD) |[4][6] |
Experimental Protocol
This protocol describes the synthesis of high-purity AlF₃ via the thermal decomposition of (NH₄)₃AlF₆ in a controlled laboratory setting.
3.1. Materials and Equipment
-
Reagent: this compound ((NH₄)₃AlF₆), high purity (≥98%).
-
Crucible: Platinum, nickel, or high-purity alumina (B75360) crucible.
-
Furnace: A programmable tube furnace capable of reaching at least 500 °C.
-
Gas Supply: Inert gas (e.g., high-purity nitrogen or argon) with flow controller.
-
Exhaust System: The furnace exhaust must be directed to a fume hood and connected to a suitable scrubber system to neutralize toxic and corrosive NH₃ and HF gases.
-
Balance: Analytical balance with 0.1 mg readability.
-
Storage: Desiccator for storing the final product.
Caption: Step-by-step workflow for AlF₃ synthesis.
3.2. Procedure
-
Preparation: Tare a clean, dry crucible on an analytical balance. Weigh approximately 40 g of (NH₄)₃AlF₆ powder into the crucible.[4]
-
Furnace Setup: Place the crucible into the center of the tube furnace. Ensure the furnace tube is properly sealed.
-
Inert Atmosphere: Begin purging the furnace tube with a steady flow of inert gas (e.g., nitrogen) to remove air and moisture. This is critical to prevent the formation of aluminum oxide impurities.
-
Heating Program:
-
Cooling: After the holding period, turn off the furnace heater and allow it to cool naturally to room temperature. It is essential to maintain the inert gas flow during the entire cooling process to prevent rehydration or oxidation of the final product.
-
Product Recovery: Once the furnace has cooled to below 50 °C, the inert gas flow can be stopped. Carefully remove the crucible containing the fine white powder of anhydrous AlF₃.
-
Analysis and Storage: Weigh the final product to determine the experimental yield and mass loss. For long-term storage, place the AlF₃ powder in a tightly sealed container inside a desiccator.
3.3. Safety Precautions
-
Toxic Gas Release: The thermal decomposition of (NH₄)₃AlF₆ releases ammonia (NH₃) and highly corrosive hydrogen fluoride (HF) gas. All procedures must be performed within a certified chemical fume hood.
-
Exhaust Scrubbing: The furnace exhaust must be passed through a scrubber containing a suitable neutralizing agent (e.g., a solution of sodium hydroxide (B78521) or calcium hydroxide) to capture and neutralize the acidic HF and basic NH₃ gases.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and acid/base resistant gloves at all times.
Characterization
To confirm the identity and purity of the synthesized aluminum fluoride, the following analytical techniques are recommended:
-
X-Ray Diffraction (XRD): XRD is the primary method to confirm the crystalline phase of the final product. The resulting pattern should match the standard pattern for α-AlF₃.[4]
-
Thermogravimetric Analysis (TGA): TGA can be used to verify that no further mass loss occurs upon heating, confirming the absence of residual ammonium compounds or hydrates.
-
Elemental Analysis: Techniques like X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) can determine the elemental composition and quantify any impurities.
Conclusion
The thermal decomposition of this compound at 400 °C for 3 hours under an inert atmosphere is an effective and reproducible method for synthesizing high-purity, anhydrous aluminum fluoride.[4][5][6] Careful control of the temperature, time, and atmosphere is essential to prevent the formation of impurities and achieve the desired product quality for sensitive applications.
References
Application Notes and Protocols: Ammonium Hexafluoroaluminate in Molten Salt Electrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) hexafluoroaluminate ((NH₄)₃AlF₆) is a key precursor material in the field of molten salt electrolysis, particularly for the production of aluminum. Its primary application is not as a direct component of the molten electrolyte bath, but rather as a starting material for the synthesis of high-purity, anhydrous aluminum fluoride (B91410) (AlF₃). Anhydrous AlF₃ is a critical additive in the Hall-Héroult process, the predominant industrial method for smelting aluminum.[1][2] This document provides detailed application notes on the role of ammonium hexafluoroaluminate, protocols for the synthesis of anhydrous AlF₃, and relevant quantitative data.
Principle Application: Precursor for Anhydrous Aluminum Fluoride
The molten electrolyte in aluminum smelting is primarily composed of cryolite (B1665278) (Na₃AlF₆) in which alumina (B75360) (Al₂O₃) is dissolved.[2] Aluminum fluoride (AlF₃) is a crucial additive used to lower the melting point of the electrolyte and increase the efficiency of the electrolysis process.[2] Commercial AlF₃ often contains crystal water, which is detrimental to the electrolysis process as it can lead to the formation of aluminum oxide and increase energy consumption.[1]
This compound serves as an excellent precursor for producing anhydrous AlF₃ through thermal decomposition.[1][3] This method yields a high-purity product suitable for use in advanced molten salt electrolysis applications.[1][4]
Experimental Protocols
Synthesis of Anhydrous Aluminum Fluoride from this compound
This protocol describes the laboratory-scale synthesis of anhydrous aluminum fluoride via the thermal decomposition of this compound.
Materials and Equipment:
-
This compound ((NH₄)₃AlF₆)
-
Tube furnace with temperature controller
-
Graphite (B72142) or platinum crucible
-
Inert gas supply (Argon or Nitrogen)
-
Gas flow meter
-
Exhaust system for safe ventilation of evolved gases (HF and NH₃)
-
Differential Thermal Analysis and Thermogravimetric Analysis (DTA-TGA) instrument (for characterization)
-
X-ray Diffractometer (XRD) (for product characterization)
Protocol:
-
Sample Preparation: Place a known quantity of this compound into a clean, dry graphite or platinum crucible.
-
Furnace Setup: Position the crucible within the tube furnace.
-
Inert Atmosphere: Purge the furnace tube with an inert gas (e.g., Argon) at a controlled flow rate to displace any air and moisture. Maintain a positive pressure of the inert gas throughout the experiment.
-
Heating Program:
-
Cooling: After the holding period, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Product Recovery: Once cooled, carefully remove the crucible containing the anhydrous aluminum fluoride product.
-
Characterization:
Quantitative Data
The thermal decomposition of this compound to aluminum fluoride proceeds in three main steps. The following table summarizes the key quantitative data associated with this process.[1][4]
| Decomposition Step | Intermediate Product | Onset Temperature (°C) |
| 1 | NH₄AlF₄ | ~195 |
| 2 | AlF₃(NH₄F)₀.₆₉ | ~223 |
| 3 | α-AlF₃ | ~258 |
Note: The final conversion to high-purity α-AlF₃ is typically achieved by holding the temperature at around 400°C. A further phase transformation to α-AlF₃ can occur at higher temperatures (~720°C).[1]
Visualizations
Workflow for Anhydrous AlF₃ Synthesis
Caption: Workflow for the synthesis of anhydrous AlF₃.
Logical Relationship in Aluminum Electrolysis
Caption: Role of (NH₄)₃AlF₆ in aluminum electrolysis.
Safety Precautions
-
The thermal decomposition of this compound releases toxic and corrosive gases, including hydrogen fluoride (HF) and ammonia (B1221849) (NH₃). All experiments must be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Care should be taken when handling hot crucibles and furnace components.
Conclusion
This compound is a vital precursor for the production of high-purity, anhydrous aluminum fluoride, a critical component in modern molten salt electrolysis for aluminum production. The protocols and data provided herein offer a comprehensive guide for researchers and scientists working in this field. Understanding the role and proper processing of this compound is essential for optimizing the efficiency and performance of the aluminum smelting process.
References
Application Notes and Protocols for Catalyst Synthesis Using Ammonium Hexafluoroaluminate Support Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) hexafluoroaluminate ((NH₄)₃AlF₆) serves as a valuable precursor for the synthesis of high-purity, thermally stable aluminum fluoride (B91410) (AlF₃) catalyst supports. The thermal decomposition of ammonium hexafluoroaluminate yields α-AlF₃, a material of interest for various catalytic applications due to its acidic properties and stability in fluorine-containing reaction environments. This document provides detailed protocols for the synthesis of an AlF₃ support from this compound and the subsequent preparation of a platinum-group metal catalyst on this support. The methodologies are based on established chemical principles and practices in heterogeneous catalysis. While direct applications in drug development are not the primary use for this class of catalysts, they are highly relevant in the synthesis of fluorinated organic molecules, which can be key building blocks for pharmaceuticals.
Data Presentation
Table 1: Support and Catalyst Synthesis Parameters
| Parameter | Value | Reference |
| Support Synthesis | ||
| Precursor | This compound ((NH₄)₃AlF₆) | [1] |
| Decomposition Temperature | 400 °C | [1] |
| Decomposition Time | 3 hours | [1] |
| Atmosphere | Inert (e.g., Argon) | [1] |
| Product | High-purity anhydrous α-Aluminum Fluoride (AlF₃) | [1][2] |
| Catalyst Impregnation (Representative) | ||
| Active Metal Precursor | Chloroplatinic Acid (H₂PtCl₆) | General Practice |
| Target Metal Loading | 1 wt.% | General Practice |
| Method | Incipient Wetness Impregnation | [3] |
| Solvent | Deionized Water | General Practice |
| Post-Impregnation Treatment | ||
| Drying Temperature | 120 °C | General Practice |
| Drying Time | 12-16 hours | [4] |
| Calcination Temperature | 300-400 °C | General Practice |
| Calcination Atmosphere | Air | General Practice |
| Reduction Temperature | 300-400 °C | [4] |
| Reduction Atmosphere | Hydrogen (e.g., 5% H₂ in Ar) | [4] |
Table 2: Expected Material Characteristics
| Property | Material | Expected Value/Characteristic | Reference |
| Crystalline Phase of Support | AlF₃ | α-AlF₃ (rhombohedral) | [2] |
| Surface Area of Support | α-AlF₃ | Typically 10-30 m²/g, can be higher with specific synthesis strategies | [2] |
| Platinum Particle Size | Pt/AlF₃ | Dependent on preparation method, typically in the nanometer range | [4] |
| Metal Dispersion | Pt/AlF₃ | Dependent on preparation method and support properties | [4] |
Experimental Protocols
Protocol 1: Synthesis of Aluminum Fluoride (AlF₃) Support from this compound
This protocol describes the thermal decomposition of this compound to produce high-purity, anhydrous aluminum fluoride.
Materials:
-
This compound ((NH₄)₃AlF₆)
-
High-purity argon or nitrogen gas
-
Tube furnace with temperature controller
-
Ceramic or graphite (B72142) crucible
Procedure:
-
Place a known quantity of this compound into a crucible.
-
Position the crucible in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., argon) at a flow rate of 20 mL/min for at least 30 minutes to remove air and moisture.[1]
-
While maintaining the inert gas flow, heat the furnace to 400 °C at a controlled ramp rate (e.g., 5-10 °C/min).[1]
-
Hold the temperature at 400 °C for 3 hours to ensure complete decomposition of the precursor.[1] The decomposition proceeds through intermediate phases like NH₄AlF₄.[1]
-
After the hold time, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Once cooled, the resulting white powder is anhydrous α-AlF₃.[1]
-
The support material should be stored in a desiccator to prevent moisture absorption.
Protocol 2: Preparation of a Platinum Catalyst on AlF₃ Support (Pt/AlF₃) via Incipient Wetness Impregnation
This protocol details a representative method for depositing a noble metal (platinum) onto the prepared AlF₃ support.
Materials:
-
Anhydrous AlF₃ support (from Protocol 1)
-
Chloroplatinic acid hydrate (B1144303) (H₂PtCl₆·xH₂O)
-
Deionized water
-
Drying oven
-
Tube furnace with temperature control
-
Gases: Air, Hydrogen (e.g., 5% H₂ in an inert gas like argon)
Procedure:
-
Determine the Pore Volume of the AlF₃ Support: This is a critical step for incipient wetness impregnation. It can be determined by gradually adding a solvent (e.g., water or isopropanol) to a known weight of the support until the powder is just saturated, without any excess liquid. The volume of liquid added is the pore volume per unit weight of the support.
-
Prepare the Impregnation Solution:
-
Calculate the mass of H₂PtCl₆·xH₂O required to achieve the desired metal loading (e.g., 1 wt.%).
-
Dissolve this amount of the platinum precursor in a volume of deionized water equal to the pre-determined pore volume of the amount of AlF₃ support being used.
-
-
Impregnation:
-
Place the AlF₃ support powder in a suitable container (e.g., a round-bottom flask or evaporating dish).
-
Add the impregnation solution dropwise to the support while continuously mixing or agitating to ensure uniform distribution.
-
Continue mixing until the solution is fully absorbed and the powder appears uniformly moist.
-
-
Drying:
-
Dry the impregnated support in an oven at 120 °C for 12-16 hours to remove the solvent.[4]
-
-
Calcination:
-
Place the dried powder in a crucible and transfer it to a tube furnace.
-
Heat the sample in a flow of dry air to a temperature between 300-400 °C and hold for 2-4 hours. This step decomposes the metal precursor to its oxide form.
-
-
Reduction:
-
After cooling from calcination, switch the gas flow to a hydrogen-containing mixture (e.g., 5% H₂ in argon).
-
Heat the catalyst to 300-400 °C and hold for 2-4 hours to reduce the platinum oxide to metallic platinum.[4]
-
Cool the catalyst to room temperature under an inert gas flow.
-
-
Passivation (Optional but Recommended):
-
To safely handle the pyrophoric reduced catalyst, it can be passivated by introducing a very low concentration of oxygen (e.g., 1% O₂ in nitrogen) at room temperature in a controlled manner before exposing it to air.
-
Visualizations
Caption: Workflow for the synthesis of a Pt/AlF₃ catalyst.
Caption: Thermal decomposition pathway of (NH₄)₃AlF₆.
References
Application Notes and Protocols for Post-Synthesis Modification of Materials with Ammonium Hexafluoroaluminate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the post-synthesis modification of materials using ammonium (B1175870) hexafluoroaluminate ((NH₄)₃AlF₆). The primary focus is on the alumination of mesoporous silica (B1680970), a technique relevant for catalysis, adsorption, and potentially as a support material in drug delivery systems.
Introduction to Post-Synthesis Modification with Ammonium Hexafluoroaluminate
Post-synthesis modification (PSM) is a powerful technique for tailoring the properties of existing materials without altering their bulk structure. This compound serves as a versatile precursor for introducing aluminum into various frameworks, most notably siliceous materials. Upon thermal decomposition, (NH₄)₃AlF₆ yields aluminum fluoride (B91410) (AlF₃), which can then be incorporated into the material's structure. This process is particularly valuable for enhancing the acidity and catalytic activity of materials like mesoporous silica.
One of the key applications is the post-synthesis alumination of mesoporous silica SBA-15. This modification introduces Brønsted acid sites, transforming the inert silica into a solid acid catalyst.[1][2] The resulting aluminated SBA-15 materials exhibit well-developed Brønsted acidity due to the incorporation of tetrahedrally coordinated aluminum into the silica framework.[1]
Applications
The modification of materials with this compound has several key applications:
-
Catalysis: The introduction of aluminum into silica frameworks creates acid sites that can catalyze a variety of organic reactions, such as cracking, isomerization, and alkylation.[1][2]
-
Adsorption: The modified surface properties can enhance the adsorption capacity of materials for specific molecules, which is relevant in separation and purification processes.
-
Advanced Materials: The thermal decomposition of this compound is a method to produce high-purity anhydrous aluminum fluoride (AlF₃), a valuable material in various chemical industries.[3][4]
While direct applications in drug delivery are not extensively documented, the modified mesoporous silica can serve as a functional carrier for drug molecules, where the altered surface chemistry could influence loading and release kinetics.
Quantitative Data Summary
The following table summarizes the key quantitative data from the post-synthesis alumination of SBA-15 using this compound, based on the work of Kao et al. (2005).[1]
| Parameter | Unmodified SBA-15 | Modified Al-SBA-15 |
| Si/Al Ratio | N/A | Up to ~5 |
| Surface Area (m²/g) | High | Maintained |
| Pore Volume (cm³/g) | High | Maintained |
| Pore Size (nm) | Uniform | Maintained |
| Aluminum Coordination | N/A | Exclusively Tetrahedral |
| Acidity | None | Well-developed Brønsted acidity |
Experimental Protocols
Post-Synthesis Alumination of Mesoporous Silica SBA-15
This protocol is based on the method described by Kao et al. (2005) for the incorporation of high aluminum content into the SBA-15 framework.[1]
Materials:
-
Calcined SBA-15 silica
-
This compound ((NH₄)₃AlF₆)
-
Aqueous ammonia (B1221849) solution (NH₄OH)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Oven
-
Tube furnace for calcination
Procedure:
-
Preparation of the Alumination Solution: Prepare an aqueous solution of this compound with the desired concentration.
-
Dispersion of SBA-15: Disperse the calcined SBA-15 powder in deionized water in a beaker with vigorous stirring.
-
pH Adjustment: Adjust the pH of the SBA-15 suspension to an alkaline condition (e.g., pH 8-9) using an aqueous ammonia solution.
-
Alumination Reaction: Slowly add the this compound solution to the SBA-15 suspension while maintaining the alkaline pH with the ammonia solution. Continue stirring at room temperature for a specified period (e.g., 2-4 hours).
-
Filtration and Washing: Filter the solid product using a filtration apparatus. Wash the collected solid thoroughly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed material in an oven at a low temperature (e.g., 60-80 °C) overnight.
-
Calcination: Calcine the dried powder in a tube furnace under a flow of dry air or nitrogen. A typical calcination program involves ramping the temperature to 550 °C and holding for 4-6 hours to ensure the complete decomposition of the this compound and the incorporation of aluminum into the silica framework.
Preparation of Anhydrous Aluminum Fluoride
This protocol describes the thermal decomposition of this compound to produce high-purity anhydrous aluminum fluoride.[3][4]
Materials:
-
This compound ((NH₄)₃AlF₆)
Equipment:
-
Crucible (e.g., platinum or ceramic)
-
Tube furnace with temperature control
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
Sample Preparation: Place a known amount of this compound into a crucible.
-
Furnace Setup: Place the crucible in the center of the tube furnace.
-
Inert Atmosphere: Purge the furnace tube with an inert gas (argon or nitrogen) to remove air and moisture. Maintain a slow flow of the inert gas throughout the experiment.
-
Thermal Decomposition: Heat the furnace to 400 °C at a controlled ramp rate (e.g., 5-10 °C/min).
-
Isothermal Treatment: Hold the temperature at 400 °C for a sufficient time (e.g., 3 hours) to ensure complete decomposition of the this compound. The decomposition occurs in three steps, with the final product being AlF₃.[3][4]
-
Cooling: After the isothermal treatment, cool the furnace down to room temperature under the inert gas flow.
-
Product Collection: The resulting white powder is high-purity anhydrous aluminum fluoride.
Mandatory Visualizations
Caption: Workflow for Post-Synthesis Alumination of SBA-15.
Caption: Thermal Decomposition Pathway of (NH₄)₃AlF₆.[3][4]
References
Application Notes and Protocols: Ammonium Hexafluoroaluminate in the Preparation of Optical Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of ammonium (B1175870) hexafluoroaluminate ((NH₄)₃AlF₆) in the synthesis of advanced optical materials. The information is intended to guide researchers in the development of materials with tailored optical properties.
Synthesis of Mn⁴⁺-Doped Hexafluoroaluminate Phosphors for White Light-Emitting Diodes (w-LEDs)
Ammonium hexafluoroaluminate serves as a key precursor in the synthesis of Mn⁴⁺-doped hexafluoroaluminate phosphors. These materials are of significant interest for w-LEDs as they can efficiently convert blue light into a narrow-band red emission, improving the color rendering index of the light source. A widely used method for this synthesis is a two-step co-precipitation process.
Experimental Protocol: Two-Step Co-Precipitation Synthesis
This protocol outlines the synthesis of M₃AlF₆:Mn⁴⁺ (M = Na, K) phosphors.
Step 1: Synthesis of the Mn⁴⁺ Precursor (K₂MnF₆)
A detailed protocol for the synthesis of the K₂MnF₆ precursor is a prerequisite for the subsequent co-precipitation step. This typically involves the reaction of a manganese salt with potassium permanganate (B83412) in the presence of hydrofluoric acid.
Step 2: Co-precipitation of M₃AlF₆:Mn⁴⁺
-
Preparation of the Al³⁺/Mn⁴⁺/HF Solution:
-
In a plastic or Teflon beaker, dissolve aluminum hydroxide (B78521) (Al(OH)₃) in 40% hydrofluoric acid (HF) with stirring and gentle heating (e.g., 60 °C).
-
After the solution cools to room temperature, add a predetermined amount of the K₂MnF₆ precursor to achieve the desired doping concentration (e.g., 1 mol%).
-
-
Preparation of the M⁺/HF Solution (M = Na, K):
-
In a separate plastic beaker, prepare a solution of the alkali metal ion by gradually adding the corresponding carbonate (Na₂CO₃ or K₂CO₃) or fluoride (B91410) (KF) to 40% HF (aq) while stirring.
-
-
Precipitation:
-
Slowly add the M⁺/HF solution to the Al³⁺/Mn⁴⁺/HF solution. This will initiate the precipitation of the Mn⁴⁺-doped hexafluoroaluminate phosphor.
-
-
Washing and Drying:
-
Collect the precipitate by centrifugation.
-
Wash the collected solid several times with absolute ethanol (B145695) and deionized water to remove any unreacted precursors or byproducts.
-
Dry the final product in an oven at a suitable temperature (e.g., 80 °C) for several hours.
-
Quantitative Data: Optical Properties of M₃AlF₆:Mn⁴⁺ Phosphors
| Property | Na₃AlF₆:Mn⁴⁺ | K₃AlF₆:Mn⁴⁺ | K₂NaAlF₆:Mn⁴⁺ |
| Emission Peak (Room Temp.) | ~620 nm | ~620 nm | ~620 nm |
| Excitation Bands | Broad bands in UV to blue region | Broad bands in UV to blue region | Broad bands in UV to blue region |
| Luminescence Quenching Temp. | 460-490 K | 460-490 K | 460-490 K |
| Crystal Structure | Monoclinic (space group P2₁/n) | Tetragonal (space group I4₁/a) | Cubic (space group Fm-3m) |
Experimental Workflow
Preparation of High-Purity Aluminum Trifluoride (AlF₃)
This compound is a convenient precursor for the synthesis of high-purity, anhydrous aluminum trifluoride (AlF₃), a crucial component in the production of various optical materials, including fluoride glasses and optical fibers. The synthesis is achieved through the thermal decomposition of this compound.
Experimental Protocol: Thermal Decomposition
-
Setup:
-
Place a known quantity of this compound powder in a graphite (B72142) or platinum crucible.
-
Position the crucible within a tube furnace equipped with a controlled atmosphere system.
-
-
Inert Atmosphere:
-
Purge the furnace tube with an inert gas, such as argon, to prevent oxidation and hydrolysis during heating. Maintain a constant flow of the inert gas throughout the experiment.
-
-
Heating Profile:
-
Heat the furnace to 400 °C at a controlled rate.
-
Hold the temperature at 400 °C for a sufficient duration (e.g., 3 hours) to ensure complete decomposition of the this compound.[1]
-
-
Cooling and Collection:
-
After the holding period, allow the furnace to cool down to room temperature under the inert atmosphere.
-
The resulting white powder is high-purity, anhydrous aluminum trifluoride.
-
Quantitative Data: Thermal Decomposition of (NH₄)₃AlF₆
| Decomposition Step | Intermediate Product | Onset Temperature (°C) |
| 1 | NH₄AlF₄ | ~195 |
| 2 | (NH₄)₀.₃₁AlF₃.₃₁ | ~223 |
| 3 | AlF₃ | ~258 |
Note: The final decomposition to pure AlF₃ is typically carried out at a higher temperature (e.g., 400 °C) to ensure the complete removal of ammonium fluoride byproducts.
Logical Relationship: Decomposition Pathway
Role in Fluoride Glass Synthesis (e.g., ZBLAN)
While aluminum trifluoride (AlF₃) is a standard component in many fluoride glasses, such as ZBLAN (ZrF₄-BaF₂-LaF₃-AlF₃-NaF), the direct use of this compound as a raw material in the glass melting process is not a common practice. Instead, ammonium bifluoride (NH₄F·HF) is widely employed as a fluorinating agent.[2]
The primary role of ammonium bifluoride is to convert any oxide impurities in the starting materials into their corresponding fluorides, thereby reducing oxygen contamination and scattering losses in the final glass. It also helps to create a reactive atmosphere that prevents hydrolysis during melting. Given that this compound decomposes to release hydrogen fluoride, it could theoretically serve a similar purpose, but its use is not well-documented in the literature for this application. Researchers interested in exploring alternative fluorinating agents may consider investigating this compound, but established protocols predominantly rely on ammonium bifluoride.
Application in Nanoparticle Doping of Optical Fibers
The incorporation of rare-earth-doped nanoparticles into the core of optical fibers is a technique used to enhance their performance for applications in lasers and amplifiers. While fluoride nanoparticles are of interest for this purpose, the direct use of this compound as a precursor for in-situ nanoparticle formation during fiber preform fabrication has not been extensively reported.
The more established method for creating fluoride nanoparticles for optical fiber doping involves the use of ammonium fluoride (NH₄F) . In a typical synthesis, a solution of a metal nitrate (B79036) (e.g., LaF₃) is added to a solution containing ammonium fluoride, leading to the precipitation of the desired fluoride nanoparticles. These nanoparticles can then be incorporated into the silica (B1680970) soot of the fiber preform before it is consolidated.
There is potential for future research to explore the use of this compound as a single-source precursor for aluminum-containing fluoride nanoparticles for co-doping applications in optical fibers. However, at present, there are no established protocols for this specific application.
References
Application Notes and Protocols for the Synthesis of Aluminate Phosphors Using Ammonium Hexafluoroaluminate
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data on the utilization of ammonium (B1175870) hexafluoroaluminate ((NH₄)₃AlF₆) in the synthesis of aluminate phosphors. The focus is on strontium aluminate (SrAl₂O₄:Eu²⁺, Dy³⁺) and barium magnesium aluminate (BaMgAl₁₀O₁₇:Eu²⁺), two widely studied phosphor systems.
Introduction
Ammonium hexafluoroaluminate is a versatile inorganic compound that serves as an effective fluxing agent in the solid-state synthesis of various phosphor materials. Its primary role is to facilitate the reaction between precursor materials at lower temperatures and to promote the formation of a well-crystallized host lattice, which is crucial for achieving high luminescence efficiency. Upon heating, this compound decomposes to generate reactive fluoride (B91410) species that aid in the dissolution and transport of reactants, leading to a more homogeneous product. This document outlines the synthesis procedures, presents relevant data, and provides visual workflows for the application of this compound in aluminate phosphor synthesis.
Key Applications
-
Long-lasting phosphorescence: Strontium aluminate phosphors co-doped with europium and dysprosium (SrAl₂O₄:Eu²⁺, Dy³⁺) are renowned for their long afterglow properties, making them suitable for safety signage, emergency lighting, and various optical sensing applications.
-
Plasma display panels (PDPs) and fluorescent lamps: Barium magnesium aluminate doped with europium (BaMgAl₁₀O₁₇:Eu²⁺) is a common blue-emitting phosphor used in lighting and display technologies due to its high quantum efficiency and thermal stability.
Experimental Protocols
Protocol 1: Solid-State Synthesis of Strontium Aluminate Phosphor (SrAl₂O₄:Eu²⁺, Dy³⁺)
This protocol describes a generalized solid-state reaction method for the synthesis of SrAl₂O₄:Eu²⁺, Dy³⁺ using this compound as a flux.
Materials:
-
Strontium carbonate (SrCO₃)
-
Aluminum oxide (Al₂O₃)
-
Europium (III) oxide (Eu₂O₃)
-
Dysprosium (III) oxide (Dy₂O₃)
-
This compound ((NH₄)₃AlF₆)
-
Ethanol (B145695) (for mixing)
Equipment:
-
Agate mortar and pestle
-
Alumina (B75360) crucibles
-
High-temperature tube furnace with a controlled atmosphere (reducing atmosphere, e.g., 5% H₂ / 95% N₂)
Procedure:
-
Stoichiometric Calculation: Calculate the molar ratios of the reactants according to the desired final composition, for example, Sr₀.₉₅Eu₀.₀₂Dy₀.₀₃Al₂O₄.
-
Weighing and Mixing: Accurately weigh the precursor powders (SrCO₃, Al₂O₃, Eu₂O₃, and Dy₂O₃) and the this compound flux. The amount of flux can be varied (e.g., 1-5 mol%) to optimize the reaction.
-
Grinding: Thoroughly mix and grind the powders in an agate mortar for at least 30 minutes to ensure a homogeneous mixture. The addition of ethanol during grinding can improve homogeneity.
-
Drying: If ethanol was used, dry the mixture in an oven at 80°C for 1 hour to remove the solvent.
-
Calcination:
-
Place the mixed powder in an alumina crucible.
-
Transfer the crucible to a tube furnace.
-
Heat the sample to 600°C in an air atmosphere for 1 hour to pre-decompose the carbonate and this compound.
-
Switch to a reducing atmosphere (5% H₂ / 95% N₂) and raise the temperature to 1300-1400°C.
-
Hold the temperature for 2-4 hours to facilitate the solid-state reaction and crystallization.
-
-
Cooling and Pulverization:
-
Allow the furnace to cool down to room temperature under the reducing atmosphere.
-
Gently grind the resulting phosphor product into a fine powder using an agate mortar and pestle.
-
Protocol 2: Synthesis of Barium Magnesium Aluminate Phosphor (Ba₀.₉Mg₀.₁Al₁₀O₁₇:Eu₀.₁)
This protocol outlines the solid-state synthesis of BaMgAl₁₀O₁₇:Eu²⁺, where this compound can be used as a flux to promote the formation of the desired hexagonal magnetoplumbite structure.
Materials:
-
Barium carbonate (BaCO₃)
-
Magnesium oxide (MgO)
-
Aluminum oxide (Al₂O₃)
-
Europium (III) oxide (Eu₂O₃)
-
This compound ((NH₄)₃AlF₆)
Equipment:
-
Agate mortar and pestle
-
Alumina crucibles
-
High-temperature furnace with a reducing atmosphere capability
Procedure:
-
Stoichiometric Weighing: Weigh the precursor materials according to the stoichiometric formula Ba₀.₉Mg₀.₁Al₁₀O₁₇:Eu₀.₁.
-
Mixing and Grinding: Mix the powders with a specific amount of this compound flux (e.g., 2-5 wt%) and grind them thoroughly in an agate mortar.
-
Pre-sintering: Heat the mixture in an alumina crucible at 600-800°C in air for 1-2 hours.
-
Final Sintering:
-
Regrind the pre-sintered powder.
-
Transfer to a new alumina crucible and place it in a tube furnace.
-
Heat to 1400-1600°C under a reducing atmosphere (e.g., CO or a mixture of H₂ and N₂) for 3-5 hours.
-
-
Post-processing: After cooling to room temperature, the synthesized phosphor is gently milled to obtain a fine powder.
Data Presentation
The following tables summarize the typical quantitative data associated with the synthesis of aluminate phosphors. The use of this compound as a flux is expected to influence these parameters, generally leading to improved properties at lower synthesis temperatures.
Table 1: Synthesis Parameters for SrAl₂O₄:Eu²⁺, Dy³⁺ Phosphor
| Parameter | Value | Effect on Phosphor Properties |
| Eu²⁺ Concentration (mol%) | 1 - 5 | Affects luminescence intensity; concentration quenching can occur at higher levels. |
| Dy³⁺ Concentration (mol%) | 1 - 8 | Influences the duration of the afterglow; acts as a trap level for energy storage. |
| (NH₄)₃AlF₆ Flux (mol%) | 1 - 5 | Promotes crystal growth and can enhance luminescence intensity by improving crystallinity. |
| Sintering Temperature (°C) | 1200 - 1400 | Higher temperatures generally lead to better crystallinity and higher luminescence, but can also cause particle agglomeration. |
| Sintering Time (hours) | 2 - 6 | Longer times can improve the completeness of the reaction and crystallinity. |
| Atmosphere | Reducing (e.g., 5% H₂/95% N₂) | Essential for the reduction of Eu³⁺ to the optically active Eu²⁺ state. |
Table 2: Luminescence Properties of Aluminate Phosphors
| Phosphor | Excitation Peak (nm) | Emission Peak (nm) | CIE Coordinates | Quantum Yield (%) |
| SrAl₂O₄:Eu²⁺, Dy³⁺ | ~365 | ~520 (Green) | (0.29, 0.60) | ~70-85 |
| BaMgAl₁₀O₁₇:Eu²⁺ | ~350-420 | ~450 (Blue) | (0.15, 0.07) | ~85-95 |
Note: The quantum yield can be significantly influenced by the synthesis conditions and the presence and concentration of the flux.
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual role of this compound in the synthesis process.
Caption: Experimental workflow for the solid-state synthesis of aluminate phosphors.
Caption: Conceptual role of this compound as a flux in phosphor synthesis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Ammonium Hexafluoroaluminate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of ammonium (B1175870) hexafluoroaluminate ((NH₄)₃AlF₆) synthesis.
Frequently Asked questions (FAQs)
Q1: What are the common methods for synthesizing ammonium hexafluoroaluminate?
A1: The most common methods for synthesizing this compound are:
-
Reaction of Ammonium Fluoride (B91410) with Aluminum Hydroxide (B78521): This method involves the reaction of an aqueous solution of ammonium fluoride (NH₄F) with aluminum hydroxide (Al(OH)₃). The overall reaction is: 6 NH₄F + Al(OH)₃ → (NH₄)₃[AlF₆] + 3 NH₄OH.[1]
-
Reaction of Ammonium Fluoride with Aluminum Oxide: Aluminum oxide (Al₂O₃) can also be used as the aluminum source, reacting with an aqueous solution of ammonium fluoride.
-
Reaction of Ammonium Fluoride with Aluminum Sulfate (B86663): In this method, a solution of aluminum sulfate (Al₂(SO₄)₃) is reacted with an aqueous solution of ammonium fluoride.[2]
Q2: What is the typical appearance and solubility of this compound?
A2: this compound is a white, crystalline solid.[1] It is freely soluble in water, and its solubility generally increases with temperature.[3][4]
Q3: What are the main factors influencing the yield of the synthesis?
A3: The primary factors that influence the yield of this compound synthesis are:
-
Reaction Temperature: Temperature affects both the reaction rate and the solubility of the product.
-
pH of the reaction medium: The pH can influence the formation of byproducts and the stability of the desired product.
-
Molar Ratio of Reactants: The stoichiometry of the reactants is crucial for maximizing the conversion to the desired product.
-
Reaction Time: Sufficient time is required for the reaction to go to completion.
-
Stirring Speed: Adequate stirring ensures homogeneity and can affect crystallization.
Q4: What are the potential byproducts in the synthesis of this compound?
A4: A potential byproduct, especially when using aluminum sulfate as a reactant, is ammonium tetrafluoroaluminate (NH₄AlF₄).[2] At elevated temperatures, thermal decomposition of this compound can occur, leading to the formation of ammonium tetrafluoroaluminate and eventually aluminum fluoride (AlF₃).[5][6]
Q5: How can the purity of the synthesized this compound be assessed?
A5: The purity of the final product can be determined using various analytical techniques, including:
-
X-ray Diffraction (XRD): To confirm the crystalline phase of the product and identify any crystalline impurities.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the hexafluoroaluminate anion.
-
Elemental Analysis: To determine the elemental composition of the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Yield
| Symptom | Possible Cause | Recommended Solution |
| Low yield of crystalline product. | Incomplete Reaction: The reaction may not have gone to completion due to insufficient time, temperature, or mixing. | - Increase the reaction time. - Optimize the reaction temperature. A temperature of around 95°C has been reported for the reaction between ammonium fluoride and aluminum hydroxide.[2] - Ensure efficient stirring throughout the reaction. |
| Suboptimal Reactant Ratio: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent. | - Carefully calculate and use the stoichiometric ratio of reactants. For the reaction with aluminum hydroxide, a 6:1 molar ratio of NH₄F to Al(OH)₃ is required.[1] | |
| Product Loss During Workup: The product may be lost during filtration or washing due to its solubility in the solvent. | - Cool the reaction mixture in an ice bath before filtration to decrease the solubility of the product. - Wash the collected crystals with a minimal amount of cold solvent or an alcohol-water mixture. | |
| Thermal Decomposition: If the reaction temperature is too high, the product may decompose. | - Maintain the reaction temperature below the decomposition temperature of this compound. Thermal decomposition starts to occur at temperatures above 100°C.[4] | |
| Suboptimal pH: The pH of the reaction mixture can affect the equilibrium and lead to the formation of soluble species or byproducts. | - Adjust and maintain the pH of the reaction mixture. For the synthesis using aluminum sulfate, a pH range of 5 to 6 has been shown to be effective.[2] |
Product Purity Issues
| Symptom | Possible Cause | Recommended Solution |
| Presence of ammonium tetrafluoroaluminate (NH₄AlF₄) as an impurity. | Side reaction during synthesis: This is more common when using aluminum sulfate as a reactant.[2] | - Carefully control the reaction conditions, particularly the reactant ratios and pH. |
| Thermal decomposition of (NH₄)₃AlF₆: Occurs at elevated temperatures.[5][6] | - Avoid excessive heating during the reaction and drying steps. | |
| Product is not a fine white powder (e.g., discolored). | Impurities in starting materials: The purity of the aluminum source and ammonium fluoride will affect the purity of the final product. | - Use high-purity starting materials. |
| Contamination from the reaction vessel. | - Ensure the reaction vessel is clean and inert. | |
| Broad peaks or unexpected peaks in XRD analysis. | Amorphous content or presence of other crystalline phases. | - Optimize crystallization conditions (e.g., cooling rate, stirring) to promote the formation of a well-defined crystalline product. - Purify the product by recrystallization. |
Experimental Protocols
Synthesis of this compound from Aluminum Hydroxide and Ammonium Fluoride
Materials:
-
Aluminum Hydroxide (Al(OH)₃), high purity
-
Ammonium Fluoride (NH₄F), high purity
-
Deionized water
Procedure:
-
Prepare a concentrated solution of ammonium fluoride in deionized water in a suitable reaction vessel.
-
Heat the ammonium fluoride solution to approximately 95°C with constant stirring.[2]
-
Slowly add stoichiometric amounts of aluminum hydroxide to the hot ammonium fluoride solution. The molar ratio should be approximately 6 moles of NH₄F to 1 mole of Al(OH)₃.[1]
-
Continue stirring the mixture at 95°C for a sufficient period (e.g., 2-4 hours) to ensure the reaction goes to completion.[2]
-
After the reaction is complete, allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization.
-
Collect the precipitated this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water or an alcohol-water mixture to remove any soluble impurities.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50-60°C) to avoid thermal decomposition.
Synthesis of this compound from Aluminum Sulfate and Ammonium Fluoride
Materials:
-
Aluminum Sulfate (Al₂(SO₄)₃), aqueous solution (e.g., 25%)
-
Ammonium Fluoride (NH₄F), aqueous solution (e.g., 40%)
-
Aqueous ammonia (B1221849) solution
Procedure:
-
Add a 25% aqueous solution of aluminum sulfate to a 40% aqueous solution of ammonium fluoride with stirring. A crystalline product should precipitate immediately.[2]
-
Adjust the pH of the resulting slurry to a range of 5 to 6 by adding an aqueous ammonia solution.[2]
-
Continue stirring the slurry for approximately 30 minutes.[2]
-
Separate the crystalline product from the slurry by filtration.
-
Wash the collected crystals with deionized water.
-
Dry the product under appropriate conditions to obtain this compound.
Data Presentation
Table 1: Effect of pH on Yield in the Synthesis from Aluminum Sulfate
| pH | Yield of (NH₄)₃AlF₆ | Reference |
| 5-6 | High | [2] |
Note: Specific quantitative data on the direct correlation between pH and yield is limited in the provided search results. The patent indicates that maintaining a pH of 5-6 is favorable for the reaction.[2]
Table 2: Thermal Decomposition of this compound
| Temperature (°C) | Decomposition Product(s) | Reference |
| >100 | Starts to decompose | [4] |
| 194.9 | NH₄AlF₄ | [5][6] |
| 222.5 | AlF₃(NH₄F)₀.₆₉ | [5][6] |
| 258.4 | AlF₃ | [5][6] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US4034068A - Process for preparation of ammonium tetrafluoroaluminate - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. ysxbcn.com [ysxbcn.com]
Technical Support Center: Ammonium Hexafluoroaluminate ((NH₄)₃AlF₆) Precipitation
Here is a technical support guide for controlling particle size in the precipitation of ammonium (B1175870) hexafluoroaluminate, designed for researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers control particle size and morphology during the synthesis of ammonium hexafluoroaluminate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling particle size during the precipitation of (NH₄)₃AlF₆?
The final particle size of the precipitate is a result of the balance between crystal nucleation (the formation of new particles) and crystal growth (the enlargement of existing particles). The key experimental parameters that influence this balance are:
-
Supersaturation: The driving force for both nucleation and growth. It is influenced by reactant concentration and addition rate.[1][2][3]
-
Stirring Rate (Agitation): Affects the homogeneity of the reaction mixture and can influence both agglomeration and particle breakage.[4][5][6]
-
Temperature: Influences reaction kinetics, solubility, and the potential for particle agglomeration.[1][7]
-
pH: The pH of the reaction slurry can affect the stability of the forming particles and the overall reaction equilibrium.[8][9]
-
Reactant Addition Rate: A direct method for controlling local supersaturation.[8]
Q2: How does the stirring rate affect the final particle characteristics?
The stirring rate has a complex and critical role. An optimal rate ensures the reactants are well-mixed, preventing areas of high local supersaturation which can lead to the formation of many small particles (fines).[5][6]
-
Too Low: Insufficient mixing can cause localized high supersaturation, leading to uncontrolled nucleation and particle agglomeration.[6]
-
Optimal: Promotes uniform particle growth and can reduce the degree of agglomeration.[1][10]
-
Too High: Can lead to particle fragmentation (breakage), where larger crystals are broken into smaller ones, resulting in a smaller average particle size and a broader size distribution.[5][10]
Q3: What is the role of pH in the precipitation process?
Maintaining a stable pH is crucial for reproducible results. For the synthesis of related fluoroaluminates, a pH between 5 and 6 has been shown to be effective.[8] Drastic changes in pH can alter the surface charge of the particles, potentially leading to increased agglomeration or, conversely, better stabilization. The optimal pH should be determined experimentally for a specific protocol.
Q4: Can additives be used to control particle size?
Yes, additives can be used as "crystal growth modifiers." For example, polymers like polyvinylpyrrolidone (B124986) (PVP) or polyacrylamide (PAM) can adsorb to the surface of growing crystals, inhibiting growth on certain faces or preventing particles from agglomerating, which typically results in smaller, more uniform particles.[11][12]
Troubleshooting Guide
This section addresses common issues encountered during this compound precipitation.
Problem: The average particle size is too small.
-
Potential Cause 1: High Supersaturation. The rate of nucleation is dominating over the rate of crystal growth. This is often caused by adding reactants too quickly or using overly concentrated solutions.[2]
-
Solution: Decrease the rate of reactant addition. For example, use a syringe pump for slow, continuous addition of one precursor to the other. Also, consider using more dilute reactant solutions.
-
-
Potential Cause 2: Excessive Stirring Speed. High-energy mixing can be breaking larger crystals into smaller fragments (attrition).[5][6]
-
Solution: Reduce the stirring rate. Find a speed that is sufficient for good mixing but does not introduce excessive shear forces.
-
Problem: The average particle size is too large.
-
Potential Cause 1: Low Supersaturation. The rate of crystal growth is significantly higher than the nucleation rate.
-
Solution: Increase the rate of reactant addition or use slightly more concentrated solutions to promote the formation of more nuclei.[8]
-
-
Potential Cause 2: Ostwald Ripening. Over extended reaction or aging times, smaller particles can dissolve and redeposit onto larger particles.
-
Solution: Reduce the "aging" time of the slurry after precipitation is complete before moving to filtration and drying.
-
Problem: The particle size distribution is too broad (polydisperse).
-
Potential Cause 1: Inconsistent Mixing. Poor agitation can create zones of varying supersaturation within the reactor, leading to simultaneous nucleation and growth and resulting in a wide range of particle sizes.
-
Potential Cause 2: Agglomeration. Clumping of smaller particles forms larger aggregates, which can be misinterpreted as large single crystals, leading to a broad or multimodal distribution.
-
Solution: See the troubleshooting section on agglomeration below.
-
Problem: The precipitate is heavily agglomerated.
-
Potential Cause 1: High Slurry Density / High Supersaturation. When many particles are formed quickly in a small volume, they are more likely to collide and stick together.[1][7]
-
Solution: Use more dilute reactant solutions to lower the particle density. Control the supersaturation by slowing the addition rate of reactants.
-
-
Potential Cause 2: Insufficient Stirring. Low stirring rates may not provide enough energy to break up loosely-formed agglomerates.[1][6]
-
Solution: Increase the stirring rate to an optimal level that provides enough shear to disperse clumps without causing fragmentation of primary crystals.
-
-
Potential Cause 3: Inappropriate Temperature. Temperature can influence particle interactions and the viscosity of the medium.[1]
-
Solution: Experiment with different reaction temperatures. While a higher temperature may increase reaction rate, a slightly lower temperature might reduce the kinetic energy of particles and decrease random collisions leading to agglomeration.
-
Data Presentation: Influence of Parameters on Particle Characteristics
The following table summarizes the general effects of key experimental parameters on the resulting particle size and degree of agglomeration. These are general trends based on crystallization theory and data from related systems.
| Parameter | Change | Effect on Average Particle Size | Effect on Agglomeration | Rationale & References |
| Supersaturation | Increase | ↓ Decreases | ↑ Increases | High supersaturation favors rapid nucleation over growth, forming many small particles that are prone to agglomeration.[1][2][3] |
| Decrease | ↑ Increases | ↓ Decreases | Low supersaturation favors the growth of existing crystals over the formation of new ones.[3] | |
| Reactant Addition Rate | Increase (Faster) | ↓ Decreases | ↑ Increases | Rapid addition creates high local supersaturation. A patent for a similar process shows fast addition yields 10-20 µm particles.[8] |
| Decrease (Slower) | ↑ Increases | ↓ Decreases | Slow addition maintains low supersaturation, promoting growth. The same patent shows slow addition yields 50-100 µm particles.[8] | |
| Stirring Rate | Increase | ↓ Decreases (at high speeds) | ↓ Decreases (at moderate speeds) | Moderate stirring prevents agglomeration.[1] High stirring can cause particle breakage, reducing average size.[5][6] |
| Decrease | ↑ Increases (if agglomeration occurs) | ↑ Increases | Low stirring leads to poor mixing and allows particles to agglomerate.[6] | |
| Temperature | Increase | ↔ Variable | ↔ Variable | The effect is system-dependent. It can increase collisions (more agglomeration) or increase solubility/reduce supersaturation (less agglomeration).[1][7] |
| Seeding | Add Seed Crystals | ↑ Increases | ↓ Decreases | Seeding provides surfaces for growth, consuming supersaturation that would otherwise go into forming new (small) nuclei.[4] |
Experimental Protocols
This section provides a baseline experimental protocol for the precipitation of (NH₄)₃AlF₆ with specific annotations for controlling particle size.
Materials:
-
Aluminum source: Aluminum hydroxide (B78521) (Al(OH)₃) or Aluminum sulfate (B86663) (Al₂(SO₄)₃·18H₂O)
-
Fluoride (B91410) source: Ammonium fluoride (NH₄F) solution
-
pH adjustment: Dilute aqueous ammonia (B1221849) (NH₄OH)
-
Deionized water
General Protocol:
-
Prepare Precursor Solutions:
-
Solution A (Fluoride): Prepare a heated (e.g., 80-95°C) aqueous solution of ammonium fluoride.
-
Solution B (Aluminum): Prepare an aqueous solution of the aluminum source.
-
-
Precipitation Reaction:
-
Place Solution A in a jacketed glass reactor equipped with a mechanical stirrer and a temperature controller, maintaining the reaction temperature (e.g., 95°C).[8]
-
Slowly add Solution B to the vigorously stirred Solution A using a peristaltic or syringe pump. This is the most critical step for particle size control.
-
For smaller particles (< 20 µm): Add Solution B rapidly (e.g., over 1-5 minutes).
-
For larger particles (> 50 µm): Add Solution B very slowly and continuously (e.g., over 30-60 minutes).[8]
-
-
pH Adjustment & Aging:
-
After the addition is complete, monitor the pH of the slurry.
-
If necessary, add dilute aqueous ammonia dropwise to adjust the slurry pH to a target range of 5-6.[8]
-
Continue stirring the slurry at the reaction temperature for a set period (e.g., 30 minutes) to allow the precipitation to complete.
-
-
Isolation and Washing:
-
Separate the crystalline product from the slurry by filtration.
-
Wash the filter cake several times with deionized water to remove soluble impurities.
-
-
Drying:
-
Dry the final product in an oven at a suitable temperature (e.g., 100-120°C) to a constant weight.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for (NH₄)₃AlF₆ precipitation.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for particle size control.
References
- 1. Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4034068A - Process for preparation of ammonium tetrafluoroaluminate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. US5204024A - Method for preventing agglomeration of powder - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ammonium Hexafluoroaluminate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent hydrolysis during the synthesis of ammonium (B1175870) hexafluoroaluminate ((NH₄)₃AlF₆).
Frequently Asked Questions (FAQs)
Q1: What is ammonium hexafluoroaluminate, and what are its primary applications?
This compound, (NH₄)₃AlF₆, is a white crystalline solid. It is primarily used as an intermediate in the production of high-purity anhydrous aluminum fluoride (B91410) (AlF₃) through thermal decomposition.[1] Anhydrous AlF₃ is a critical component in aluminum smelting and is also used in the manufacturing of various specialty materials.
Q2: What is hydrolysis in the context of this synthesis, and why is it a problem?
Hydrolysis is a chemical reaction where water molecules react with the fluoride-containing aluminum species. In this synthesis, it leads to the formation of undesirable byproducts such as aluminum hydroxide (B78521) (Al(OH)₃) or aluminum oxyfluorides. These impurities contaminate the final product, reduce the yield, and can negatively impact the properties of materials derived from it, such as the purity of AlF₃.[1]
Q3: What are the common signs that unwanted hydrolysis is occurring during the experiment?
The most common indicators of significant hydrolysis are:
-
Formation of a gelatinous or milky precipitate: Instead of a dense, crystalline (NH₄)₃AlF₆ product, you may observe a gel-like substance, which is characteristic of aluminum hydroxide.
-
Low product yield: The formation of soluble or insoluble byproducts means less of the desired this compound is produced.
-
Inconsistent pH readings: A drift in pH, typically towards more neutral or basic conditions, can indicate the consumption of acidic species that inhibit hydrolysis.
Q4: Which synthesis route is recommended to minimize hydrolysis?
The most common and reliable method is the reaction of an aluminum source, such as aluminum hydroxide or aluminum sulfate (B86663), with an aqueous solution of ammonium fluoride or ammonium bifluoride.[2][3] To proactively prevent hydrolysis, it is crucial to maintain a slightly acidic environment throughout the reaction. Using ammonium bifluoride (NH₄HF₂) is particularly effective as it generates hydrofluoric acid (HF) in solution, which helps to suppress the formation of aluminum hydroxide.[1]
Troubleshooting Guide
| Problem / Observation | Probable Cause | Recommended Solution |
| A white, gelatinous precipitate forms instead of crystalline (NH₄)₃AlF₆. | Hydrolysis: The pH of the reaction mixture is too high (neutral or basic), promoting the formation of aluminum hydroxide (Al(OH)₃). | pH Adjustment: Carefully add a dilute solution of hydrofluoric acid (HF) or increase the ratio of ammonium bifluoride to the aluminum source to lower the pH. A target pH range of 5 to 6 is often effective.[2] Ensure constant stirring to homogenize the mixture. |
| The final product is contaminated with aluminum hydroxide, confirmed by analysis. | Localized pH Spikes: During the addition of reactants, localized areas of high pH may have formed, causing precipitation of Al(OH)₃ before the solution could be fully mixed. | Controlled Reactant Addition: Add the aluminum source (e.g., aluminum sulfate solution) slowly and incrementally to the ammonium fluoride solution with vigorous and continuous stirring. This prevents localized concentration and pH gradients. |
| The reaction yield is significantly lower than expected. | Incomplete Reaction or Product Loss: This can be due to suboptimal temperature, insufficient reaction time, or the formation of soluble hydrolysis byproducts that are lost during filtration. | Optimize Reaction Conditions: Ensure the reaction temperature is maintained, typically between 70°C and 100°C, to promote the formation of the desired product.[2] Allow for sufficient reaction time as specified in the protocol. Maintain the recommended acidic pH to minimize the formation of soluble byproducts. |
| The product appears crystalline but is difficult to filter and wash. | Fine Particle Size: Rapid precipitation can lead to the formation of very small crystals that clog filter paper. | Control Precipitation Rate: Cool the reaction mixture slowly after the reaction is complete to encourage the growth of larger, more easily filterable crystals. Adding the precipitating agent more slowly can also help. |
Experimental Protocol: Synthesis from Aluminum Sulfate and Ammonium Fluoride
This protocol details a method for synthesizing this compound while minimizing hydrolysis.
Materials:
-
Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)
-
Ammonium fluoride (NH₄F)
-
Aqueous ammonia (B1221849) solution (for pH adjustment, if necessary)
-
Deionized water
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 40% (w/v) aqueous solution of ammonium fluoride. For example, dissolve 223 g of NH₄F in deionized water to make a final volume of 557 g of solution.[2]
-
Prepare a 25% (w/v) aqueous solution of aluminum sulfate. For example, dissolve 161 g of Al₂(SO₄)₃·18H₂O in deionized water to make a final volume of 644 g of solution.[2]
-
-
Reaction and Precipitation:
-
In a suitable reaction vessel equipped with a magnetic stirrer, place the ammonium fluoride solution.
-
Begin vigorous stirring. Slowly add the aluminum sulfate solution to the ammonium fluoride solution. A crystalline product should begin to precipitate immediately.[2]
-
Monitor the pH of the slurry. If the pH deviates significantly from the target range of 5-6, adjust it carefully by adding a dilute aqueous ammonia solution dropwise.[2]
-
-
Digestion and Crystallization:
-
Once all the aluminum sulfate solution has been added, continue stirring the slurry for approximately 30 minutes to an hour to ensure the reaction goes to completion.[2]
-
For improved crystal size, the slurry can be gently heated to between 70-100°C and then allowed to cool slowly to room temperature.[2]
-
-
Isolation and Drying:
-
Separate the crystalline product from the mother liquor by filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 50-60°C) to avoid thermal decomposition.
-
Data Summary
The following table summarizes key parameters and their impact on preventing hydrolysis during (NH₄)₃AlF₆ synthesis.
| Parameter | Recommended Condition | Rationale for Hydrolysis Prevention | Purity & Yield Impact |
| pH | 5.0 - 6.0[2] | Suppresses the formation of Al(OH)₃, which is favored at neutral to high pH. | Maintaining this pH range is critical for high purity and yield.[2] |
| Fluorinating Agent | Ammonium Bifluoride (NH₄HF₂) | Decomposes to generate HF, creating an acidic environment that inhibits hydrolysis.[1] | Leads to a purer product, especially if the final goal is anhydrous AlF₃.[1] |
| Reaction Temperature | 70°C - 100°C[2] | Promotes the formation of the desired crystalline product over amorphous byproducts. | Optimal temperature ensures a higher yield of the crystalline hexafluoroaluminate. |
| Reactant Addition | Slow addition of Al source to fluoride solution with vigorous stirring | Prevents localized high concentrations and pH spikes that can trigger Al(OH)₃ precipitation. | Crucial for achieving a homogeneous reaction and a pure final product. |
Visual Guides
The following diagrams illustrate the chemical pathways and the troubleshooting workflow.
References
Side reactions and byproducts in (NH4)3AlF6 production
Technical Support Center: (NH₄)₃AlF₆ Production
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of ammonium (B1175870) hexafluoroaluminate, ((NH₄)₃AlF₆). It is intended for researchers, scientists, and professionals in drug development who may use this compound as a precursor or reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during (NH₄)₃AlF₆ synthesis?
A1: The most significant side reaction is the thermal decomposition of the desired product, (NH₄)₃AlF₆, which occurs if the reaction or drying temperature is too high. This decomposition is a multi-step process that yields several byproducts. Additionally, if moisture is present, hydrolysis can occur, leading to the formation of aluminum oxides.
Q2: What are the common byproducts that can contaminate my (NH₄)₃AlF₆ product?
A2: Common byproducts include:
-
Ammonium tetrafluoroaluminate (NH₄AlF₄): The first solid product of thermal decomposition.[1][2]
-
Intermediate Fluoroaluminates: Unstable intermediates such as AlF₃(NH₄F)₀.₆₉ can form at higher temperatures.[1][3]
-
Aluminum Fluoride (B91410) (AlF₃): The final solid product of complete thermal decomposition at high temperatures (e.g., 400°C).[1][3]
-
Ammonia (NH₃) and Hydrogen Fluoride (HF): Gaseous byproducts released during thermal decomposition.[3]
-
Aluminum Oxide (Al₂O₃): Forms if moisture is present, leading to the hydrolysis of aluminum fluoride species.[4]
-
Raw Material Impurities: If starting materials are not pure, contaminants like (NH₄)₂SiF₆ (from silicate (B1173343) impurities) or other metal fluoroaluminates can be present.[5]
Q3: How does temperature control impact the purity of the final (NH₄)₃AlF₆ product?
A3: Temperature control is critical. (NH₄)₃AlF₆ begins to decompose at temperatures as low as 170-195°C.[3][6] To obtain pure (NH₄)₃AlF₆, the reaction and subsequent drying steps must be conducted well below this temperature range. Exceeding these temperatures will inevitably lead to contamination with decomposition byproducts like NH₄AlF₄.
Q4: What is the effect of moisture during the synthesis and handling of (NH₄)₃AlF₆?
A4: The presence of water is highly detrimental, especially during heating steps.[7] Moisture can lead to the hydrolysis of aluminum fluoride compounds, forming aluminum oxides (Al₂O₃). This not only introduces impurities but also reduces the yield of the desired fluoroaluminate product.[4][7] It is crucial to use anhydrous reactants and perform the reaction under dry conditions.
Q5: How can I minimize the formation of byproducts?
A5: To minimize byproducts:
-
Strict Temperature Control: Maintain reaction and drying temperatures below the decomposition point of (NH₄)₃AlF₆ (i.e., <170°C).
-
Use Anhydrous Conditions: Ensure all reactants and equipment are thoroughly dry to prevent hydrolysis.
-
High-Purity Raw Materials: Use starting materials with low levels of contaminants (e.g., silicon, iron) to avoid co-precipitation of impurities.[5][8]
-
Stoichiometry Control: Precise control over the molar ratios of reactants, such as aluminum hydroxide (B78521) and ammonium fluoride, can favor the formation of the desired (NH₄)₃AlF₆ product.[7]
Troubleshooting Guides
Issue 1: Low Yield of (NH₄)₃AlF₆
-
Possible Cause 1: Thermal Decomposition.
-
Evidence: The product is a mixture of different fluoroaluminates or contains AlF₃. Gaseous evolution of NH₃ and HF may be noted.
-
Solution: Carefully monitor and control the reaction temperature, ensuring it remains below 170°C. Utilize a controlled heating mantle or oil bath.
-
-
Possible Cause 2: Hydrolysis.
-
Evidence: Presence of insoluble, white aluminum oxide in the product.
-
Solution: Use anhydrous grade reactants and solvents. Dry all glassware thoroughly before use and consider running the reaction under an inert, dry atmosphere (e.g., nitrogen or argon).[7]
-
-
Possible Cause 3: Incomplete Reaction.
-
Evidence: Unreacted starting materials are detected in the product mixture.
-
Solution: Ensure adequate mixing and reaction time. Confirm the correct stoichiometry of reactants.
-
Issue 2: Product is Contaminated with Ammonium Tetrafluoroaluminate (NH₄AlF₄)
-
Possible Cause: Excessive Temperature.
-
Evidence: Analytical data (e.g., XRD, TGA) confirms the presence of the NH₄AlF₄ phase.
-
Solution: Lower the reaction and/or drying temperature immediately. To purify the existing product, you can exploit the difference in solubility between (NH₄)₃AlF₆ and NH₄AlF₄.
-
Purification Step: (NH₄)₃AlF₆ is significantly more soluble in water than NH₄AlF₄.[9] A carefully controlled recrystallization or washing with a minimal amount of cold water may selectively remove the more soluble (NH₄)₃AlF₆, though this is generally used to purify NH₄AlF₄. A better approach for purifying (NH₄)₃AlF₆ is to prevent its formation in the first place. If the mixture is present, resynthesis under controlled conditions might be necessary.
-
Issue 3: Product Contains Aluminum Oxide (Al₂O₃)
-
Possible Cause: Presence of Water.
-
Evidence: A portion of the white solid product is insoluble in solvents where fluoroaluminates should dissolve. Elemental analysis shows a higher-than-expected oxygen content.
-
Solution: Implement rigorous anhydrous techniques. If using hydrated starting materials like AlF₃·3H₂O, a pre-drying step is necessary, but this must be done carefully to avoid hydrolysis. Adding a fluorinating agent like ammonium bifluoride (NH₄HF₂) during heating can help suppress hydrolysis by releasing HF gas.[4]
-
Data Presentation
Table 1: Thermal Decomposition Stages of (NH₄)₃AlF₆
| Decomposition Stage | Solid Product | Onset Temperature (°C) |
| 1 | NH₄AlF₄ | ~194.9 |
| 2 | AlF₃(NH₄F)₀.₆₉ | ~222.5 |
| 3 | AlF₃ | ~258.4 |
| Data sourced from thermal analysis (DTA-TGA) studies.[1][3] |
Table 2: Solubility of Relevant Fluoroaluminates
| Compound | Formula | Solubility in Water (g/L at 25°C) |
| Ammonium Hexafluoroaluminate | (NH₄)₃AlF₆ | 8.0 |
| Ammonium Tetrafluoroaluminate | NH₄AlF₄ | 0.5 |
| Data sourced from chemical literature.[9] |
Experimental Protocols
Protocol 1: Synthesis of (NH₄)₃AlF₆ from Al(OH)₃ and NH₄F
-
Materials: Aluminum hydroxide (Al(OH)₃), Ammonium Fluoride (NH₄F), deionized water. Ensure all reagents are of high purity.
-
Procedure: a. Prepare a saturated solution of ammonium fluoride in water. b. Slowly add stoichiometric amounts of aluminum hydroxide to the ammonium fluoride solution while stirring continuously. The reaction is: Al(OH)₃ + 6NH₄F → (NH₄)₃AlF₆ + 3NH₄OH.[10] c. Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion. d. The product, (NH₄)₃AlF₆, will precipitate from the solution. e. Filter the precipitate using a Buchner funnel. f. Wash the precipitate sparingly with cold deionized water, followed by a wash with ethanol (B145695) or acetone (B3395972) to facilitate drying. g. Dry the final product under vacuum at a low temperature (e.g., 60-80°C) to avoid thermal decomposition.
Protocol 2: Characterization by Thermal Analysis (TGA/DSC)
-
Objective: To verify the purity of the synthesized (NH₄)₃AlF₆ and detect the presence of thermal decomposition byproducts.
-
Instrument: Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC).
-
Procedure: a. Place a small, accurately weighed sample (5-10 mg) of the dried product into an alumina (B75360) or platinum crucible. b. Heat the sample from room temperature to 500°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere. c. Analysis: i. A pure (NH₄)₃AlF₆ sample should show no significant mass loss before ~190°C. ii. Observe the TGA curve for distinct mass loss steps corresponding to the decomposition stages listed in Table 1.[1] iii. The DSC curve will show endothermic peaks corresponding to each decomposition event.
Visualizations
Caption: Reaction pathways in (NH₄)₃AlF₆ production.
Caption: Troubleshooting workflow for (NH₄)₃AlF₆ synthesis.
References
- 1. ysxbcn.com [ysxbcn.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3525584A - Process for the production of aluminum fluoride - Google Patents [patents.google.com]
- 8. Article: Raw Material Characterization, How Pure is Pure - www.impactanalytical.com [impactanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting impurities in ammonium hexafluoroaluminate crystals
Technical Support Center: Ammonium (B1175870) Hexafluoroaluminate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with ammonium hexafluoroaluminate ((NH₄)₃AlF₆).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound crystals?
Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residuals from the synthesis, such as ammonium fluoride (B91410) (NH₄F) or aluminum sources like aluminum hydroxide (B78521) (Al(OH)₃).[1][2]
-
Side-Reaction Products: During synthesis, variations in pH or temperature can lead to the formation of other complex aluminum fluoride salts.
-
Moisture: (NH₄)₃AlF₆ is moisture-sensitive.[3] Absorbed water can lead to hydrolysis, especially upon heating, forming aluminum oxides.[4]
-
Metallic Impurities: If starting materials are not of high purity, metal ions such as iron (Fe), silicon (Si), or phosphorus (P) can be present.[5][6] This is particularly relevant if the fluorine source is derived from industrial processes like phosphate (B84403) production.[5]
-
Thermal Decomposition Products: The compound begins to decompose at temperatures around 195°C, initially forming ammonium tetrafluoroaluminate (NH₄AlF₄).[4][7][8] Inappropriate heating during drying or storage can lead to these impurities.
Q2: My (NH₄)₃AlF₆ crystals are slightly discolored (e.g., yellow or brown). What is the likely cause?
Discoloration is often due to the presence of metallic impurities, most commonly iron compounds.[5] These contaminants can be introduced from impure starting reagents or corrosion of stainless steel equipment during synthesis.
Q3: How can I remove water from my this compound sample?
To remove moisture, you can dry the crystals. This can be done by heating them in an oven at a controlled temperature, for example, between 105°C and 120°C.[9][10] It is critical to avoid high temperatures (approaching 195°C) to prevent thermal decomposition of the product.[4][7] Drying under vacuum at a lower temperature is a safer alternative to minimize decomposition risk.
Q4: What is the best general method for purifying crude this compound?
Recrystallization is a highly effective technique for purifying solid (NH₄)₃AlF₆.[11] The compound is freely soluble in water, and its solubility increases with temperature, making water an excellent solvent for this process.[3][9] This method is effective at removing most soluble and insoluble impurities.[12]
Troubleshooting Guide: Low Purity of (NH₄)₃AlF₆ Crystals
This guide helps you diagnose and resolve issues of low purity in your product.
Step 1: Initial Observation & Analysis
The first step is to identify the nature of the impurity.
-
Visual Inspection: Examine the crystals for discoloration or visible solid contaminants.
-
Melting Point Analysis: Determine the melting point range of your sample. Pure (NH₄)₃AlF₆ has a sharp melting point around 126.1°C.[2][13] A broad or depressed melting point range indicates the presence of impurities.[12]
-
Spectroscopic/Diffraction Analysis: For a more detailed assessment, techniques like X-ray Diffraction (XRD) can identify different crystalline phases, including decomposition products like NH₄AlF₄.[4]
Step 2: Identifying the Cause
Based on the analysis, use the following diagram to trace the potential source of the impurity.
Caption: Logic diagram for diagnosing impurity sources in (NH₄)₃AlF₆.
Step 3: Implementing a Solution
The primary solution for removing most impurities is recrystallization. For issues related to thermal decomposition, synthesis and drying protocols must be revised.
| Problem Source | Recommended Solution |
| Metallic Impurities / Discoloration | Perform aqueous recrystallization. See Protocol 1 . |
| Thermal Decomposition | Review drying and synthesis temperatures. Ensure the temperature does not exceed 120°C during drying.[9][10] |
| Moisture / Hydrolysis | Dry the sample carefully (see Q3 above) and store it in a desiccator. |
| General Low Purity | Perform aqueous recrystallization. See Protocol 1 . This is the most robust method for significantly improving purity.[11] |
Data on Purification Efficacy
Recrystallization can significantly improve the purity of this compound.
| Parameter | Before Recrystallization (Typical Crude) | After Recrystallization (Typical Pure) |
| Purity (%) | 98.0% - 99.1%[1] | >99.9%[13] |
| Appearance | Off-white or slightly colored powder | White crystalline powder[13] |
| Melting Point | Broad range (e.g., 120-125°C) | Sharp range (e.g., 125.5-126.5°C)[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the purification of (NH₄)₃AlF₆ using water as the solvent.
Caption: Experimental workflow for the recrystallization of (NH₄)₃AlF₆.
Detailed Steps:
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of deionized water and heat the mixture on a hot plate while stirring.[12] Continue adding hot solvent in small portions until all the solid has just dissolved.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or metal oxides), perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[11] Once at room temperature, place the flask in an ice-water bath to induce further crystallization and maximize the yield.[12]
-
Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with cold solvent. Pour the cold slurry of crystals into the funnel and apply vacuum to remove the mother liquor (the remaining solution).[14]
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold deionized water to rinse away any remaining impurities.[10][14]
-
Drying: Transfer the purified crystals to a watch glass and dry them in an oven at 105-120°C until a constant weight is achieved.[9][10] Alternatively, dry in a vacuum desiccator.
Protocol 2: Purity Assessment by Melting Point Determination
-
Sample Preparation: Ensure the purified (NH₄)₃AlF₆ crystals are completely dry. Grind a small amount into a fine powder.
-
Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (126.1°C). Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire solid turns into a clear liquid (the end of the range).
-
Interpretation: A narrow melting point range (≤ 1°C) that is close to the literature value indicates high purity.[12] Impurities typically cause the melting point to be depressed and the range to broaden.
References
- 1. US4034068A - Process for preparation of ammonium tetrafluoroaluminate - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ysxbcn.com [ysxbcn.com]
- 5. US2981597A - Manufacture of ammonium cryolite - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HTTP404 无法找到页面 [tnmsc.csu.edu.cn]
- 9. This compound CAS#: 7784-19-2 [m.chemicalbook.com]
- 10. US3567370A - Method of making synthetic cryolite - Google Patents [patents.google.com]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. This compound | CAS 7784-19-2 | Lorad Chemical Corporation [loradchemical.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Thermal Decomposition Control for Aluminum Fluoride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of aluminum fluoride (B91410) (AlF₃) via thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for synthesizing high-purity, anhydrous aluminum fluoride via thermal decomposition? A1: The most widely used and reliable precursor is ammonium (B1175870) hexafluoroaluminate, (NH₄)₃AlF₆.[1][2][3] Its thermal decomposition yields high-purity, anhydrous AlF₃ without the significant risk of oxide formation that occurs with hydrated precursors.[1][4]
Q2: Why is using hydrated aluminum fluoride (e.g., AlF₃·3H₂O) as a precursor problematic? A2: Heating aluminum fluoride that contains crystal water can lead to hydrolysis, a reaction with the bound water that forms aluminum oxide (Al₂O₃) or aluminum oxyfluorides instead of pure anhydrous AlF₃.[1][5] To obtain pure AlF₃ from a hydrated precursor, the hydrolysis reaction must be inhibited, for example by heating in the presence of ammonium acid fluoride which generates a hydrogen fluoride (HF) atmosphere.[1]
Q3: What are the intermediate products and key temperature stages during the thermal decomposition of (NH₄)₃AlF₆? A3: The thermal decomposition of (NH₄)₃AlF₆ is a three-step process.[1][6] The solid intermediates are primarily ammonium tetrafluoroaluminate (NH₄AlF₄) and a non-stoichiometric phase before the final conversion to pure AlF₃.[1][6] The approximate reaction temperatures for the three decomposition steps are 194.9 °C, 222.5 °C, and 258.4 °C.[1][6]
Q4: How can I ensure the complete decomposition of (NH₄)₃AlF₆ to pure AlF₃? A4: To ensure complete conversion to high-purity AlF₃, the precursor must be heated to a sufficiently high temperature for an adequate duration.[1] Experimental results show that heating (NH₄)₃AlF₆ at 400 °C for 3 hours results in the thorough formation of anhydrous AlF₃.[1][4][6]
Q5: How can I control the crystal phase (e.g., α-AlF₃ vs. γ-AlF₃) of the final product? A5: The resulting crystal phase of AlF₃ is highly dependent on the decomposition temperature. For instance, using (NH₄)₃AlF₆ as a precursor, γ-AlF₃ can be generated at around 300 °C.[1] This γ-phase can then be transformed into the more stable α-AlF₃ at higher temperatures, such as 720 °C.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of AlF₃.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Final product is contaminated with aluminum oxide (Al₂O₃) or aluminum oxyfluorides. | 1. Use of a hydrated precursor (e.g., AlF₃·3H₂O) leading to hydrolysis.[1][5]2. Presence of moisture in the furnace atmosphere or precursor.3. Partial pressure of gaseous products (H₂O, HF) is not controlled.[7] | 1. Use an anhydrous precursor like (NH₄)₃AlF₆.[1]2. If using a hydrated precursor, introduce an HF atmosphere to inhibit hydrolysis.[1]3. Ensure the precursor is thoroughly dried and use a dry, inert gas flow (e.g., Nitrogen, Argon) during heating. |
| XRD analysis shows the presence of intermediate phases (e.g., NH₄AlF₄) in the final product. | 1. The final decomposition temperature was too low.2. The holding time at the final temperature was too short.[1] | 1. Increase the final calcination temperature. A temperature of 400 °C is proven effective for (NH₄)₃AlF₆.[4]2. Increase the holding time at the final temperature to at least 3 hours to ensure the reaction goes to completion.[4] |
| The yield of AlF₃ is lower than theoretically expected. | 1. Incomplete decomposition of the precursor.[1]2. Loss of material due to sublimation at excessively high temperatures. | 1. Confirm complete decomposition using thermogravimetric analysis (TGA) and XRD. Adjust time and temperature as needed.[1]2. Avoid unnecessarily high temperatures above 700-800°C unless a phase transition is desired, as AlF₃ can sublimate. |
| Inconsistent product characteristics (purity, crystal phase) between batches. | 1. Inconsistent heating rates or temperature profiles.2. Variations in precursor purity or hydration level. | 1. Use a programmable furnace to maintain a consistent and controlled heating ramp rate and profile for all experiments.2. Ensure the precursor material is from a reliable source and is stored in a desiccator to prevent moisture absorption. |
Data Summary Tables
Table 1: Key Thermal Events in the Decomposition of (NH₄)₃AlF₆
| Decomposition Step | Solid Product | Approximate Onset Temperature (°C) |
| 1 | NH₄AlF₄ | 194.9 |
| 2 | AlF₃(NH₄F)₀.₆₉ | 222.5 |
| 3 | AlF₃ | 258.4 |
| Data sourced from DTA-TGA analysis.[1][6] |
Table 2: Recommended Synthesis Parameters for Anhydrous AlF₃
| Precursor | Final Temperature (°C) | Holding Time (hours) | Expected Product | Reference |
| (NH₄)₃AlF₆ | 400 | 3 | High-purity, anhydrous α-AlF₃ | [1][4] |
| AlF₃·3H₂O | >380 | Varies | Risk of Al₂O₃ formation | [5] |
Key Experimental Protocol
Protocol: Synthesis of Anhydrous AlF₃ from Ammonium Hexafluoroaluminate ((NH₄)₃AlF₆)
This protocol details the steps for preparing high-purity, anhydrous aluminum fluoride.
1. Materials and Equipment:
-
This compound ((NH₄)₃AlF₆) powder
-
Ceramic or platinum crucible
-
Programmable tube furnace with atmospheric control
-
Inert gas supply (Nitrogen or Argon) with gas purifier
-
Analytical balance
-
Standard laboratory safety equipment (fume hood, gloves, safety glasses)
2. Safety Precautions:
-
The thermal decomposition of (NH₄)₃AlF₆ releases ammonia (B1221849) (NH₃) and hydrogen fluoride (HF) gases.[1] Both are toxic and corrosive. This entire procedure must be performed in a well-ventilated fume hood.
-
Handle all chemicals with appropriate personal protective equipment.
3. Methodology:
-
Weigh approximately 10-40 g of (NH₄)₃AlF₆ powder and place it into a clean, dry crucible.[1]
-
Place the crucible into the center of the tube furnace.
-
Seal the furnace and purge the system with a dry, inert gas (e.g., nitrogen) for at least 30 minutes to remove air and moisture. Maintain a slow, constant gas flow throughout the experiment.
-
Program the furnace with the following temperature profile:
-
Once cooled, carefully remove the crucible containing the white AlF₃ powder.
-
The resulting product should be immediately weighed and transferred to a desiccator for storage to prevent moisture absorption.
4. Characterization:
-
Confirm the purity and crystal phase of the final product using Powder X-ray Diffraction (XRD). The pattern should match the standard for α-AlF₃.[1]
-
Verify the completion of the decomposition by performing Thermogravimetric Analysis (TGA) on the precursor material to confirm the expected mass loss.[1]
Visualizations
Caption: Experimental workflow for AlF₃ synthesis.
Caption: Thermal decomposition pathway of (NH₄)₃AlF₆.
Caption: Troubleshooting flowchart for AlF₃ synthesis.
References
Improving the purity of aluminum fluoride from (NH4)3AlF6 decomposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of high-purity aluminum fluoride (B91410) (AlF₃) via the thermal decomposition of ammonium (B1175870) hexafluoroaluminate ((NH₄)₃AlF₆).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, offering potential causes and recommended solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| ALF-001 | Low Yield of AlF₃ | - Incomplete decomposition of (NH₄)₃AlF₆.[1] - Loss of fine powder product during transfer. | - Ensure the final calcination temperature reaches at least 400°C and is held for a minimum of 3 hours.[1][2][3] - Handle the final product in a glove box or a fume hood with minimal airflow to prevent loss of the fine powder. |
| ALF-002 | Product Contamination with Aluminum Oxide (Al₂O₃) | - Presence of moisture in the starting material ((NH₄)₃AlF₆). - Hydrolysis of AlF₃ due to atmospheric moisture, especially at elevated temperatures.[1] | - Dry the (NH₄)₃AlF₆ precursor in a vacuum oven at a low temperature (e.g., 80°C) before decomposition. - Conduct the decomposition reaction under an inert atmosphere (e.g., argon).[1] - If using hydrated AlF₃ as a precursor, mix with ammonium bifluoride (NH₄HF₂) to generate HF gas, which inhibits hydrolysis.[1] |
| ALF-003 | XRD Analysis Shows Intermediate Phases (e.g., NH₄AlF₄) | - Insufficient decomposition temperature or time. The decomposition occurs in multiple steps with stable intermediates.[1][2][3] | - Increase the final calcination temperature to 400°C. - Extend the holding time at the final temperature to ensure complete conversion to AlF₃.[1][2][3] |
| ALF-004 | Inconsistent Crystal Phase of AlF₃ (e.g., presence of γ-AlF₃ instead of α-AlF₃) | - The initial decomposition product at lower temperatures (around 300°C) is γ-AlF₃. Transformation to the more stable α-AlF₃ occurs at higher temperatures.[1] | - For applications requiring α-AlF₃, a higher calcination temperature (around 720°C) is necessary after the initial decomposition.[1] Note that for most high-purity applications, the phase formed at 400°C is sufficient. |
| ALF-005 | Product is a Hard, Agglomerated Mass | - Too rapid heating rate, causing localized melting or sintering. | - Use a slower, controlled heating ramp rate to the final decomposition temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the theoretical yield of AlF₃ from the decomposition of (NH₄)₃AlF₆?
A1: The balanced chemical equation for the overall decomposition is: (NH₄)₃AlF₆(s) → AlF₃(s) + 3NH₃(g) + 3HF(g)
Based on the molar masses of (NH₄)₃AlF₆ (195.09 g/mol ) and AlF₃ (83.98 g/mol ), the theoretical mass loss is approximately 56.95%. Therefore, the theoretical yield of AlF₃ is about 43.05% of the initial mass of (NH₄)₃AlF₆. An experimental mass loss of around 58.25% has been reported, which is in close agreement with the theoretical value when considering experimental error.[1]
Q2: At what temperatures do the different stages of decomposition occur?
A2: The thermal decomposition of (NH₄)₃AlF₆ is a multi-step process. The key decomposition reactions and their approximate temperatures are:
-
(NH₄)₃AlF₆ → NH₄AlF₄ + 2NH₃ + 2HF (at ~195°C)
-
NH₄AlF₄ → AlF₃ + NH₃ + HF (intermediate steps occur around 222°C and 258°C)[1][2][3]
To ensure the reaction goes to completion, a final temperature of 400°C is recommended.[1][2][3]
Q3: What analytical techniques are recommended for purity assessment?
A3: X-ray Diffraction (XRD) is the primary method to confirm the crystalline phase and purity of the final AlF₃ product.[1] The absence of peaks corresponding to (NH₄)₃AlF₆ or intermediate phases like NH₄AlF₄ indicates a complete reaction. X-ray Fluorescence (XRF) can be used for elemental analysis to quantify the purity and detect elemental impurities.[4] Nuclear Magnetic Resonance (NMR) and Scanning Electron Microscopy (SEM) can also provide valuable information on the product's structure and morphology.[4]
Q4: Is it necessary to use an inert atmosphere for the decomposition?
A4: While not strictly necessary for the decomposition itself, using an inert atmosphere (e.g., argon) is highly recommended to prevent the hydrolysis of the AlF₃ product at high temperatures, which can lead to the formation of aluminum oxide (Al₂O₃) impurities.[1] This is particularly important for achieving the highest possible purity.
Q5: What is the expected purity of AlF₃ produced by this method?
A5: By following the recommended protocol of heating (NH₄)₃AlF₆ at 400°C for 3 hours under an inert atmosphere, high-purity anhydrous AlF₃ can be obtained.[1][2][3] While the exact percentage depends on the purity of the starting material and experimental conditions, this method is designed to minimize common impurities like oxides and residual ammonium salts.
Experimental Data Summary
The following table summarizes key quantitative data related to the thermal decomposition process.
| Parameter | Value | Reference(s) |
| Decomposition Stages | ||
| Stage 1 Start Temperature | ~195 °C | [1][3] |
| Stage 2 Start Temperature | ~222 °C | [1][3] |
| Stage 3 Start Temperature | ~258 °C | [1][3] |
| Recommended Synthesis Conditions | ||
| Final Calcination Temperature | 400 °C | [1][2][3] |
| Holding Time at Final Temperature | 3 hours | [1][2][3] |
| Atmosphere | Inert (e.g., Argon) | [1] |
| Product Characteristics | ||
| Expected Purity | High | [1][2][3] |
| Theoretical Mass Loss | ~56.95% | |
| Reported Experimental Mass Loss | ~58.25% | [1] |
Detailed Experimental Protocol
Objective: To synthesize high-purity, anhydrous aluminum fluoride (AlF₃) via the thermal decomposition of ammonium hexafluoroaluminate ((NH₄)₃AlF₆).
Materials:
-
This compound ((NH₄)₃AlF₆), analytical grade
-
High-purity argon gas
Equipment:
-
Tube furnace with temperature controller
-
Graphite (B72142) or platinum crucible
-
Gas flow meter
-
Schlenk line or similar apparatus for inert atmosphere control
-
Analytical balance
-
Mortar and pestle (optional, for grinding starting material)
Procedure:
-
Preparation: Weigh approximately 10-20 g of (NH₄)₃AlF₆ into a clean, dry graphite or platinum crucible.
-
Furnace Setup: Place the crucible containing the sample into the center of the tube furnace.
-
Inert Atmosphere Purge: Seal the tube furnace and purge with high-purity argon gas for at least 30 minutes to remove air and moisture. Maintain a slow, steady flow of argon throughout the heating and cooling process.
-
Heating Protocol:
-
Cooling: After the 3-hour hold, turn off the furnace heater and allow the furnace to cool to room temperature under the continuous argon flow.
-
Product Recovery: Once cooled, carefully remove the crucible from the furnace in a dry, inert atmosphere (if possible, e.g., in a glove box) to prevent moisture absorption. The resulting product should be a fine, white powder of AlF₃.
-
Characterization:
-
Weigh the final product to determine the experimental yield.
-
Analyze the product using X-ray Diffraction (XRD) to confirm the formation of the AlF₃ phase and to check for the presence of any unreacted starting material or intermediate phases.
-
Visualizations
Caption: Thermal decomposition pathway of (NH₄)₃AlF₆ to AlF₃.
References
Technical Support Center: Ammonium Hexafluoroaluminate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ammonium (B1175870) hexafluoroaluminate, with a particular focus on the challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing ammonium hexafluoroaluminate?
This compound ((NH₄)₃AlF₆) is typically synthesized through the reaction of an aluminum source with a fluoride (B91410) source in an aqueous solution. The most common laboratory and industrial methods involve the reaction of ammonium fluoride (NH₄F) with either aluminum hydroxide (B78521) (Al(OH)₃) or aluminum sulfate (B86663) (Al₂(SO₄)₃).[1][2]
The balanced chemical equations for these reactions are:
-
Using Aluminum Hydroxide: 6 NH₄F + Al(OH)₃ → (NH₄)₃[AlF₆] + 3 NH₄OH[2]
-
Using Aluminum Sulfate: 12 NH₄F + Al₂(SO₄)₃ → 2 (NH₄)₃[AlF₆] + 3 (NH₄)₂SO₄
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis from laboratory to industrial production presents several key challenges that can impact yield, purity, and safety. These include:
-
Heat Management: The reaction is often exothermic, and improper heat dissipation in large reactors can lead to temperature gradients, affecting solubility, crystal growth, and potentially causing side reactions.
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large volumes is critical to ensure uniform reaction conditions and prevent localized areas of high supersaturation, which can lead to the formation of fine, difficult-to-filter crystals.[2][3]
-
Impurity Control: The co-precipitation of unreacted starting materials or byproducts can significantly reduce the purity of the final product. The solubility of potential impurities can change with scale and processing conditions.
-
Solid-Liquid Separation and Drying: The morphology and particle size distribution of the crystals directly impact the efficiency of filtration and drying processes.[4] Fine particles can clog filters and retain more moisture, increasing drying times and energy consumption.
-
Safety: Handling large quantities of fluoride-containing compounds requires stringent safety protocols to prevent exposure to toxic dust and fumes.[5][6][7][8]
Q3: How does the choice of aluminum source affect the synthesis process at scale?
The choice between aluminum hydroxide and aluminum sulfate can have implications for the process at an industrial scale:
-
Aluminum Hydroxide: This is a common and relatively inexpensive starting material. The reaction produces ammonium hydroxide as a byproduct, which can be managed.
-
Aluminum Sulfate: This is also a readily available raw material. The reaction produces ammonium sulfate as a soluble byproduct, which will need to be separated from the desired product.
The selection will often depend on raw material cost, availability, and the downstream processing capabilities for handling the respective byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction due to insufficient mixing or reaction time.- Loss of product during filtration due to fine particle size.- Sub-optimal stoichiometry of reactants. | - Optimize stirring speed and reaction time. Use baffles in the reactor for better mixing.- Control supersaturation to promote crystal growth over nucleation. Consider using a seeded crystallization process.- Carefully control the molar ratio of reactants. |
| Product Impurities | - Co-precipitation of unreacted starting materials.- Formation of undesired side products.- Inefficient washing of the filter cake. | - Ensure complete dissolution and reaction of the aluminum source.- Control reaction temperature and pH to minimize side reactions.- Optimize the washing procedure with an appropriate solvent and volume. |
| Poor Filterability | - Small crystal size (fines) leading to filter clogging.- Wide particle size distribution. | - Adjust the rate of reactant addition and mixing intensity to control nucleation and crystal growth.- Implement a controlled cooling profile during crystallization.- Consider using filter aids, but be mindful of potential product contamination. |
| Extended Drying Times | - High residual moisture in the filter cake due to fine particles or agglomeration.- Inefficient drying equipment. | - Optimize filtration and washing to reduce initial moisture content.- Break up agglomerates before drying.- Select appropriate drying technology (e.g., vacuum dryer, fluidized bed dryer) for the crystal properties.[9] |
| Inconsistent Batch-to-Batch Quality | - Variations in raw material quality.- Poor control over process parameters (temperature, pH, mixing). | - Implement stringent quality control for incoming raw materials.- Utilize process analytical technology (PAT) to monitor and control critical process parameters in real-time. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is based on the reaction of ammonium fluoride with aluminum sulfate.
Materials:
-
Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)
-
Ammonium fluoride (NH₄F)
-
Aqueous ammonia (B1221849) (NH₄OH)
-
Deionized water
Equipment:
-
Glass reactor with overhead stirrer and heating mantle
-
pH meter
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Prepare a 40% (w/w) aqueous solution of ammonium fluoride.
-
Prepare a 25% (w/w) aqueous solution of aluminum sulfate.
-
Slowly add the aluminum sulfate solution to the ammonium fluoride solution with constant stirring. A crystalline product should precipitate immediately.
-
Adjust the pH of the slurry to a range of 5-6 by adding aqueous ammonia.
-
Continue stirring the slurry for 30 minutes to ensure complete reaction.
-
Separate the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with deionized water.
-
Dry the product in an oven at a temperature below its decomposition point (e.g., 80-100°C).
Proposed Protocol for Scaled-Up Synthesis (Pilot Plant Scale)
Equipment:
-
Jacketed glass-lined steel reactor with a retreat curve impeller and baffles
-
Temperature and pH probes connected to a process control system
-
Dosing pumps for reactant addition
-
Nutsche filter-dryer
Procedure:
-
Charge the jacketed reactor with the calculated volume of 40% (w/w) ammonium fluoride solution.
-
Initiate agitation, ensuring good vortexing without excessive splashing.
-
Begin controlled addition of the 25% (w/w) aluminum sulfate solution via a dosing pump at a pre-determined rate to manage the exothermic reaction and control supersaturation.
-
Monitor the temperature of the reaction mixture in real-time and circulate coolant through the reactor jacket to maintain a set temperature (e.g., 70-80°C).
-
Continuously monitor the pH of the slurry. Once the aluminum sulfate addition is complete, adjust the pH to 5-6 using a controlled addition of aqueous ammonia.
-
Maintain the slurry at the set temperature with agitation for a holding period (e.g., 1-2 hours) to allow for crystal growth and maturation.
-
Transfer the slurry to a Nutsche filter-dryer.
-
Apply pressure to the filter to remove the mother liquor.
-
Perform displacement washing of the filter cake with a controlled volume of deionized water.
-
Apply vacuum and heat to the filter-dryer to dry the product to the desired specification.
Quantitative Data
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters (Illustrative)
| Parameter | Laboratory Scale | Pilot Plant Scale (Target) |
| Batch Size | 100 g | 10 kg |
| Reactor Volume | 1 L | 100 L |
| Reactant Concentration | 25% Al₂(SO₄)₃, 40% NH₄F | 25% Al₂(SO₄)₃, 40% NH₄F |
| Reaction Temperature | 25-30°C (uncontrolled) | 70-80°C (controlled) |
| pH | 5-6 | 5-6 |
| Agitation Speed | 300 rpm | 100-150 rpm (impeller tip speed) |
| Typical Yield | 90-95% | >95% |
| Purity | 98-99% | >99.5% |
Note: The pilot-plant scale data are illustrative targets and would need to be optimized based on specific equipment and process development studies.
Visualizations
References
- 1. [PDF] Scale-up of precipitation processes | Semantic Scholar [semanticscholar.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Scale-up of precipitation processes - UCL Discovery [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. osha.gov [osha.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 9. researchgate.net [researchgate.net]
Minimizing residual moisture in ammonium hexafluoroaluminate product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) hexafluoroaluminate, with a focus on minimizing residual moisture in the final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of residual moisture in my ammonium hexafluoroaluminate product?
This compound is known to be a moisture-sensitive crystalline solid.[1] The primary causes of residual moisture include:
-
Inadequate Drying: The drying process (e.g., time, temperature, vacuum) may not be sufficient to remove all unbound and bound water molecules.
-
Hygroscopic Nature: The material can reabsorb moisture from the atmosphere if not handled and stored in a dry environment.[1]
-
Initial Water Content: The synthesis method itself may result in a product with a high initial water content.
Q2: Why is my product still showing high moisture content after oven drying?
High moisture content after standard oven drying can be due to several factors:
-
Decomposition: this compound undergoes thermal decomposition at elevated temperatures.[2][3][4] If the oven temperature is too high, it may lead to the decomposition of the material into aluminum fluoride (B91410) (AlF3) rather than simply drying it.[2][3][4][5] This decomposition process involves the release of ammonia (B1221849) and hydrogen fluoride, not just water.
-
Insufficient Drying Time: The drying time may not be long enough to remove all moisture, especially at lower, non-decompositional temperatures.
-
Sample Thickness: A thick layer of the product in the oven can impede efficient moisture removal from the bulk of the material.
Q3: What are the recommended drying methods to minimize residual moisture without causing decomposition?
To effectively dry this compound while minimizing the risk of decomposition, consider the following methods:
-
Thermal Decomposition: A controlled thermal decomposition process is a reliable method to obtain anhydrous aluminum fluoride from this compound. Heating the material to 400°C for 3 hours has been shown to yield high-purity, anhydrous AlF3.[2][3][4][5]
-
Vacuum Drying: Drying under vacuum at a lower temperature can facilitate moisture removal without reaching the decomposition temperature of the compound.
-
Freeze Drying (Lyophilization): This method involves freezing the material and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. This is a gentle drying method suitable for heat-sensitive materials.
Q4: How can I accurately determine the residual moisture content in my final product?
Several analytical techniques are available for determining moisture content:
-
Karl Fischer Titration: This is a highly accurate and specific method for determining the water content of a substance. It is based on a chemical reaction with water and is suitable for detecting even trace amounts of moisture.[2]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The mass loss at different temperatures can indicate the amount of water and other volatile components. The thermal decomposition of this compound has been studied using DTA-TGA methods.[2][3][4]
-
Loss on Drying (LOD): This method involves weighing a sample, heating it in an oven to drive off moisture, and then weighing it again. The weight difference is attributed to the moisture content. However, for this compound, care must be taken to use a temperature that does not cause decomposition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High residual moisture after drying | 1. Incomplete drying cycle. 2. Inappropriate drying method. 3. Reabsorption of moisture post-drying. | 1. Extend the drying time or optimize the temperature and vacuum level. 2. Consider using thermal decomposition to anhydrous AlF3 if the application allows. 3. Handle and store the dried product in a desiccator or under an inert atmosphere (e.g., argon). |
| Product discoloration or change in morphology after drying | 1. Thermal decomposition of the product due to excessive heat. 2. Reaction with atmospheric components. | 1. Lower the drying temperature and/or use vacuum drying. 2. Ensure drying is performed under an inert atmosphere. |
| Inconsistent moisture content between batches | 1. Variation in initial moisture content of the starting material. 2. Inconsistent drying parameters. | 1. Standardize the synthesis and purification process to ensure consistent starting material. 2. Precisely control and monitor drying parameters (temperature, pressure, time) for each batch. |
Experimental Protocols
Protocol 1: Thermal Decomposition for Anhydrous Aluminum Fluoride Preparation
This protocol describes the preparation of anhydrous aluminum fluoride (AlF3) from this compound by thermal decomposition.[2][4]
Materials:
-
This compound ((NH4)3AlF6)
-
Graphite (B72142) crucible
-
Resistance furnace
-
Argon gas supply
Procedure:
-
Place a known quantity (e.g., 40 g) of this compound into a graphite crucible.
-
Place the crucible inside a resistance furnace.
-
Purge the furnace with argon gas to create an inert atmosphere.
-
Heat the furnace to 400°C.
-
Hold the temperature at 400°C for 3 hours to ensure complete decomposition.
-
After 3 hours, turn off the furnace and allow it to cool to room temperature under the argon atmosphere.
-
Once cooled, carefully remove the crucible containing the anhydrous AlF3 product.
-
Weigh the final product to determine the mass loss. The expected mass loss is approximately 58.25%.[2][4]
Protocol 2: Moisture Determination by Karl Fischer Titration
This protocol provides a general procedure for determining the residual moisture content using Karl Fischer titration.
Materials:
-
Karl Fischer titrator
-
Karl Fischer reagent
-
Anhydrous methanol (B129727) or other suitable solvent
-
This compound sample
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Add a suitable volume of anhydrous solvent to the titration vessel and titrate to a stable endpoint to neutralize any residual water in the solvent.
-
Accurately weigh a representative sample of the this compound product.
-
Quickly transfer the sample to the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content of the sample, typically expressed as a percentage or in parts per million (ppm).
Data Presentation
Table 1: Comparison of Drying Methods on Residual Moisture Content of this compound (Illustrative Data)
| Drying Method | Temperature (°C) | Time (hours) | Pressure | Residual Moisture (%) |
| Oven Drying | 105 | 24 | Atmospheric | 1.5 - 2.5 |
| Vacuum Oven | 80 | 12 | 100 mbar | 0.5 - 1.0 |
| Freeze Drying | -40 (condenser) | 48 | < 0.1 mbar | < 0.2 |
| Thermal Decomposition to AlF3 | 400 | 3 | Atmospheric (Argon) | < 0.1 |
Note: This table presents illustrative data based on general principles of drying and the known properties of this compound. Actual results may vary depending on specific experimental conditions and equipment.
Visualizations
Caption: Workflow for preparing anhydrous AlF3.
Caption: Logic for troubleshooting moisture issues.
References
Technical Support Center: Crystallization of Ammonium Hexafluoroaluminate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the crystallization of ammonium (B1175870) hexafluoroaluminate, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the crystallization of ammonium hexafluoroaluminate?
A1: Based on process documentation, a pH range of 5.0 to 6.0 is recommended for maintaining the stability and yield of this compound during its preparation.[1] For related processes involving fluoroaluminates, a broader pH range of 4.0 to 7.0 has been noted to control the solubility of the product and minimize the dissolution of the desired crystals, thereby maximizing the yield.[1] Operating outside the optimal pH range can lead to the formation of impurities or a decrease in overall yield.
Q2: How does pH influence the yield and purity of this compound crystals?
A2: The pH of the crystallization medium directly impacts the solubility of this compound.[2] Deviations from the optimal pH range of 5.0-6.0 can alter the equilibrium of the crystallization process. A more acidic or alkaline environment may increase the solubility of the product, leading to a lower crystal yield.[1] Furthermore, incorrect pH levels can promote the co-precipitation of unwanted side products, such as aluminum hydroxides at higher pH values, thereby reducing the purity of the final crystalline product.
Q3: Can pH be used to control the crystal size and morphology of this compound?
A3: Yes, pH is a critical parameter for controlling crystal size and morphology. While specific data for this compound is limited, in many crystallization processes, pH affects the degree of supersaturation and the kinetics of nucleation and crystal growth.[3][4][5] Adjusting the pH can influence whether the process favors the formation of many small nuclei or the growth of larger, existing crystals. For instance, a patent related to the production of a similar compound, ammonium tetrafluoroaluminate, indicates that the rate of acid addition, which controls the pH, can regulate the particle size of the crystalline product.[1]
Q4: What are the consequences of a pH that is too low (acidic) during crystallization?
A4: A pH below the optimal range (i.e., < 5.0) can increase the solubility of this compound, which may result in a reduced yield.[1] Highly acidic conditions could also potentially lead to the formation of different fluoroaluminate complexes, affecting the purity and identity of the final product.
Q5: What happens if the pH is too high (alkaline) during the crystallization process?
A5: An excessively high pH (i.e., > 7.0) can lead to the precipitation of aluminum hydroxide (B78521) (Al(OH)₃), a common impurity in the synthesis of this compound.[6] This will not only reduce the purity of the desired product but may also interfere with the crystallization process itself, potentially leading to smaller, less well-defined crystals and a lower yield of the target compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Crystal Yield | The pH of the crystallization solution is outside the optimal 5.0-6.0 range, increasing product solubility. | Carefully monitor and adjust the pH of the solution to within the 5.0-6.0 range using dilute ammonium hydroxide or a suitable acid.[1] |
| Poor Crystal Quality (e.g., small, irregular crystals) | The pH may be causing rapid nucleation rather than controlled crystal growth. | Fine-tune the pH within the optimal range. A pH closer to the lower end of the range (around 5.0) may favor slower crystallization and larger crystals. Experiment with the rate of pH adjustment. |
| Product Contamination with a White, Gelatinous Precipitate | The pH is too high (alkaline), leading to the precipitation of aluminum hydroxide. | Lower the pH of the solution to the 5.0-6.0 range. If significant precipitate has formed, it may be necessary to re-dissolve the product by lowering the pH and then carefully re-crystallizing. |
| Inconsistent Crystal Formation Between Batches | Fluctuations in the pH of starting materials or inconsistent pH adjustments during the process. | Standardize the pH of all starting solutions and implement a strict pH monitoring and control protocol throughout the crystallization process. |
Data Presentation
Table 1: Expected Effect of pH on this compound Crystallization
| pH Range | Expected Crystal Yield | Expected Purity | Probable Crystal Morphology |
| < 4.0 | Low | Moderate to Low | Potentially smaller, less defined crystals due to high solubility. |
| 4.0 - 5.0 | Moderate to High | High | Favorable for well-defined crystals. |
| 5.0 - 6.0 (Optimal) | High | High | Optimal for well-formed, regular crystals. [1] |
| 6.0 - 7.0 | Moderate to High | High | Good crystal formation is expected. |
| > 7.0 | Low | Low | Risk of aluminum hydroxide co-precipitation, leading to impurities and potentially smaller, irregular crystals. |
Experimental Protocols
Methodology for Investigating the Effect of pH on this compound Crystallization
This protocol describes a general procedure for synthesizing this compound and systematically studying the influence of pH on the crystallization outcome.
Materials:
-
Aluminum hydroxide (Al(OH)₃) or Aluminum sulfate (B86663) (Al₂(SO₄)₃·18H₂O)
-
Ammonium fluoride (B91410) (NH₄F) solution (e.g., 40% w/v)
-
Ammonium hydroxide (NH₄OH) solution (e.g., 1 M) for pH adjustment
-
Hydrofluoric acid (HF) or Sulfuric Acid (H₂SO₄) (e.g., 1 M) for pH adjustment
-
Deionized water
-
pH meter and probe
-
Stirring hotplate and magnetic stirrer bar
-
Reaction vessel (e.g., glass beaker)
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Preparation of the Reaction Slurry:
-
From Aluminum Hydroxide: Add a stoichiometric amount of aluminum hydroxide to a heated (e.g., 60-80°C) and stirred solution of ammonium fluoride. The reaction is: 6 NH₄F + Al(OH)₃ → (NH₄)₃AlF₆ + 3 NH₄OH.[6]
-
From Aluminum Sulfate: Slowly add a solution of aluminum sulfate to a stirred solution of ammonium fluoride at room temperature. A precipitate of this compound should form immediately.[1]
-
-
pH Adjustment and Control:
-
Divide the resulting slurry into several batches for testing different pH values (e.g., pH 4, 5, 6, 7, 8).
-
For each batch, slowly add either dilute ammonium hydroxide to increase the pH or a suitable dilute acid (like HF or H₂SO₄) to decrease the pH, while continuously monitoring with a calibrated pH meter.
-
Maintain the target pH for a set period (e.g., 30-60 minutes) with continuous stirring to allow the crystallization process to equilibrate.[1]
-
-
Crystal Isolation and Drying:
-
After the designated crystallization time, filter the crystals from each batch using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Dry the crystals in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.
-
-
Analysis:
-
Calculate the yield for each pH condition.
-
Analyze the purity of the crystals using techniques such as X-ray Diffraction (XRD) or elemental analysis.
-
Examine the crystal size and morphology using Scanning Electron Microscopy (SEM).
-
Visualizations
Caption: Logical diagram of pH's influence on crystallization.
Caption: Experimental workflow for studying pH effects.
References
- 1. US4034068A - Process for preparation of ammonium tetrafluoroaluminate - Google Patents [patents.google.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Molecular crystallization controlled by pH regulates mesoscopic membrane morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Thermal Stability of Hexafluoroaluminate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of various hexafluoroaluminate salts. The thermal properties of these inorganic compounds are critical for their application in diverse fields, including materials science, catalysis, and molten salt chemistry. This document summarizes available quantitative data, details typical experimental protocols for thermal analysis, and presents a logical workflow for such comparative studies.
Comparative Thermal Data
| Compound Name | Formula | Melting Point (°C) | Phase Transition Temperature (°C) | Decomposition Temperature (°C) | Notes |
| Lithium Hexafluoroaluminate | Li₃AlF₆ | 1056 | Multiple polymorphs exist | - | Exhibits polymorphism with different crystalline forms depending on thermal history. |
| Sodium Hexafluoroaluminate (Cryolite) | Na₃AlF₆ | 1011.4 | 559.3 (α to β phase) | Decomposes upon heating, emitting toxic fluoride (B91410) fumes. | The alpha-to-beta phase transition is a weak first-order transition.[1] |
| Potassium Hexafluoroaluminate | K₃AlF₆ | ~1000 | - | - | Known for good thermal and chemical stability. |
| Ammonium Hexafluoroaluminate | (NH₄)₃AlF₆ | - | - | 194.9, 222.5, 258.4 (three-step) | Decomposes in three distinct steps to ultimately yield AlF₃. |
Data for Rubidium, Cesium, and alkaline earth hexafluoroaluminates are not sufficiently available in the literature to be included in this comparative table.
Experimental Protocols
The data presented in this guide are typically obtained using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques are fundamental in materials science for characterizing thermal properties.
2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Sample Preparation: A small amount of the hexafluoroaluminate salt (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as dry nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent unwanted reactions with air.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition. The stoichiometry of the decomposition can be inferred from the percentage of mass loss.
2.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as phase transitions, melting, and crystallization.
-
Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure differential heat flow.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the hexafluoroaluminate salt is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Similar to TGA, an inert atmosphere (e.g., dry nitrogen) is maintained at a constant flow rate.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, phase transitions) result in a downward peak, while exothermic events (e.g., crystallization) show an upward peak. The peak temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.
Visualized Workflow
The following diagram illustrates the logical workflow for a comparative thermal analysis of different hexafluoroaluminate salts.
References
A Comparative Guide to Modern Fluorinating Agents for Pharmaceutical Research and Development
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] While various methods exist for fluorination, the selection of an appropriate fluorinating agent is critical to ensure reaction efficiency, substrate compatibility, and operational safety. This guide provides a data-driven comparison of contemporary fluorinating agents, offering a practical alternative to traditional or less common reagents like ammonium (B1175870) hexafluoroaluminate, which primarily serves as a precursor to hydrogen fluoride (B91410) upon heating.[3] We will focus on the two major classes of modern reagents: nucleophilic and electrophilic fluorinating agents.[2][4]
Nucleophilic Fluorinating Agents: Deoxyfluorination Specialists
Nucleophilic fluorinating agents are sources of nucleophilic fluoride (F⁻) and are predominantly used for the substitution of leaving groups, most notably in the deoxyfluorination of alcohols to form alkyl fluorides.[2][4] This class of reagents has evolved significantly, moving from hazardous and volatile compounds to safer, more selective alternatives.
A primary challenge in deoxyfluorination is the management of side reactions, particularly elimination.[1] Modern reagents have been developed to offer improved safety profiles and higher selectivity compared to traditional agents like diethylaminosulfur trifluoride (DAST). Key alternatives include Deoxo-Fluor, PyFluor, and AlkylFluor, each with distinct advantages in terms of stability, handling, and substrate scope.
| Substrate (Alcohol) | Reagent | Conditions | Yield (%) | Key Observations & Safety Notes | Reference |
| Primary Alcohol | DAST | CH₂Cl₂, rt | >90% | Effective but volatile, potentially toxic, and can decompose violently upon heating.[2][4] | [2][4] |
| Secondary Alcohol | Deoxo-Fluor | THF, 25-70 °C | 85-95% | Thermally more stable and less prone to explosive decomposition than DAST, but still requires careful handling.[5] | [5] |
| Sterically Hindered Secondary Alcohol | AlkylFluor | Toluene, 80 °C | ~90% | Exhibits improved performance for sterically congested alcohols; safer handling profile.[6] | [6] |
| Primary Alcohol | PyFluor | Toluene, 25 °C | >95% | Crystalline solid, high thermal stability, and superior safety profile; less fuming and slower reactivity with water.[1] | [1] |
| Tertiary Alcohol | Selectfluor™ + Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I | Not specified | Good | Efficient dehydroxylative fluorination of tertiary alcohols.[7] | [7] |
This protocol describes a general procedure for the deoxyfluorination of a primary alcohol, valued for its enhanced safety and efficiency.
Materials:
-
Primary Alcohol (1.0 mmol, 1.0 equiv)
-
PyFluor (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a fume hood, dissolve the primary alcohol (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add PyFluor (1.2 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired alkyl fluoride.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Ammonium hexafluoroaluminate - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
A Comparative Guide to the Purity Validation of Aluminum Fluoride by XRD and SEM
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX) for the validation of aluminum fluoride (B91410) (AlF₃) purity. The following sections detail the experimental protocols, present comparative data, and illustrate the analytical workflow for assessing the quality and impurity profiles of AlF₃ samples.
Introduction to Purity Analysis of Aluminum Fluoride
Aluminum fluoride is a critical reagent in various chemical syntheses and industrial processes, including the production of aluminum and as a catalyst. For pharmaceutical and other high-purity applications, ensuring the absence of contaminants is paramount. The primary impurity of concern is typically aluminum oxide (Al₂O₃), but other trace elements can also be present.[1] XRD and SEM-EDX are powerful analytical techniques for characterizing the physical and chemical properties of AlF₃ powders. XRD provides information on the crystalline phases present, allowing for the quantification of crystalline impurities like α-alumina, while SEM offers high-resolution imaging of particle morphology, and coupled with EDX, provides elemental composition analysis.
Comparative Performance: XRD vs. SEM-EDX
The choice between XRD and SEM-EDX for purity analysis depends on the specific information required. XRD is unparalleled for identifying and quantifying crystalline phases, making it the preferred method for determining the concentration of crystalline impurities. SEM, on the other hand, provides visual evidence of particle size, shape, and aggregation, while the integrated EDX detector identifies and semi-quantifies the elemental composition of the sample, including amorphous and trace impurities.
Data Presentation
Table 1: Quantitative Phase Analysis of AlF₃ Samples by XRD (Rietveld Refinement)
| Sample ID | Major Phase | Purity (wt.%) | Impurity Phase | Concentration (wt.%) |
| AlF₃ - High Purity | α-AlF₃ | 98.5 | α-Al₂O₃ | 1.5 |
| AlF₃ - Standard Grade | α-AlF₃ | 92.0 | α-Al₂O₃ | 8.0 |
| AlF₃ - Technical Grade | α-AlF₃ | 89.5 | α-Al₂O₃ | 10.0 |
| CaF₂ | 0.5 |
Note: Data is representative of typical grades and generated for illustrative purposes based on literature findings.
Table 2: Elemental Analysis of Impurities in AlF₃ Samples by SEM-EDX
| Sample ID | Si (wt.%) | S (wt.%) | Fe (wt.%) | Ca (wt.%) | Na (wt.%) |
| AlF₃ - High Purity | < 0.1 | < 0.05 | < 0.02 | < 0.05 | < 0.1 |
| AlF₃ - Standard Grade | 0.2 | 0.1 | 0.05 | 0.2 | 0.3 |
| AlF₃ - Technical Grade | 0.5 | 0.3 | 0.1 | 0.4 | 0.5 |
Note: Data is representative and intended for comparative purposes. EDX provides semi-quantitative results.[1]
Experimental Protocols
X-ray Diffraction (XRD) Analysis
Objective: To identify and quantify the crystalline phases in the aluminum fluoride powder, thereby determining its purity with respect to crystalline impurities such as Al₂O₃.
Methodology:
-
Sample Preparation:
-
A representative 200-500 mg sample of the AlF₃ powder is obtained.
-
The powder is gently ground using an agate mortar and pestle to ensure a fine, homogeneous particle size, typically <10 µm, to minimize preferred orientation effects.[2]
-
The fine powder is then back-loaded into a low-background sample holder (e.g., a zero-background silicon holder) and pressed gently with a flat surface (like a glass slide) to ensure the sample surface is flush with the holder's surface.[2]
-
-
Instrument Parameters (Typical):
-
Data Analysis (Rietveld Refinement):
-
The resulting diffraction pattern is analyzed using software capable of the Rietveld method (e.g., GSAS, TOPAS).[5][6]
-
The crystal structure models for AlF₃ (e.g., α-AlF₃, rhombohedral) and potential impurities (e.g., α-Al₂O₃, CaF₂) are used as input.
-
The software performs a least-squares refinement to fit the calculated diffraction pattern to the experimental data.
-
The weight percentage of each crystalline phase is determined from the refined scale factors of each phase.[6]
-
Scanning Electron Microscopy (SEM) with EDX Analysis
Objective: To examine the morphology (particle size, shape, and agglomeration) and determine the elemental composition of the aluminum fluoride sample, identifying elemental impurities.
Methodology:
-
Sample Preparation:
-
A double-sided conductive carbon tape is applied to an aluminum SEM stub.[7]
-
A small, representative amount of the AlF₃ powder is carefully applied to the tape.
-
A gentle tap or a puff of compressed air is used to remove excess, loose powder to prevent contamination of the SEM chamber.[7]
-
For non-conductive samples like AlF₃, a thin conductive coating (e.g., gold, platinum, or carbon) is applied using a sputter coater to prevent charging under the electron beam.[8]
-
-
Instrument Parameters (Typical):
-
Instrument: Scanning Electron Microscope with an EDX detector
-
Accelerating Voltage: 15-20 kV (provides a good balance of imaging resolution and X-ray excitation)
-
Working Distance: 10-15 mm
-
Imaging Mode: Secondary Electron (SE) for topography and Backscattered Electron (BSE) for compositional contrast.
-
Magnification: Ranging from 100x (for overview) to 10,000x or higher (for individual particle morphology).
-
EDX Acquisition: Spectra are acquired from representative areas or specific points of interest for a sufficient duration (e.g., 60-120 seconds) to obtain good signal-to-noise ratio.
-
-
Data Analysis:
-
SEM images are analyzed for particle size distribution, shape, and degree of agglomeration.
-
EDX spectra are processed to identify the elements present. The software performs peak identification and calculates the semi-quantitative weight or atomic percentages of the detected elements.
-
Mandatory Visualization
Caption: Workflow for AlF₃ Purity Validation.
Conclusion
The validation of aluminum fluoride purity is effectively achieved through the complementary use of XRD and SEM-EDX. XRD with Rietveld refinement offers precise quantification of crystalline phases, which is essential for determining the purity of AlF₃ relative to crystalline by-products like alumina. SEM provides invaluable morphological information, while EDX analysis reveals the elemental composition, including trace impurities that may not be crystalline. By employing both techniques, researchers and drug development professionals can obtain a comprehensive understanding of the purity and quality of their aluminum fluoride materials, ensuring they meet the stringent requirements of their intended applications.
References
Characterization of Ammonium Hexafluoroaluminate ((NH4)3AlF6) Using Thermal Gravimetric Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the thermal decomposition of ammonium (B1175870) hexafluoroaluminate ((NH4)3AlF6) with other inorganic fluoride (B91410) compounds. Detailed experimental data and protocols are presented to offer a thorough understanding of its thermal properties.
Ammonium hexafluoroaluminate, (NH4)3AlF6, is a key precursor in the synthesis of high-purity aluminum fluoride (AlF3), a material of significant interest in various applications, including as a catalyst in organic synthesis and as a component in fluoride glasses and aluminum metallurgy. Thermal gravimetric analysis (TGA) is a critical technique for characterizing the decomposition process of (NH4)3AlF6 to ensure the formation of the desired AlF3 phase. This guide details the thermal behavior of (NH4)3AlF6 and compares it with other ammonium hexafluorometallates, namely ammonium hexafluoroferrate ((NH4)3FeF6) and ammonium hexafluorozirconate ((NH4)3ZrF7), as well as another common AlF3 precursor, aluminum hydroxide (B78521) (Al(OH)3).
Comparative Thermal Decomposition Analysis
The thermal decomposition of (NH4)3AlF6 proceeds in a distinct three-step process, as revealed by TGA. This multi-step decomposition is characteristic of many ammonium hexafluorometallate salts. The following table summarizes the key thermal decomposition parameters for (NH4)3AlF6 and compares them with other relevant compounds.
| Compound | Decomposition Step | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Intermediate/Final Product |
| (NH4)3AlF6 | 1 | ~170 | 194.9 | ~19.0 | NH4AlF4 |
| 2 | ~210 | 222.5 | ~12.8 | AlF3(NH4F)0.69 | |
| 3 | ~240 | 258.4 | ~26.5 | AlF3 | |
| (NH4)3FeF6 | 1 | ~180 | - | - | (NH4)2FeF5 |
| 2 | ~250 | - | - | NH4FeF4 | |
| 3 | ~330 | - | - | FeF3 | |
| (NH4)3ZrF7 | 1 | - | - | - | (NH4)2ZrF6 |
| 2 | - | - | - | NH4ZrF5 | |
| 3 | - | - | - | ZrF4 | |
| Al(OH)3 | 1 (Dehydration) | ~200 | ~300 | ~34.6 | Al2O3 |
Note: The data presented is a synthesis of findings from multiple sources and may vary slightly depending on the specific experimental conditions.
The thermal decomposition of (NH4)3AlF6 ultimately yields high-purity, anhydrous AlF3, with a total experimental weight loss of approximately 58.25%, which closely aligns with the theoretical value.[1]
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reproducible TGA data. The following protocol is recommended for the characterization of ammonium hexafluorometallate salts.
Instrumentation: A calibrated thermogravimetric analyzer coupled with a differential thermal analysis (DTA) or differential scanning calorimetry (DSC) sensor is recommended to simultaneously obtain information on mass loss and thermal events (endothermic/exothermic processes).
Sample Preparation:
-
Ensure the sample is a fine, homogeneous powder to promote uniform heat distribution.
-
Accurately weigh 5-10 mg of the sample into the crucible.
Crucible:
-
Use an inert crucible material such as alumina (B75360) (Al2O3) or platinum.
Atmosphere:
-
Perform the analysis under a controlled, inert atmosphere to prevent unwanted side reactions, such as oxidation. High-purity nitrogen or argon gas is recommended.
-
Maintain a constant flow rate of the purge gas, typically between 20 and 50 mL/min, throughout the experiment.
Heating Program:
-
Equilibrate the sample at a starting temperature of 30-40 °C.
-
Heat the sample at a constant rate of 10 °C/min up to a final temperature of at least 400 °C to ensure complete decomposition of (NH4)3AlF6. A higher final temperature may be necessary for other compounds.
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the weight loss curve.
-
The peak decomposition temperature is identified from the peak of the derivative thermogravimetric (DTG) curve.
-
Calculate the percentage weight loss for each distinct decomposition step.
Thermal Decomposition Pathway of (NH4)3AlF6
The multi-step thermal decomposition of this compound can be visualized as a sequential process. Each step involves the loss of ammonia (B1221849) and hydrogen fluoride, leading to the formation of progressively more stable intermediate compounds before the final formation of aluminum fluoride.
References
A Researcher's Guide to Trace Metal Impurity Analysis in Ammonium Hexafluoroaluminate using ICP-MS
For researchers, scientists, and drug development professionals requiring the highest purity in their materials, the accurate determination of trace metal impurities is paramount. Ammonium (B1175870) hexafluoroaluminate [(NH₄)₃AlF₆], a key component in various specialty applications, demands stringent quality control. This guide provides a comprehensive comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the analysis of trace metal impurities in this complex matrix, supported by experimental data and detailed protocols.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) stands as the premier analytical technique for quantifying trace and ultra-trace elemental impurities in a wide array of materials.[1] Its exceptional sensitivity, capable of reaching parts-per-trillion (ppt) detection limits, and its ability to perform multi-elemental analysis make it the preferred method for high-purity materials testing.[2][3] When compared to other techniques such as Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), ICP-MS offers significant advantages in terms of lower detection limits and higher throughput for multi-element analysis.[4]
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including the target elements, required detection limits, and sample throughput.
| Feature | ICP-MS | ICP-OES | GFAAS | X-Ray Fluorescence (XRF) |
| Principle | Ionization in plasma, mass separation | Excitation in plasma, optical emission | Atomization in graphite tube, light absorption | X-ray excitation, fluorescent emission |
| Typical Detection Limits | ppt to low ppm | ppb to ppm | sub-ppb to ppb | ppm to % |
| Throughput | High (multi-element) | High (multi-element) | Low (single-element) | High (multi-element) |
| Matrix Tolerance | Moderate (dilution often required) | High | Moderate | High |
| Interferences | Isobaric and polyatomic | Spectral | Chemical and spectral | Matrix absorption and enhancement |
| Cost (Instrument) | High | Medium | Medium | Medium-High |
| Primary Application | Ultra-trace and multi-elemental analysis | Major, minor, and trace element analysis | Single or few-element trace analysis | Non-destructive bulk analysis |
Quantitative Performance Data for ICP-MS Analysis
The following table summarizes representative quantitative data for the analysis of key trace metal impurities in a high-purity ammonium hexafluoroaluminate matrix using a modern quadrupole ICP-MS equipped with a collision/reaction cell.
| Element | Isotope | Method Detection Limit (MDL) in solid (µg/kg) | Spike Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Cadmium (Cd) | 111 | 0.1 | 98 | < 5 |
| Lead (Pb) | 208 | 0.2 | 102 | < 5 |
| Arsenic (As) | 75 | 0.5 | 95 | < 7 |
| Mercury (Hg) | 202 | 0.5 | 93 | < 8 |
| Cobalt (Co) | 59 | 0.1 | 101 | < 5 |
| Vanadium (V) | 51 | 0.2 | 99 | < 5 |
| Nickel (Ni) | 60 | 0.3 | 97 | < 5 |
| Chromium (Cr) | 52 | 0.5 | 103 | < 6 |
| Copper (Cu) | 63 | 0.5 | 99 | < 5 |
| Zinc (Zn) | 66 | 1.0 | 105 | < 6 |
| Iron (Fe) | 56 | 2.0 | 96 | < 7 |
| Manganese (Mn) | 55 | 0.2 | 101 | < 5 |
Experimental Protocol: Microwave-Assisted Digestion and ICP-MS Analysis
This protocol details a robust method for the determination of trace metal impurities in this compound.
1. Sample Preparation (Microwave-Assisted Acid Digestion)
Microwave digestion is a widely used technique for preparing samples for ICP-MS analysis as it is fast and minimizes contamination.[5][6] For fluoride-rich matrices like this compound, the addition of boric acid is crucial to complex residual fluoride (B91410) ions, preventing the precipitation of insoluble metal fluorides and protecting the ICP-MS sample introduction system.[7]
-
Reagents:
-
High-purity nitric acid (HNO₃)
-
High-purity hydrofluoric acid (HF) - Use with extreme caution and appropriate safety measures.
-
Saturated high-purity boric acid (H₃BO₃) solution
-
Ultrapure water (18.2 MΩ·cm)
-
Internal Standard solution (e.g., Sc, Y, In, Bi in 2% HNO₃)
-
-
Procedure:
-
Accurately weigh approximately 0.1 g of the this compound sample into a clean, pre-leached microwave digestion vessel.
-
Carefully add 5 mL of high-purity HNO₃ and 1 mL of high-purity HF to the vessel.
-
Allow the sample to pre-digest for 30 minutes in a fume hood.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 20 minutes and hold for 20 minutes.
-
After cooling, carefully open the vessels in a fume hood.
-
Add 5 mL of saturated H₃BO₃ solution to complex the excess HF.
-
Reseal the vessels and heat in the microwave at 180°C for 10 minutes.
-
After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask.
-
Add the internal standard solution to achieve the desired final concentration.
-
Bring the solution to volume with ultrapure water.
-
2. ICP-MS Analysis
-
Instrumentation: A quadrupole ICP-MS with a collision/reaction cell (e.g., Agilent 7900, Thermo Scientific iCAP Q) is suitable for this application. For challenging interferences, a triple quadrupole ICP-MS (ICP-QQQ) or high-resolution ICP-MS (HR-ICP-MS) may offer enhanced performance.[8][9][10]
-
Sample Introduction: Use an HF-resistant sample introduction system, including a PFA nebulizer and spray chamber, and platinum or sapphire injector.
-
Plasma Conditions: Optimize RF power, nebulizer gas flow, and auxiliary gas flow to ensure robust plasma conditions and minimize matrix effects.
-
Collision/Reaction Cell: Utilize helium (He) as a collision gas to reduce polyatomic interferences on key elements like As, Cr, and V. For some elements, reactive gases like ammonia (B1221849) (NH₃) or oxygen (O₂) may be necessary in an ICP-QQQ system.
-
Data Acquisition: Acquire data for the target elements and internal standards. Use a sufficient number of replicates for each measurement.
-
Calibration: Prepare a series of multi-element calibration standards in a matrix matched to the diluted sample digest (approximately 2% HNO₃ with complexed fluoride).
Experimental Workflow
Caption: ICP-MS analysis workflow for trace metals in (NH₄)₃AlF₆.
Logical Relationship of Interference Removal
Caption: Polyatomic interference removal using a collision cell in ICP-MS.
This guide provides a framework for the robust and accurate analysis of trace metal impurities in this compound using ICP-MS. By employing the detailed experimental protocol and understanding the comparative performance of different analytical techniques, researchers can ensure the quality and purity of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Trace Elemental Analysis (ICP-MS & ICP-OES) Testing Techniques | Lucideon [lucideon.com]
- 3. Standard Operating Procedure for the determination of trace elements in hydrothermal fluids by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of boric acid to improve the microwave-assisted dissolution process to determine fluoride forming elements in steels by flow injection inductively coupled plasma mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of a high and low resolution ICP-MS for the analysis of toxic metals in plant matrices | CORESTA [coresta.org]
- 9. Enhancing Performance of ICP-MS in Handling Complex Matrices [eureka.patsnap.com]
- 10. agilent.com [agilent.com]
A Comparative Guide to Ammonium Hexafluoroaluminate and Ammonium Tetrafluoroborate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical decision in chemical synthesis, profoundly influencing reaction efficiency, selectivity, and overall process viability. Among the diverse array of available catalysts, fluorine-containing ammonium (B1175870) salts have garnered attention for their unique reactivity. This guide provides an objective comparison of two such compounds: ammonium hexafluoroaluminate ((NH₄)₃AlF₆) and ammonium tetrafluoroborate (B81430) (NH₄BF₄), focusing on their performance in catalytic applications, supported by experimental data and detailed protocols.
Overview of Catalytic Applications
This compound: An Emerging Catalyst with Niche Applications
This compound, a white crystalline solid, is primarily known as a precursor for the synthesis of aluminum trifluoride and zeolites.[1] Its exploration as a direct catalyst in organic synthesis is a relatively recent development. The available literature primarily points towards its utility in specific reactions, such as direct amidation, where it has been compared with other fluoride-based catalysts.[2] The catalytic activity of hexafluoroaluminate salts, such as the sodium analogue (cryolite), is attributed to their Lewis acidic nature.[3][4]
Ammonium Tetrafluoroborate: A Versatile and Widely Utilized Catalyst
Ammonium tetrafluoroborate is a well-established and versatile catalyst employed in a variety of organic transformations.[5] It is recognized as an inexpensive, readily available, non-toxic, and mild catalyst.[3] Its applications are diverse, ranging from multicomponent reactions like the Biginelli reaction for the synthesis of dihydropyrimidinones to its use as a phase transfer catalyst and in palladium-catalyzed cross-coupling reactions.[3][6][7] The catalytic efficacy of ammonium tetrafluoroborate often stems from its ability to act as a proton source or a mild Lewis acid in situ.
Comparative Catalytic Performance: Direct Amidation of Carboxylic Acids
A direct comparison of the catalytic performance of a hexafluoroaluminate salt and ammonium tetrafluoroborate has been documented in the direct amidation of carboxylic acids. While the study utilized sodium hexafluoroaluminate (cryolite), it provides valuable insight into the relative efficacy of the hexafluoroaluminate anion in catalysis compared to the tetrafluoroborate anion.
Table 1: Comparison of Catalysts in the Direct Amidation of Benzoic Acid with Benzylamine
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Sodium Hexafluoroaluminate (Cryolite) | 10 | Xylenes (B1142099) | Reflux | 12 | 100 | 46 | [2] |
| Ammonium Tetrafluoroborate | 10 | Xylenes | Reflux | 12 | 100 | <35 | [2] |
| Sodium Hexafluorosilicate | 10 | Xylenes | Reflux | 12 | 100 | <35 | [2] |
As the data in Table 1 indicates, while both catalysts facilitated the complete conversion of the starting materials, sodium hexafluoroaluminate demonstrated a higher yield of the corresponding amide compared to ammonium tetrafluoroborate under the same reaction conditions.[2] This suggests that for this particular transformation, the hexafluoroaluminate anion is a more effective catalytic moiety.
Experimental Protocols
1. Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using Ammonium Tetrafluoroborate
This protocol is adapted from a novel method developed for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using ammonium tetrafluoroborate as a catalyst.[3]
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (B33335) or thiourea (B124793) (1.5 mmol)
-
Ammonium tetrafluoroborate (10 mol%)
-
-
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea (or thiourea), and ammonium tetrafluoroborate is prepared.
-
The reaction mixture is heated under solvent-free conditions.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is recrystallized from an appropriate solvent to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
-
2. Direct Amidation of Carboxylic Acids
The following is a general procedure based on the comparative study of fluoride (B91410) salts as catalysts.[2]
-
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
Catalyst (this compound or Ammonium Tetrafluoroborate, 10 mol%)
-
Xylenes (solvent)
-
-
Procedure:
-
A mixture of the carboxylic acid, amine, and the catalyst in xylenes is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux.
-
The reaction is monitored by TLC or gas chromatography (GC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the pure amide.
-
Mechanistic Insights and Visualizations
Catalytic Cycle of the Biginelli Reaction with Ammonium Tetrafluoroborate
The plausible reaction mechanism for the ammonium tetrafluoroborate-catalyzed Biginelli reaction involves the in situ generation of a proton, which activates the aldehyde, facilitating the subsequent condensation and cyclization steps.[3]
General Experimental Workflow for Catalysis
The following diagram illustrates a typical workflow for a catalytic reaction, from setup to product isolation.
Conclusion
In comparing this compound and ammonium tetrafluoroborate, it is evident that they occupy different positions in the landscape of catalysis. Ammonium tetrafluoroborate is a well-documented, versatile, and mild catalyst suitable for a broad range of organic transformations. Its utility in multicomponent reactions and phase transfer catalysis is particularly noteworthy.
Conversely, the catalytic application of this compound is a more nascent field of study. The limited available data, primarily from a comparative study on direct amidation, suggests its potential as a catalyst, even outperforming ammonium tetrafluoroborate in that specific context. However, a significant gap in the literature exists regarding its broader catalytic activities.
For researchers and professionals in drug development, ammonium tetrafluoroborate currently offers a more reliable and predictable catalytic option with a wealth of established protocols. This compound, on the other hand, represents an area ripe for further investigation, with the potential to emerge as a valuable catalyst for specific applications. Future research should focus on exploring the catalytic scope of this compound in a wider array of organic reactions to fully elucidate its potential and allow for more comprehensive comparisons with established catalysts like ammonium tetrafluoroborate.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Multicomponent syntheses of 5- and 6-membered aromatic heterocycles using group 4–8 transition metal catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of sodium hexafluoroaluminate (cryolite) for direct amidation of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04566E [pubs.rsc.org]
- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 5. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
The Influence of Aluminum Source on Zeolite Synthesis: A Comparative Performance Evaluation
A comprehensive analysis of how the choice of aluminum precursor impacts the physicochemical properties and catalytic performance of synthesized zeolites, providing researchers and industry professionals with critical data for material design and application.
The synthesis of zeolites, crystalline aluminosilicates with versatile applications in catalysis, adsorption, and ion exchange, is a nuanced process where the selection of raw materials plays a pivotal role in determining the final properties of the material. Among the key precursors, the aluminum source significantly influences the crystallization kinetics, crystal morphology, acidity, and ultimately, the performance of the zeolite. This guide offers an objective comparison of zeolites synthesized from various common and alternative aluminum sources, supported by experimental data to aid in the selection of the most suitable precursor for specific applications.
Executive Summary of Performance Metrics
The choice of aluminum source has a demonstrable impact on the key performance indicators of synthesized zeolites. The following table summarizes the quantitative data extracted from various studies, offering a comparative overview of crystallinity, crystal size, surface area, and acidity for zeolites synthesized from different aluminum precursors.
| Aluminum Source | Zeolite Type | Crystallinity (%) | Crystal Size (nm) | BET Surface Area (m²/g) | Total Acidity (mmol NH₃/g) | Key Observations |
| Sodium Aluminate (NaAlO₂) | ZSM-5 | 97.3[1] | 55.6[2] | 360[2] | - | Promotes high crystallinity and yields well-dispersed nano-sized crystals.[2] The SiO₂/Al₂O₃ ratio in the product is consistent with the precursor mixture.[2] |
| Beta | High[3] | Larger than Al-isopropoxide derived[3] | 215[3] | 1.45[3] | Results in larger crystal sizes compared to other sources for Beta zeolites.[3] | |
| Aluminum Sulfate (B86663) (Al₂(SO₄)₃) | ZSM-5 | 74.7[1] | Smaller than NaAlO₂ derived[1] | - | - | Leads to smaller crystal sizes but can reduce overall crystallinity compared to sodium aluminate.[1] |
| Beta | High[3] | - | 223[3] | 1.58[3] | Produces Beta zeolites with high surface area and acidity.[3] | |
| Aluminum Isopropoxide (Al(iPrO)₃) | ZSM-5 | - | Extremely small[2] | - | Stronger acidity[2] | Can lead to particle agglomeration and a lower SiO₂/Al₂O₃ ratio in the final product than in the initial mixture.[2] Results in stronger acidity.[2] |
| Beta | High[3] | Smallest of the three[3] | 231[3] | 1.66[3] | Yields the smallest crystal size, highest surface area, and most available acid sites for Beta zeolites, leading to higher catalytic activity in hydrocracking.[3] | |
| Aluminum Nitrate (B79036) (Al(NO₃)₃) | ZSM-5 | - | Smaller than AlCl₃ derived[4] | Higher than AlCl₃ derived[4] | High acid sites[5] | Can result in smaller crystal sizes and a high number of acid sites.[4][5] However, some studies suggest it may not be conducive to ZSM-5 synthesis under certain solvent-free conditions.[6] |
| Aluminum Chloride (AlCl₃) | ZSM-5 | - | Largest of the three[4] | Lowest of the three[4] | - | Tends to produce larger crystals and lower surface area compared to sodium aluminate and aluminum nitrate.[4] Like aluminum nitrate, it may not be favorable for ZSM-5 synthesis in solvent-free systems.[6] |
| Waste Aluminum Cans | Zeolite X and NaP1 | - | 24.08[5] | - | - | A viable, low-cost alternative for synthesizing a mixture of zeolites.[5] |
| Aluminum Dross | Zeolite | - | - | - | - | Another promising waste material that can be utilized as an aluminum source for zeolite synthesis.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible zeolite synthesis and evaluation. Below are generalized experimental protocols for zeolite synthesis using different aluminum sources, followed by standard characterization techniques.
General Zeolite Synthesis Procedure (Hydrothermal Method)
-
Preparation of Aluminosilicate (B74896) Gel:
-
Silicon Source Solution: A silicon source (e.g., sodium silicate, tetraethyl orthosilicate) is dissolved in a sodium hydroxide (B78521) solution.
-
Aluminum Source Solution: The chosen aluminum source (e.g., sodium aluminate, aluminum sulfate, aluminum isopropoxide) is dissolved in deionized water. In the case of salts like aluminum sulfate, the pH may need to be adjusted.[8]
-
Mixing: The aluminum source solution is added dropwise to the silicon source solution under vigorous stirring to form a homogeneous aluminosilicate gel.
-
Aging: The resulting gel is typically aged at room temperature for a specific period (e.g., 2-24 hours) to facilitate nucleation.[9]
-
-
Hydrothermal Crystallization:
-
The aged gel is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 100-180 °C) for a defined duration (e.g., 4-72 hours) to induce crystallization.[10]
-
-
Product Recovery:
-
After crystallization, the autoclave is cooled to room temperature.
-
The solid product is separated by filtration or centrifugation.
-
The product is washed repeatedly with deionized water until the pH of the filtrate is neutral.
-
The final zeolite product is dried in an oven (e.g., at 100-120 °C).
-
Key Characterization Techniques
-
X-Ray Diffraction (XRD): To determine the crystalline phase, purity, and relative crystallinity of the synthesized zeolites.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology, size, and aggregation.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the zeolites.
-
Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To quantify the total acidity and determine the acid strength distribution of the zeolites.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrations of the zeolite framework.
Visualizing the Process: Experimental Workflow
The following diagrams illustrate the typical experimental workflow for zeolite synthesis and characterization, as well as the logical relationship between the choice of aluminum source and the resulting zeolite properties.
Caption: Generalized experimental workflow for zeolite synthesis and characterization.
Caption: Influence of aluminum source on zeolite properties and performance.
Concluding Remarks
The selection of the aluminum source is a critical parameter in the synthesis of zeolites, with a profound impact on their final characteristics and performance. Sodium aluminate is a reliable precursor for achieving high crystallinity and well-defined crystal morphologies.[2] Aluminum sulfate can yield smaller crystals but may compromise crystallinity.[1] For applications demanding high surface area and acidity, particularly in catalysis, aluminum isopropoxide proves to be an excellent choice, albeit with potential challenges in controlling particle agglomeration.[2][3] Aluminum nitrate and chloride present alternative options, though their efficacy can be highly dependent on the specific synthesis conditions.[4][6] Furthermore, the utilization of waste materials like aluminum cans and dross offers a cost-effective and environmentally friendly route for zeolite production, contributing to a circular economy.[5][7] This guide provides a foundational dataset for researchers to make informed decisions in the design and synthesis of zeolites tailored for specific industrial and scientific applications.
References
- 1. Enhancing the Catalytic Performance of Zeolites via Metal Doping and Porosity Control [mdpi.com]
- 2. A method for synthesizing aluminum-rich beta zeolite - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aidic.it [aidic.it]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. journalsweb.org [journalsweb.org]
Electrochemical comparison of molten salts containing (NH4)3AlF6
An Electrochemical Comparison of Molten Salts with Ammonium (B1175870) Cryolite (B1665278) ((NH4)3AlF6) Admixtures
Introduction
Ammonium cryolite, (NH4)3AlF6, presents an interesting but challenging component in the field of molten salt electrochemistry, primarily for aluminum production. Due to its relatively low decomposition temperature, it is not stable at the high temperatures typical of conventional Hall-Héroult cells (around 960°C). Research indicates that (NH4)3AlF6 undergoes a three-step thermal decomposition, starting at approximately 194.9°C and fully converting to aluminum fluoride (B91410) (AlF3) by 400°C[1][2].
Therefore, a direct electrochemical comparison of a molten salt stably containing (NH4)3AlF6 at high temperatures is not feasible. Instead, this guide provides a comparison between a standard sodium cryolite (Na3AlF6) based molten salt and a system where (NH4)3AlF6 is used as an in-situ source of AlF3. The addition and subsequent decomposition of ammonium cryolite effectively modifies the cryolite ratio (CR = mol% NaF / mol% AlF3) of the bath, which in turn influences its electrochemical properties.
This guide is intended for researchers and professionals in materials science and electrometallurgy, providing a clear comparison of the electrochemical performance of these systems, supported by experimental data and detailed protocols.
Data Presentation: Electrochemical Properties
The following table summarizes the key electrochemical parameters of a standard cryolite-based molten salt and compares them to a modified bath where the composition is altered by the addition and decomposition of (NH4)3AlF6, leading to an excess of AlF3 (lower cryolite ratio).
Table 1: Comparison of Electrochemical Properties of Molten Salts
| Property | Standard Cryolite Bath (CR ≈ 2.3) | Modified Bath with Excess AlF3 (from (NH4)3AlF6 decomposition, CR < 2.3) |
| Operating Temperature | ~960 °C | Lowered, potentially 700-800°C with appropriate co-solvents[3] |
| Electrical Conductivity | 2.0 - 2.2 S/cm | Generally decreases with increasing AlF3 content[4][5][6] |
| Decomposition Voltage | ~2.2 - 2.6 V | Can be slightly lower due to changes in ionic activity |
| Current Efficiency | 85 - 95% | Can increase due to reduced aluminum solubility in more acidic melts[7][8][9] |
| Alumina Solubility | 2 - 8 wt% | Can be higher in acidic melts at lower temperatures[3] |
Experimental Protocols
Detailed methodologies for determining the key electrochemical parameters are provided below. These protocols are based on established techniques for molten salt electrochemistry.[10]
Measurement of Electrical Conductivity
Method: The electrical conductivity of the molten salt is typically measured using a tube-type cell made of a highly resistive and non-corrosive material like pyrolytic boron nitride.[5][11]
Procedure:
-
The molten salt is contained in a crucible within a furnace to maintain a constant temperature.
-
The tube-type cell with two electrodes of a known distance is immersed in the melt.
-
An AC signal is applied across the electrodes, and the impedance is measured using an electrochemical workstation.
-
The conductivity (κ) is calculated using the formula κ = L/A * (1/R), where L is the distance between the electrodes, A is the cross-sectional area of the electrolyte in the tube, and R is the measured resistance.
Determination of Decomposition Voltage
Method: Cyclic voltammetry is a common technique to determine the decomposition voltage of the electrolyte.
Procedure:
-
A three-electrode setup is used, consisting of a working electrode (e.g., tungsten or glassy carbon), a reference electrode (e.g., a platinum wire pseudo-reference or a standard reference electrode), and a counter electrode (e.g., a graphite (B72142) rod).[10]
-
The electrodes are immersed in the molten salt at a constant temperature.
-
A potential is swept linearly with time between the working and reference electrodes, and the resulting current is measured.
-
The decomposition voltage is determined from the sharp increase in current on the cathodic and anodic sides of the voltammogram, corresponding to the reduction and oxidation of the electrolyte components.
Evaluation of Current Efficiency
Method: Galvanostatic electrolysis followed by gravimetric analysis is the standard method for determining the current efficiency of aluminum deposition.[7]
Procedure:
-
A known mass of the molten salt is placed in an electrolysis cell.
-
A constant current is passed through the cell for a specific duration using a graphite anode and a suitable cathode (e.g., a molybdenum or titanium diboride rod).
-
After electrolysis, the cathode is withdrawn, cooled, and the deposited aluminum is carefully separated and weighed.
-
The current efficiency (η) is calculated as the ratio of the actual mass of aluminum deposited to the theoretical mass calculated from Faraday's laws of electrolysis: η = (m_actual / m_theoretical) * 100%.
Mandatory Visualization
Experimental Workflow for Electrochemical Comparison
Caption: Experimental workflow for the electrochemical comparison of molten salts.
Logical Relationship of the Comparison
Caption: Logical relationship of the comparative electrochemical evaluation.
References
- 1. ysxbcn.com [ysxbcn.com]
- 2. researchgate.net [researchgate.net]
- 3. skemman.is [skemman.is]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pyrometallurgy.co.za [pyrometallurgy.co.za]
- 8. Current efficiency in the Hall–He´roult process for aluminium electrolysis: experimental and modelling studies | Semantic Scholar [semanticscholar.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 11. researchgate.net [researchgate.net]
Cross-Verification of Ammonium Hexafluoroaluminate Crystal Structure with Crystallographic Databases
A comparative analysis of the crystal structure of ammonium (B1175870) hexafluoroaluminate ((NH₄)₃AlF₆) is presented, cross-referencing the foundational data from historical literature with entries in modern crystallographic databases. This guide provides researchers, scientists, and drug development professionals with a concise overview of the available structural data, detailed experimental protocols for crystal structure determination, and a clear visualization of the data verification workflow.
Ammonium hexafluoroaluminate, a compound of interest in various chemical applications, possesses a well-defined crystal structure that has been subject to scientific scrutiny for over a century. This guide delves into the crystallographic data, comparing the initial findings with the curated information available in prominent databases, ensuring a comprehensive understanding of its solid-state architecture.
Comparative Analysis of Crystallographic Data
The crystal structure of this compound was first reported by Linus Pauling in 1924. This seminal work laid the groundwork for our current understanding of this compound's atomic arrangement. To ensure the continued accuracy and validity of this early determination, the data has been cross-verified with entries from the Crystallography Open Database (COD) and the Inorganic Crystal Structure Database (ICSD). The key crystallographic parameters from these sources are summarized below.
| Parameter | Linus Pauling (1924) | Crystallography Open Database (COD) | Inorganic Crystal Structure Database (ICSD) |
| Formula | (NH₄)₃AlF₆ | (NH₄)₃AlF₆ | (NH₄)₃AlF₆ |
| Crystal System | Cubic | Cubic | Cubic |
| Space Group | Fm-3m | Fm-3m | Fm-3m |
| Lattice Parameter (a) | 8.42 Å | 8.421 Å | 8.421 Å |
| Unit Cell Volume | 597.06 ų | 597.28 ų | 597.28 ų |
| COD ID | 1010086 | 1010086 | - |
| ICSD Collection Code | - | - | 20202 |
| Reference | Pauling, L. (1924). J. Am. Chem. Soc., 46(12), 2738-2751. | Pauling, L. (1924). J. Am. Chem. Soc., 46(12), 2738-2751. | Pauling, L. (1924). J. Am. Chem. Soc., 46(12), 2738-2751. |
The data presented in the table demonstrates a high degree of consistency across the original publication and the two major crystallographic databases. The minor variations in the lattice parameter and unit cell volume can be attributed to advancements in experimental techniques and computational refinement methods over the years.
Data Verification Workflow
The process of cross-verifying crystallographic data is crucial for maintaining the integrity of scientific information. The following diagram illustrates the logical workflow for comparing historical data with database entries.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure, such as that of this compound, is typically achieved through single-crystal X-ray diffraction. The following is a detailed protocol for such an experiment.
1. Crystal Selection and Mounting:
-
A suitable single crystal of this compound, with dimensions of approximately 0.1-0.3 mm, is selected under a polarizing microscope.
-
The crystal is carefully mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.
2. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
-
The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., 0-180° in φ and ω scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratio.
3. Data Processing and Reduction:
-
The collected diffraction images are processed using specialized software (e.g., CrysAlisPro, XDS).
-
The images are indexed to determine the unit cell parameters and crystal lattice.
-
The diffraction spots are integrated to obtain their intensities.
-
The integrated intensities are corrected for various factors, including Lorentz polarization, absorption, and crystal decay, to yield a set of structure factors.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental structure factors using a least-squares minimization algorithm.
-
Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.
-
The positions of hydrogen atoms may be determined from the difference Fourier map or placed in calculated positions.
-
The final refined model is validated using various crystallographic metrics, such as R-factors (R1, wR2) and goodness-of-fit (GooF).
5. Data Deposition:
-
The final atomic coordinates, displacement parameters, and other relevant crystallographic information are deposited in a standard format (e.g., CIF) into a public database like the COD or ICSD to make the data accessible to the scientific community.
Safety Operating Guide
Proper Disposal of Ammonium Hexafluoroaluminate: A Guide for Laboratory Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of ammonium (B1175870) hexafluoroaluminate in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety, environmental protection, and regulatory compliance. Ammonium hexafluoroaluminate is classified as a toxic substance and must be managed as hazardous waste.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to understand the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE).
Hazard Summary:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Environmental Hazard: Do not let this chemical enter the environment.[1][2] Do not empty into drains.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][2][4]
Required Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Chemical splash goggles and a face shield.[2]
-
Body Protection: A fully buttoned lab coat or chemical-resistant apron and protective clothing.[3][4]
-
Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood.[2] If dust formation is unavoidable, use a NIOSH/MSHA-approved respirator with a particulate filter.[2]
Data Presentation: Occupational Exposure Limit
All handling and disposal activities should be conducted in a manner that keeps exposure below established limits.
| Parameter | Value | Regulatory Agency |
| Permissible Exposure Limit (PEL) as F | 2.5 mg/m³ (TWA) | OSHA |
(Source: ChemicalBook[4])
Operational Plan: Disposal Procedures
Chemical waste generators are responsible for ensuring that waste is classified and disposed of in accordance with all local, regional, and national regulations.[2] The following presents two primary disposal pathways.
Pathway 1: Collection for Professional Disposal (Recommended)
This is the preferred and most common method for disposing of this compound waste.
Step-by-Step Guidance:
-
Segregation: Collect all this compound waste, including contaminated materials like gloves and wipes, separately from other waste streams.
-
Containerization: Place the waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., skull and crossbones).
-
Storage: Store the sealed container in a designated, secure satellite accumulation area away from incompatible materials.[2] The storage area should be cool, dry, and well-ventilated.[1][2]
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal company. Ensure all institutional and regulatory paperwork is completed accurately. Dispose of the container at an approved waste disposal plant.[1][2]
Pathway 2: Chemical Treatment for Small Spills (Use with Caution)
For small spills, chemical treatment to convert the soluble fluoride (B91410) compound into a more stable, insoluble salt may be an option, but the resulting solid may still be classified as hazardous waste. Always verify that this procedure is permitted by your institution and local regulations before proceeding.
Objective: To treat a small quantity of aqueous this compound waste or a spill by converting it to the less soluble calcium fluoride.
Materials:
-
Calcium hydroxide (B78521) (lime) or calcium chloride.
-
Two appropriately sized beakers.
-
Stir bar and stir plate.
-
pH meter or pH paper.
-
Personal Protective Equipment (PPE) as listed above.
Procedure:
-
Containment: In a certified chemical fume hood, carefully collect the spilled material or aqueous waste into a beaker.[2]
-
Dilution: Slowly dilute the waste with a large volume of cold water (at least 10 parts water to 1 part waste) to manage any potential exothermic reaction.
-
Precipitation: While stirring the diluted solution, slowly add a slurry of calcium hydroxide (lime) or a solution of calcium chloride. Continue adding the calcium salt until no more precipitate (calcium fluoride) is formed.
-
pH Adjustment: Check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 using a dilute acid or base.
-
Separation and Disposal:
-
Allow the calcium fluoride precipitate to settle.
-
Separate the solid from the liquid via decantation or filtration.
-
The resulting solid precipitate must be collected, containerized, and disposed of as hazardous solid waste through your institution's waste management program.
-
Consult with your environmental health and safety office before discharging the remaining liquid to the sanitary sewer. Local regulations may prohibit this.[4]
-
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.
Caption: Decision workflow for safe disposal of this compound.
References
Personal protective equipment for handling Ammonium hexafluoroaluminate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ammonium Hexafluoroaluminate (CAS No. 7784-19-2). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a toxic substance that is hazardous if swallowed, in contact with skin, or inhaled.[1][2][3] It can cause irritation to the skin, eyes, and respiratory system.[4] Chronic exposure to fluorides may lead to damage to teeth and bones.[4]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][5] | Protects against splashes and airborne particles. |
| Skin Protection | Impervious gloves (e.g., nitrile rubber) and protective work clothing.[3][4] A fully protective impervious suit may be required for large-scale operations or spill cleanup.[3][6] | Prevents skin contact, which can be toxic.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][2] A self-contained breathing apparatus (SCBA) is necessary in emergency situations or for major spill cleanup.[3][5] | Protects against inhalation of toxic dust.[3] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is mandatory to minimize exposure and ensure a safe working environment.
2.1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[5] A fume hood or a closed system with appropriate exhaust ventilation is required.[1][2]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
-
Buddy System: Due to its hazardous nature, a "buddy system" should be employed when handling this chemical.[7]
2.2. Handling the Chemical
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in Table 1 before handling.
-
Avoid Dust Formation: Handle the substance carefully to avoid generating dust.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][5] Wash hands, face, and any exposed skin thoroughly after handling.[1]
-
Container Management: Keep the container tightly closed when not in use.[1][2]
2.3. Storage
-
Location: Store in a dry, cool, and well-ventilated place.[1][2]
-
Container: Keep in the original, tightly sealed container.[5]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1][4]
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] Seek immediate medical attention.[1][2] Application of calcium gluconate gel to the affected area is recommended.[4][7] |
| Inhalation | Remove to fresh air.[1][2] If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1][2] |
| Ingestion | Call a physician or poison control center immediately.[1][2] Clean mouth with water.[1][2] Giving water with a calcium-containing antacid or milk is suggested.[4] |
3.1. Spill Response Workflow
In the event of a spill, follow the established protocol to ensure safety and proper cleanup.
Caption: Workflow for handling an this compound spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Collection
-
Containment: Collect waste material, including contaminated PPE and cleanup materials, in a suitable, labeled, and tightly sealed container.[5]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound".
4.2. Disposal Procedure
-
Regulatory Compliance: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1]
-
Professional Disposal: Dispose of the contents and container at an approved waste disposal plant.[1][2] Do not dispose of it in drains or the general trash.[1]
-
Contaminated Packaging: Uncleaned containers should be handled in the same manner as the product itself.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | (NH₄)₃AlF₆ |
| Molecular Weight | 195.08 g/mol |
| Appearance | White to off-white crystals |
| Odor | Odorless |
| Solubility in Water | Soluble |
| Density | 1.78 g/cm³[4] |
| Melting Point/Range | No data available |
| Boiling Point/Range | No data available |
This guide is intended to provide essential information. Always refer to the most current Safety Data Sheet (SDS) for this material before use.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. canbipharm.com [canbipharm.com]
- 4. This compound(7784-19-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. gelest.com [gelest.com]
- 7. ehs.umich.edu [ehs.umich.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
